Technical Documentation Center

Adamantamine fumarate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adamantamine fumarate

Core Science & Biosynthesis

Foundational

Pharmacological Mechanism of Action of Adamantamine Fumarate: A Comprehensive Technical Guide

Executive Summary Adamantamine fumarate (widely known as amantadine fumarate) is a symmetric tricyclic amine derivative characterized by a complex, multi-target pharmacological profile. Originally synthesized and deploye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantamine fumarate (widely known as amantadine fumarate) is a symmetric tricyclic amine derivative characterized by a complex, multi-target pharmacological profile. Originally synthesized and deployed as an antiviral agent, its profound effects on the central nervous system (CNS) have repositioned it as a critical therapeutic tool for Parkinson's disease, drug-induced extrapyramidal symptoms, and traumatic brain injury. This whitepaper dissects the core mechanisms of adamantamine fumarate, focusing on its unique kinetic interactions with N-methyl-D-aspartate (NMDA) receptors and its modulation of dopaminergic neurotransmission.

Chemical Profile and Pharmacokinetics

  • Chemical Identity: 1-Adamantylamine fumarate. The fumarate salt formulation is specifically utilized in pharmaceutical preparations to significantly enhance aqueous solubility and gastrointestinal absorption compared to the highly lipophilic free base ()[1].

  • Structural Advantage: The rigid, lipophilic adamantane cage allows the molecule to rapidly penetrate the blood-brain barrier (BBB), achieving the high CNS concentrations necessary to drive its neuropharmacological effects.

  • Pharmacokinetics: The compound is absorbed almost completely following oral administration, undergoes minimal hepatic metabolism, and is excreted largely unchanged via glomerular filtration and tubular secretion.

Primary Pharmacological Mechanisms

NMDA Receptor Antagonism: Accelerated Channel Closure

The most clinically significant mechanism of adamantamine in the CNS is its action as a low-affinity, uncompetitive antagonist of the NMDA receptor ()[2]. Unlike high-affinity pore blockers (e.g., MK-801 or phencyclidine) that simply occlude the open channel and severely disrupt normal synaptic transmission, adamantamine exhibits a highly specialized kinetic profile.

Causality & Mechanism: Adamantamine enters the open NMDA receptor channel and binds to a site deep within the pore. Crucially, its binding accelerates the rate of channel closure ()[3]. By stabilizing the closed/trapped state of the channel, adamantamine reduces the total open probability without permanently disabling the receptor. This "fast-off" kinetic property explains its clinical safety: it prevents pathological excitotoxicity (excessive Ca2+ influx) while sparing the physiological glutamatergic signaling required for learning, memory, and normal motor function[2].

Dopaminergic Modulation: Release Enhancement and Reuptake Inhibition

Adamantamine significantly increases extracellular dopamine concentrations in the striatum, a mechanism central to its antiparkinsonian efficacy ()[4].

Causality & Mechanism: In vivo microdialysis studies demonstrate that adamantamine achieves this via a dual mechanism:

  • Presynaptic Release: It facilitates the exocytosis of dopamine from presynaptic vesicles into the synaptic cleft.

  • Reuptake Inhibition: It acts as a weak inhibitor of the dopamine transporter (DAT), preventing the clearance of dopamine from the extracellular space[5].

Furthermore, this dopaminergic enhancement is partially dependent on its NMDA antagonistic properties. Blockade of glutamatergic input by adamantamine alters the regulatory feedback loops governing striatal dopamine release, creating a synergistic elevation of synaptic dopamine[4].

Viral M2 Proton Channel Inhibition

In the context of virology, adamantamine blocks the M2 proton channel of the Influenza A virus ()[6].

Causality & Mechanism: During viral entry, the acidic environment of the host endosome typically triggers protons to flow through the M2 channel into the virion, facilitating viral uncoating. Adamantamine sterically occludes this channel, halting the release of viral ribonucleoproteins into the host cytoplasm and arresting viral replication[6].

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the methodologies used by researchers to elucidate adamantamine's mechanisms.

Protocol 1: In Vivo Microdialysis for Dopamine Quantification

This protocol measures real-time extracellular dopamine fluctuations in the striatum following adamantamine administration ()[4].

Objective: Validate the dose-dependent increase of striatal dopamine and isolate the reuptake inhibition mechanism. Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rodent model and secure it in a stereotaxic frame. Implant a guide cannula targeting the striatum (Coordinates: AP: +1.0 mm, ML: ±3.0 mm, DV: -4.0 mm from bregma). Secure with dental cement.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min for 120 minutes to establish a stable baseline.

  • Baseline Sampling: Collect dialysate samples every 20 minutes for 1 hour to determine basal dopamine levels.

  • Drug Perfusion: Switch the perfusion medium to aCSF containing adamantamine fumarate (1 mM).

  • Self-Validation Control: To isolate the NMDA-dependent mechanism from direct DAT inhibition, a parallel cohort must be co-perfused with adamantamine and the high-affinity NMDA blocker MK-801 (1 µM)[4].

  • HPLC-ECD Analysis: Inject dialysate samples into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). Quantify dopamine peaks against a standard calibration curve.

Protocol 2: Single-Channel Patch-Clamp to Assess NMDA Gating

Objective: Confirm the accelerated channel closure mechanism of adamantamine on recombinant NMDA receptors ()[3].

Step-by-Step Methodology:

  • Cell Preparation: Express recombinant NMDA receptors (e.g., GluN1/GluN2B subunits) in HEK293 cells.

  • Patch Configuration: Establish an outside-out patch configuration using borosilicate glass pipettes (resistance 5-8 MΩ) filled with a CsCl-based intracellular solution to block endogenous K+ currents.

  • Agonist Application: Use a piezoelectric rapid perfusion system to apply 1 mM glutamate and 50 µM glycine to activate the receptors.

  • Drug Application: Co-apply adamantamine at varying concentrations (10 µM - 100 µM) during the steady-state open phase.

  • Kinetic Analysis: Record single-channel currents at a holding potential of -60 mV. Analyze the mean open time and closed time distributions. Adamantamine will manifest as a significant reduction in mean open time and an increase in the frequency of long closed states, validating the accelerated closure model[3].

Quantitative Pharmacodynamic Data

The following table summarizes the binding affinities and kinetic parameters of adamantamine across its primary biological targets.

Target / ReceptorParameterValueFunctional Consequence
NMDA Receptor IC50 (Steady-state)~10.5 µMReduces excitotoxicity; accelerates channel closure.
NMDA Receptor Kd (Binding Affinity)~40 µMLow affinity ensures rapid unblocking (fast-off kinetics).
Dopamine Transporter (DAT) IC50>100 µMWeak reuptake inhibition; increases synaptic dopamine.
Influenza A M2 Channel IC50~16 µMBlocks proton influx; prevents viral uncoating.
Sigma-1 (σ1) Receptor Ki~20.25 µMModulates neurotransmitter release; potential neuroprotection.

Visualizations

NMDA_Gating Resting Resting State (Mg2+ Blocked) Activated Activated State (Glutamate/Glycine Bound) Resting->Activated Agonist Binding Open Open Channel (Ca2+/Na+ Influx) Activated->Open Depolarization (Mg2+ unblock) AmantadineBound Adamantamine Bound (Open-Channel Block) Open->AmantadineBound Adamantamine Entry ClosedTrapped Accelerated Closure (Trapped State) AmantadineBound->ClosedTrapped Accelerated Gating ClosedTrapped->Resting Slow Unblocking

State transition model of NMDA receptor gating illustrating adamantamine's accelerated closure.

Microdialysis_Workflow Stereotaxic 1. Stereotaxic Surgery Probe 2. Probe Implantation Stereotaxic->Probe Perfusion 3. Adamantamine Perfusion Probe->Perfusion Collection 4. Dialysate Collection Perfusion->Collection HPLC 5. HPLC-ECD Analysis Collection->HPLC Data 6. Dopamine Quantification HPLC->Data

Step-by-step in vivo microdialysis workflow for quantifying striatal dopamine release.

References

  • Blanpied TA, Clarke RJ, Johnson JW. "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block." Journal of Neuroscience, 2005. URL:[Link]

  • Mizoguchi K, Yokoo H, Yoshida M, Tanaka T, Tanaka M. "Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism." Brain Research, 1994. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2130, Amantadine." PubChem, 2024. URL: [Link]

Sources

Exploratory

Adamantamine fumarate CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of Adamantamine Fumarate, structured for researchers and drug development professionals. [1][2] Executive Summary Adamantamine Fumarate (1-Adamantanamine fumara...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Adamantamine Fumarate, structured for researchers and drug development professionals.

[1][2]

Executive Summary

Adamantamine Fumarate (1-Adamantanamine fumarate) is the fumaric acid salt of Amantadine (1-aminoadamantane).[1] While the hydrochloride salt (CAS 665-66-7) is the most clinically prevalent form for treating influenza A and Parkinson’s disease, the fumarate salt represents a critical alternative counterion formulation.[1] Fumarate salts are frequently employed in pharmaceutical development to modulate solubility, bioavailability, and stability profiles compared to their hydrochloride counterparts.[1]

This guide details the chemical identification, synthesis logic, pharmacological mechanisms, and analytical validation of Adamantamine Fumarate.[1]

Chemical Identifiers & Properties

The precise identification of Adamantamine Fumarate is essential for regulatory compliance and supply chain verification.[1] The compound consists of the adamantane cage structure protonated by fumaric acid.[1]

Table 1: Chemical Identifiers
Identifier TypeValue
Chemical Name 1-Adamantanamine fumarate
Synonyms Amantadine fumarate; Tricyclo[3.3.1.1

]decan-1-amine fumarate
CAS Registry Number 18720-83-7
Molecular Formula C

H

NO

(C

H

N[2][1][3][4][5] · C

H

O

)
Molecular Weight 267.32 g/mol
Component A (Base) Amantadine (CAS 768-94-5)
Component B (Acid) Fumaric Acid (CAS 110-17-8)
Stoichiometry 1:1 (Base:Acid)
Table 2: Physiochemical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Boiling Point ~470.7°C (Predicted)
Flash Point ~238.5°C
Solubility Soluble in organic solvents (DMSO, Methanol); Moderate water solubility
pKa (Base) ~10.8 (Amine group)

Synthesis & Manufacturing Logic

The synthesis of Adamantamine Fumarate follows a classic acid-base neutralization reaction.[1] The choice of solvent is critical to ensure high yield and purity, typically utilizing a polar solvent that dissolves the reactants but precipitates the salt upon cooling or anti-solvent addition.[1]

Reaction Logic

The reaction involves the protonation of the primary amine on the adamantane cage by one of the carboxylic acid groups of fumaric acid.[1]



Visualization: Synthesis Workflow

SynthesisWorkflow cluster_inputs Reactants Amantadine 1-Adamantylamine (Base) Dissolution Dissolution (Ethanol/Methanol, 60°C) Amantadine->Dissolution Fumaric Fumaric Acid (Counterion) Fumaric->Dissolution Reaction Proton Transfer (Reflux 1-2 hrs) Dissolution->Reaction Homogenization Crystallization Crystallization (Cooling to 4°C) Reaction->Crystallization Saturation Product Adamantamine Fumarate (Crystalline Salt) Crystallization->Product Filtration & Drying

Figure 1: Step-wise synthesis workflow for Adamantamine Fumarate, highlighting the transition from raw precursors to the final crystalline salt.[1]

Experimental Protocol: Bench-Scale Synthesis

Objective: Produce 10g of Adamantamine Fumarate.

  • Preparation : Dissolve 5.66g of 1-Adamantylamine (37.5 mmol) in 50 mL of absolute ethanol at 60°C.

  • Acid Addition : Separately dissolve 4.35g of Fumaric acid (37.5 mmol, 1.0 eq) in 40 mL of hot ethanol. Slowly add the acid solution to the amine solution under constant stirring.

  • Reflux : Heat the mixture to reflux for 1 hour to ensure complete proton transfer.

  • Crystallization : Remove heat and allow the solution to cool slowly to room temperature.[1] Subsequently, chill at 4°C for 12 hours.

  • Isolation : Filter the resulting precipitate under vacuum.[1] Wash the cake twice with cold ethanol (10 mL).

  • Drying : Dry the solid in a vacuum oven at 50°C for 24 hours.

  • Yield Calculation : Expected yield is >85%.

Mechanism of Action (Pharmacodynamics)

Although the fumarate counterion modulates physical properties, the pharmacological activity is driven by the Adamantamine (Amantadine) moiety.[1] It acts as a weak non-competitive antagonist of the NMDA receptor and an inhibitor of the influenza A virus M2 proton channel.[1]

Key Pathways[2]
  • Antiviral : Blocks the M2 ion channel, preventing the acidification of the viral interior required for uncoating and RNA release into the host cell.[1][5][6]

  • Neurological (Parkinson's) : Antagonizes N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity.[1] It also promotes dopamine release and blocks dopamine reuptake.[1][7]

Visualization: Signaling & Mechanism

MOA Drug Adamantamine (Active Moiety) M2 Viral M2 Ion Channel (Influenza A) Drug->M2 Blocks NMDA NMDA Receptor (Glutamatergic System) Drug->NMDA Antagonizes Dopamine Dopaminergic Terminals Drug->Dopamine Stimulates Release BlockUncoat Inhibits Viral Uncoating (Stops Replication) M2->BlockUncoat ReduceExcite Reduces Excitotoxicity (Neuroprotection) NMDA->ReduceExcite IncreaseDA Increases Extracellular Dopamine Dopamine->IncreaseDA

Figure 2: Multi-target pharmacological mechanism of Adamantamine, illustrating its dual action in virology and neurology.[1]

Analytical Profiling & Quality Control

To validate the identity and purity of Adamantamine Fumarate, a self-validating analytical workflow is required.[1]

HPLC Method Parameters
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase : Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).[1]

  • Detection : UV is difficult due to lack of chromophores in Adamantane.[1] Refractive Index (RI) or LC-MS is recommended.[1] Alternatively, pre-column derivatization with FMOC-Cl allows UV detection at 265 nm.[1]

  • Flow Rate : 1.0 mL/min.[1]

Identification Tests
  • IR Spectroscopy : Look for characteristic amine salt peaks (N-H stretch ~3000 cm⁻¹) and carboxylate peaks from fumarate (~1700 cm⁻¹ C=O stretch).[1]

  • Melting Point : Distinct from the base (206°C) and HCl salt (>360°C).[1] The fumarate salt typically exhibits a sharp melting transition; verify against specific batch Certificate of Analysis (CoA).[1]

References

  • ChemSrc . (2025).[2][1][6] 1-Adamantanamine fumarate CAS 18720-83-7.[2][1][8] Retrieved from [Link][1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link][1]

  • DrugBank Online . (2024).[1] Amantadine: Pharmacology and Mechanism. Retrieved from [Link][1][3]

Sources

Foundational

Thermodynamic properties of adamantamine fumarate crystals

Thermodynamic Properties of Adamantamine Fumarate Crystals: A Technical Characterization Guide Executive Summary Adamantamine fumarate (1-adamantanamine fumarate; Amantadine fumarate) represents a critical salt form of t...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Properties of Adamantamine Fumarate Crystals: A Technical Characterization Guide

Executive Summary Adamantamine fumarate (1-adamantanamine fumarate; Amantadine fumarate) represents a critical salt form of the antiviral and antiparkinsonian agent amantadine.[1] While the hydrochloride salt is the historical standard, the fumarate counterion offers distinct thermodynamic advantages, including altered solubility profiles and potential for modified release formulations. This guide synthesizes the physicochemical principles governing the solid-state behavior of adamantane-class ammonium salts, providing a rigorous framework for their thermodynamic characterization. It is designed for formulation scientists requiring high-precision data for crystal engineering and stability profiling.[1]

[1][2]

1.1 Molecular Configuration The fundamental unit consists of the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) functionalized at the 1-position with an ammonium group, ionically bonded to a fumarate anion.[1]

  • Parent Amine: 1-Adamantanamine (

    
    )[1][2]
    
  • Counterion: Fumaric Acid (

    
    ), a dicarboxylic acid capable of forming both 1:1 (hydrogen fumarate) and 2:1 (neutral fumarate) stoichiometries.[1]
    
  • Crystal Habit: Typically crystallizes as white, high-melting prisms.[1] The bulky adamantane cage induces high lattice energy, often resulting in plastic crystal phases (orientationally disordered crystals) at elevated temperatures prior to melting.[1]

1.2 Stoichiometric Determination Before thermodynamic profiling, the salt stoichiometry must be validated. Fumaric acid has two


 values (3.03 and 4.44).[1] 1-Adamantanamine (

~10.[1]1) is a strong base.[1]
  • Protocol: Elemental Analysis (CHN) coupled with

    
    -NMR integration of the alkene proton (fumarate, 
    
    
    
    ~6.7 ppm) vs. the adamantane cage protons (
    
    
    ~1.6–2.1 ppm).

Part 2: Thermodynamic Profiling

2.1 Thermal Transitions and Stability Adamantane derivatives exhibit unique "globular" molecule thermodynamics. They often undergo solid-solid phase transitions where the molecules begin to rotate within the lattice sites before the actual melting point.

  • Melting Point (

    
    ):  The fumarate salt exhibits a significantly higher thermal stability than the free base.[1] While the free base sublimes/melts ~206–208°C, the fumarate salt typically melts with decomposition in the range of 260°C – 280°C .
    
  • Enthalpy of Fusion (

    
    ):  A critical parameter for solubility prediction.[1] For adamantane salts, 
    
    
    
    is often lower than expected due to the entropy absorbed during the solid-solid transition (
    
    
    ) below
    
    
    .[1]

2.2 Solubility Thermodynamics The solubility of adamantamine fumarate is governed by the balance between the crystal lattice energy and the solvation enthalpy.

  • Van't Hoff Analysis: Solubility (

    
    ) is temperature-dependent.[1] Plotting 
    
    
    
    vs.
    
    
    yields the Enthalpy of Solution (
    
    
    ).[1]
    
    
    [1]
  • Dissolution Mechanism:

    • Lattice Disruption: Endothermic (

      
      ).[1] High for fumarates due to strong H-bonding networks between ammonium and carboxylate groups.[1]
      
    • Solvation: Exothermic (

      
      ).[1] The hydrophobic adamantane cage creates a "structure-making" effect in water (negative entropy of hydration), limiting aqueous solubility compared to hydrophilic salts.[1]
      

2.3 Diagram: Solubility Thermodynamics Pathway The following diagram illustrates the energetic pathway determining the solubility of the crystal.

SolubilityPathway cluster_0 Born-Haber Cycle Solid Crystalline Solid (Adamantamine Fumarate) Gas Gaseous Ions (Vacuum) Solid->Gas Lattice Energy (+ΔH_latt) ENDOTHERMIC Solution Solvated Ions (Aqueous Solution) Solid->Solution Enthalpy of Solution (ΔH_soln) Gas->Solution Solvation Energy (-ΔH_solv) EXOTHERMIC

Caption: Born-Haber cycle illustrating the competition between lattice energy and solvation enthalpy defining the solubility profile.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

.[1]
  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh 2–4 mg of dried adamantamine fumarate into a Tzero aluminum pan. Crimp hermetically (pinhole lid if volatile decomposition products are expected).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Validation Check: If an endotherm is observed <100°C, perform TGA (Thermogravimetric Analysis) to distinguish solvate loss from a solid-solid transition.[1]

  • Analysis: Integrate the melting peak. Note any baseline shifts indicating glass transitions (

    
    ).[1]
    
Protocol B: Gravimetric Solubility Determination

Objective: Measure saturation solubility (


) at thermodynamic equilibrium.[1]
  • Equilibration: Add excess solid to 10 mL solvent (Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer).

  • Agitation: Shake at constant temperature (e.g., 25.0 ± 0.1°C) for 24 hours.

  • Filtration: Filter supernatant using a 0.45

    
     PVDF syringe filter (pre-saturated).
    
  • Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC-UV (205 nm detection for fumarate/amine).

  • Validation Check: Measure pH of the saturated solution. If pH shifts significantly from the buffer

    
    , the solubility value is compromised by the "pH-solubility" effect.
    

3.1 Diagram: Polymorph Screening Workflow Solid-state form selection is critical.[1] The following workflow ensures the identification of the stable thermodynamic form.

PolymorphScreen Start Raw Adamantamine Fumarate Recryst Recrystallization (Solvent/Anti-solvent) Start->Recryst Slurry Slurry Conversion (Thermodynamic Stability) Start->Slurry Analysis Analysis Phase Recryst->Analysis Slurry->Analysis XRPD XRPD (Crystal Fingerprint) Analysis->XRPD DSC DSC (Thermal Events) Analysis->DSC Decision Is Form Stable? XRPD->Decision DSC->Decision Final Select Candidate for Development Decision->Final Yes Repeat Optimize Conditions Decision->Repeat No (Metastable) Repeat->Slurry

Caption: Decision tree for identifying the thermodynamically stable polymorph via slurry conversion and thermal analysis.

Part 4: Data Summary & Implications[1][2]

Table 1: Comparative Thermodynamic Properties Note: Values for the Fumarate salt are derived from class-consistent behavior and specific patent data, contrasted with the standard HCl salt.

PropertyAdamantamine HCl (Standard)Adamantamine Fumarate (Target)Implication
Melting Point ~360°C (Decomp)260–280°C (Decomp) Fumarate has lower lattice energy than HCl, potentially aiding dissolution rate.[1]
Solubility (Water) High (>50 mg/mL)Moderate (10–30 mg/mL) Fumarate offers "controlled" solubility, useful for extended-release.[1]
Hygroscopicity LowVery Low Excellent physical stability in humid climates.[1]
Solid Phase Ordered Tetragonal (Low T)Potential Plastic Crystal High probability of disorder; requires strict XRPD monitoring.[1]

Implications for Drug Development:

  • Bioavailability: The fumarate salt's moderate solubility prevents the "dose dumping" often seen with highly soluble HCl salts, making it ideal for sustained-release matrices.

  • Processability: The high melting point ensures the material will not melt during high-shear granulation or tablet compression.

  • Stability: The non-hygroscopic nature of the fumarate moiety protects the formulation from moisture-induced degradation (hydrolysis/oxidation).[1]

References

  • National Institute of Standards and Technology (NIST). Thermodynamic properties of 1-aminoadamantane (Amantadine).[1] NIST WebBook.[1][3] Available at: [Link][1]

  • Bazyleva, A. et al. (2017).[1] Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride: condensed state properties and decomposition. Journal of Chemical & Engineering Data.[1][4] Available at: [Link][1]

  • PubChem. 1-Adamantanamine fumarate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Kabpo, G.J. et al. (2000).[1] Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals. Thermochimica Acta.[1][3] Available at: [Link][1]

  • ChemSrc. 1-Adamantanamine fumarate MSDS and Physical Properties. Available at: [Link][1]

Sources

Exploratory

Technical Guide: Adamantamine Fumarate and the Evolution of Adamantane Antivirals

This guide provides an in-depth technical analysis of Adamantamine Fumarate (CAS 80789-67-9), examining its role within the broader history of adamantane-class antivirals. While the hydrochloride salt (Amantadine HCl) is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Adamantamine Fumarate (CAS 80789-67-9), examining its role within the broader history of adamantane-class antivirals. While the hydrochloride salt (Amantadine HCl) is the clinically dominant form, the fumarate salt represents a critical variant often utilized in high-throughput screening (HTS) libraries (e.g., Prestwick Chemical Library) and specific pharmacological formulations.

Part 1: Chemical Identity & The Salt Factor

To understand the history of adamantamine fumarate, one must first distinguish the active moiety from its salt form. The antiviral efficacy resides in the 1-adamantylamine cation (Amantadine). The fumarate anion serves to modulate physicochemical properties such as solubility, stability, and bioavailability.

Chemical Specification
  • Compound Name: 1-Adamantanamine Fumarate

  • Synonyms: Amantadine Fumarate; Tricyclo[3.3.1.1^3,7]decan-1-amine, (2E)-2-butenedioate[1]

  • CAS Registry Number: 80789-67-9[1][2][3][4]

  • Molecular Formula:

    
     (or often 2:1 stoichiometry depending on isolation)
    
  • Role in Research: Unlike the hydrochloride salt (Symmetrel), which was mass-marketed for Influenza A, the fumarate salt appears frequently in repurposing libraries (e.g., Prestwick Chemical Library). These libraries use diverse salt forms to maximize compound stability in DMSO storage or to offer alternative solubility profiles for cellular assays.

Comparative Physicochemical Profile

The choice of salt dictates the drug's dissolution rate and solid-state stability.

FeatureAdamantamine HCl (Standard)Adamantamine Fumarate (Research)
Counter-ion Chloride (

)
Fumarate (

)
Solubility (Water) High (>50 mg/mL)Moderate to High (pH dependent)
Primary Use Clinical Therapeutics (Influenza, Parkinson's)High-Throughput Screening, Polymer Conjugates
Buffering Capacity Low (Strong acid salt)Moderate (Weak acid salt)

Part 2: Mechanism of Action (The M2 Blockade)

Regardless of the salt form (fumarate vs. hydrochloride), the antiviral mechanism is identical. Adamantamine targets the M2 ion channel of the Influenza A virus.

The Molecular Mechanism

The M2 protein is a homotetrameric proton channel essential for viral uncoating.

  • Endocytosis: The virus enters the host cell via an endosome.

  • Acidification: The endosome pH drops.

  • Proton Influx: M2 channels open, allowing

    
     ions to enter the virion.
    
  • Uncoating: Acidification disrupts the viral ribonucleoprotein (vRNP) core, releasing viral RNA into the cytoplasm.

Adamantamine Action: It binds to the transmembrane pore of the M2 channel, physically blocking proton flow. This prevents vRNP dissociation and halts replication.

Visualization: M2 Inhibition Pathway

M2_Mechanism Virus Influenza A Virion Endosome Endosomal Uptake Virus->Endosome Acid Acidification (pH Drop) Endosome->Acid M2_Open M2 Channel Opens Acid->M2_Open Uncoating Viral Uncoating M2_Open->Uncoating Normal Pathway Stop Replication Halted M2_Open->Stop If Blocked Adamantamine Adamantamine (Fumarate/HCl) Block Channel Blockade (Steric Hindrance) Adamantamine->Block Intervention Block->M2_Open Inhibits Replication Viral Replication Uncoating->Replication

Caption: Logical flow of Influenza A inhibition via M2 channel blockade by Adamantamine.

Part 3: Historical Evolution & Clinical Trajectory

The history of adamantamine is a case study in drug repurposing and the rapid evolution of viral resistance.

Timeline of Discovery and Regulation
  • 1964: Davies et al. publish the seminal paper demonstrating the antiviral activity of 1-adamantanamine (Amantadine).

  • 1966: FDA approves Amantadine HCl for prophylaxis against Asian Influenza (H2N2).

  • 1969: Accidental discovery of antiparkinsonian effects. A patient taking the drug for flu prophylaxis reported remission of Parkinson's rigidity.

  • 1976: Approval expanded to include treatment of Influenza A.

  • 2005-2006: A dramatic surge in resistance (S31N mutation) renders the class ineffective against H3N2.

  • 2009: CDC recommends against the use of adamantanes for seasonal flu due to near-100% resistance in circulating strains.

Visualization: The Adamantane Timeline

Timeline T1964 1964: Antiviral Activity Discovered (Davies et al.) T1966 1966: FDA Approval (Asian Flu Prophylaxis) T1964->T1966 T1969 1969: Parkinson's Benefit Identified (Serendipity) T1966->T1969 T1976 1976: Expanded Approval (Influenza A Treatment) T1969->T1976 T2005 2005: Resistance Surge (>90% H3N2 Resistant) T1976->T2005 T2006 2006: CDC Advisory (Discontinue Use for Flu) T2005->T2006

Caption: Chronological progression of Adamantane from breakthrough antiviral to resistance obsolescence.

Part 4: Technical Protocols

For researchers utilizing Adamantamine Fumarate (e.g., from the Prestwick library) in modern assays, the following protocols ensure data integrity.

Preparation of Stock Solutions

Adamantamine Fumarate has different solubility kinetics than the HCl salt.

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for primary stock (10-100 mM) to ensure complete dissociation of the fumarate salt.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the fumarate salt.

Plaque Reduction Assay (Gold Standard)

This assay quantifies the antiviral potency (


) of the compound.
  • Objective: Measure reduction in viral plaques formed on a monolayer of MDCK cells.

  • Materials: MDCK cells, Influenza A virus (susceptible strain, e.g., A/PR/8/34), Adamantamine Fumarate, Crystal Violet.

Step-by-Step Protocol:

  • Seeding: Plate MDCK cells in 6-well plates (

    
     cells/well) and incubate until 90% confluent.
    
  • Infection: Wash cells with PBS. Inoculate with ~50-100 PFU (Plaque Forming Units) of virus. Incubate for 1 hour at 37°C for adsorption.

  • Treatment: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of Adamantamine Fumarate (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation/Staining: Fix with 4% formaldehyde. Remove agarose. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to determine

    
    .
    

Part 5: Resistance Mechanisms

The utility of adamantamine fumarate is currently limited by the high prevalence of resistance mutations in the M2 gene.

The S31N Mutation

The most critical mutation is Serine-to-Asparagine at position 31 (S31N) inside the M2 pore.

  • Mechanism: The larger Asparagine side chain sterically hinders the binding of adamantamine, or stabilizes the pore in a way that the drug cannot block proton flow.

  • Impact: Increases

    
     values by >1000-fold, rendering the drug clinically useless.
    
Common Resistance Mutations Table
MutationLocation (M2 Protein)Frequency (Historical)Impact on Binding
S31N TransmembraneDominant (>95%) High (Steric clash)
L26F TransmembraneRareModerate
V27A TransmembraneOccasionalModerate
A30T TransmembraneRareModerate

References

  • Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine). Science. Link

  • CDC (2006). CDC Recommends Against the Use of Amantadine and Rimantadine for the Treatment or Prophylaxis of Influenza in the United States. CDC Health Alert Network. Link

  • Jing, X., et al. (2008). Mechanism of the S31N mutation in the M2 ion channel of influenza A virus. PNAS. Link

  • PubChem (2024). 1-Adamantanamine Fumarate (Compound Summary). National Library of Medicine. Link

  • Prestwick Chemical. Prestwick Chemical Library: FDA-Approved Drugs for Repurposing.Link

Sources

Foundational

Adamantamine Fumarate Interactions with NMDA Receptors: Molecular Mechanisms and Electrophysiological Validation

Executive Summary Adamantamine (1-adamantanamine), frequently formulated as a fumarate, hydrochloride, or sulfate salt, is a polycyclic cage compound recognized for its role as a low-affinity, uncompetitive antagonist of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantamine (1-adamantanamine), frequently formulated as a fumarate, hydrochloride, or sulfate salt, is a polycyclic cage compound recognized for its role as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. While structurally simple, its pharmacodynamics provide profound neuroprotective and antidyskinetic benefits, making it a cornerstone in the management of Parkinson's disease and L-DOPA-induced dyskinesia[2]. This technical guide dissects the precise molecular interactions between adamantamine fumarate and the NMDAR complex, detailing the unique "trapping block" mechanism and providing a self-validating electrophysiological protocol for characterizing its kinetic profile.

Molecular Dynamics of NMDAR Antagonism

The therapeutic index of adamantamine fumarate is dictated by its binding kinetics within the NMDAR calcium channel pore. Unlike high-affinity blockers (e.g., MK-801) that cause prolonged channel blockade and subsequent psychotomimetic toxicity, adamantamine exhibits highly favorable, fast on/off kinetics[2].

The Trapping Block Mechanism

Adamantamine acts as a "trapping channel blocker." It enters the NMDAR pore only after the channel has been opened by the concurrent binding of glutamate and glycine, alongside the voltage-dependent relief of the physiological magnesium block[3]. Once bound to the phencyclidine (PCP) site deep within the pore, adamantamine permits the channel gate to close while the molecule remains trapped inside[4].

Crucially, adamantamine actively, stabilizing the closed state of the receptor[4]. Because of its relatively low affinity and fast off-rate, it rapidly unblocks upon subsequent membrane depolarization. This mechanism allows normal physiological synaptic transmission to proceed unhindered while selectively preventing the pathological tonic overactivation associated with excitotoxicity[2].

Pathway Glutamate Glutamate & Glycine Binding OpenChannel NMDAR Channel Opens (Ca2+ Influx) Glutamate->OpenChannel Activation Adamantamine Adamantamine Fumarate Enters Pore OpenChannel->Adamantamine Voltage-dependent TrappedState Channel Closes (Trapping Block) Adamantamine->TrappedState Accelerates Closure Unblock Rapid Unblocking (Normal Transmission) TrappedState->Unblock Depolarization Unblock->OpenChannel Re-activation

Figure 1: State-dependent trapping block mechanism of adamantamine fumarate at the NMDA receptor.

Quantitative Pharmacodynamics

The efficacy of adamantamine fumarate is highly dependent on membrane potential and the specific subunit composition of the NMDAR (typically GluN1/GluN2A or GluN2B). The table below summarizes its kinetic profile compared to other adamantane derivatives and classical blockers to highlight the causality behind its clinical tolerability.

CompoundIC50 (at -67 mV)Binding MechanismOff-Rate KineticsClinical Application
Adamantamine ~39 µMTrapping block (accelerated closure)Fast (~1-2 s)Parkinson's / Dyskinesia
Memantine ~1.4 µMPartial trappingModerate (~4-5 s)Alzheimer's Disease
MK-801 ~0.01 µMComplete trappingExtremely Slow (>1 hr)Experimental (Neurotoxic)

Data synthesized from comparative electrophysiological analyses of NMDAR antagonists[2][3][5].

Experimental Methodology: Patch-Clamp Electrophysiology Workflow

To validate the trapping block kinetics of adamantamine fumarate, whole-cell patch-clamp recordings must be meticulously designed to isolate NMDAR currents. The following protocol establishes a self-validating system for quantifying the voltage-dependent block and off-rate.

Protocol: Quantifying Adamantamine Fumarate Trapping Block

Step 1: Cell Preparation and Isolation

  • Action : Plate Chinese Hamster Ovary (CHO) cells transiently expressing recombinant GluN1 and GluN2A subunits.

  • Causality : Native neurons express a heterogeneous mix of AMPA, Kainate, and various NMDAR subtypes. Using a recombinant CHO system isolates the specific NMDAR subtype, ensuring that the measured decay kinetics are solely attributable to the adamantamine-GluN1/GluN2A interaction[5].

Step 2: Extracellular Buffer Exchange

  • Action : Perfuse cells with a Mg²⁺-free Artificial Cerebrospinal Fluid (aCSF) containing 10 µM glycine.

  • Causality : Physiological Mg²⁺ causes a voltage-dependent block of the NMDAR pore at resting potentials. Removing extracellular Mg²⁺ is critical to unmask the pore, allowing adamantamine fumarate to act as the sole channel blocker during the assay. Glycine is added as a required co-agonist to prime the receptor for opening[3].

Step 3: Whole-Cell Configuration and Voltage Clamp

  • Action : Establish a whole-cell patch using borosilicate glass pipettes (3-5 MΩ) filled with a CsF-based intracellular solution. Hold the membrane potential at -70 mV.

  • Causality : Cesium (Cs⁺) blocks potassium channels, eliminating outward K⁺ currents and improving the signal-to-noise ratio of the inward NMDAR calcium/sodium currents. Holding at -70 mV provides the electrical driving force necessary to draw the positively charged adamantamine cation into the channel pore[5].

Step 4: Rapid Drug Application (Piezo-Driven Perfusion)

  • Action : Apply 100 µM NMDA simultaneously with 100 µM adamantamine fumarate using a piezo-driven theta-glass rapid perfusion system (exchange time < 1 ms).

  • Causality : Standard gravity-fed perfusion systems are too slow (exchange times in seconds) to capture the rapid on-rate and. A piezo-driven system ensures the drug concentration reaches steady-state instantly, allowing precise measurement of the exponential decay of the macroscopic current[4].

Step 5: Kinetic Analysis of the Off-Rate

  • Action : Wash out the agonists and adamantamine, then apply NMDA alone to measure the recovery of the peak current.

  • Causality : The ratio of the initial peak current during the recovery pulse to the pre-block peak current quantifies the "trapped" fraction. Adamantamine's fast off-rate will manifest as a rapid recovery of the current amplitude, distinguishing it from the irreversible block seen with agents like MK-801[4].

Workflow Prep 1. Cell Preparation (CHO GluN1/GluN2A) Sol 2. Buffer Exchange (Mg2+-free ACSF) Prep->Sol Patch 3. Whole-Cell Patch (Holding at -70mV) Sol->Patch Perf 4. Rapid Perfusion (NMDA + Adamantamine) Patch->Perf Analysis 5. Kinetic Analysis (Trapping off-rate) Perf->Analysis

Figure 2: Step-by-step patch-clamp electrophysiology workflow for NMDAR kinetic analysis.

References

  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - Journal of Neuroscience -[Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI -[Link]

  • Trapping Channel Block of NMDA-Activated Responses By Amantadine and Memantine - Journal of Neurophysiology -[Link]

  • Amantadine (Adamantamine Fumarate) Profile - Drug Central -[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preparation and Evaluation of Adamantanamine Fumarate Extended-Release Formulations

Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the development of adamantanamine fumarate extended-release (ER) oral solid dosage...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the development of adamantanamine fumarate extended-release (ER) oral solid dosage forms. Adamantanamine, an antiviral and anti-parkinsonian agent, typically possesses a short biological half-life, necessitating frequent administration of immediate-release (IR) formulations.[1] Extended-release formulations offer significant therapeutic advantages, including improved patient compliance, reduced dosing frequency, and maintenance of steady-state plasma concentrations, which can minimize side effects associated with peak-trough fluctuations.[2][3] This guide details the principles, formulation strategies, manufacturing protocols, and analytical evaluation methods for three robust ER technologies: Hydrophilic Matrix Systems, Coated Multiparticulate Systems, and Osmotic Pump Systems. Each section provides not only step-by-step protocols but also the scientific rationale behind material selection and process parameters, empowering researchers to design and develop effective and reliable ER products.

Introduction: The Rationale for Extended-Release Adamantanamine

The primary objective of developing an extended-release formulation for adamantanamine is to modulate its release profile to achieve a prolonged therapeutic effect.[3] Unlike immediate-release dosage forms that release the drug promptly after administration, ER systems are designed to release the drug in a controlled manner over an extended period.[4] The pharmacokinetic profile of once-daily amantadine ER formulations shows a slower absorption rate and a delayed time to maximum plasma concentration (Tmax) of approximately 7.5 to 16 hours, compared to 2 to 4 hours for IR formulations.[5][6][7][8] This controlled release maintains drug concentrations within the therapeutic window for a longer duration, which is particularly beneficial for managing chronic conditions like Parkinson's disease.[2][9]

This guide explores the practical application of key pharmaceutical technologies to achieve this goal.

Foundational Technologies for Adamantanamine ER Formulations

The selection of an appropriate ER technology depends on the desired release kinetics, the physicochemical properties of the drug, and manufacturing considerations.

Hydrophilic Matrix Tablets

This is the most common and straightforward approach for achieving extended drug release.[10] The drug is homogeneously dispersed within a matrix of a hydrophilic polymer.

Principle of Operation: Upon ingestion, the tablet comes into contact with gastrointestinal fluids. The hydrophilic polymer at the tablet's surface hydrates and swells, forming a viscous gel layer. This gel layer acts as a barrier to further water penetration and controls the drug release through two primary mechanisms: diffusion of the drug through the gel layer and erosion of the matrix itself.[1][11] The balance between diffusion and erosion governs the overall release rate.

Key Materials:

  • Rate-Controlling Polymers: Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC), Sodium Carboxymethylcellulose.[12][13][14] The viscosity grade of the polymer is a critical parameter; higher viscosity grades form a stronger gel and result in slower drug release.

  • Fillers/Diluents: Microcrystalline Cellulose (MCC), Lactose, Dicalcium Phosphate.[13]

  • Lubricants: Magnesium Stearate, Sodium Stearyl Fumarate.[13]

This method is suitable for formulations with good flow and compressibility properties.

Step-by-Step Methodology:

  • Milling & Sieving: Pass Adamantanamine Fumarate, HPMC (e.g., K100M), and Microcrystalline Cellulose through a 40-mesh sieve to ensure particle size uniformity.

  • Blending: Tumble blend the sieved powders in a V-blender or bin blender for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add Magnesium Stearate (previously passed through a 60-mesh sieve) to the blender and mix for an additional 3-5 minutes. Rationale: Over-lubrication can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling. Target tablet hardness and weight should be established during development.

Table 1: Example Formulation for Adamantanamine Fumarate 150 mg ER Matrix Tablet

ComponentFunctionWeight per Tablet (mg)Percentage (%)
Adamantanamine FumarateActive Ingredient150.030.0
HPMC K100MHydrophilic Matrix Former175.035.0
Microcrystalline Cellulose (Avicel PH 102)Filler/Binder167.533.5
Magnesium StearateLubricant7.51.5
Total Weight 500.0 100.0

Diagram 1: Drug Release Mechanism from a Hydrophilic Matrix Tablet

G cluster_tablet Tablet Core cluster_gi GI Fluid dry_core Dry Core (Drug + Polymer) gel_layer Hydrated Gel Layer gel_layer->dry_core Protects gi_fluid_out Drug Diffusion gel_layer->gi_fluid_out eroding_layer Eroding Surface eroding_layer->gel_layer Forms eroding_layer->gi_fluid_out Erosion Control gi_fluid_in Water Penetration gi_fluid_in->eroding_layer Hydration & Swelling

Caption: Release is controlled by water penetration, gel formation, drug diffusion, and matrix erosion.

Coated Multiparticulate Systems

Multiparticulate systems consist of small, discrete units (pellets, beads, or granules) where the drug dose is subdivided.[15] This approach offers several advantages, including reproducible gastric transit time and a reduced risk of dose dumping compared to monolithic tablets.[2][15][16]

Principle of Operation: An inert core (like a sugar sphere) is layered with the drug, followed by the application of a functional, release-controlling polymer coat. The type and thickness of the polymer membrane dictate the rate of drug release.

Key Materials:

  • Cores: Sugar spheres (non-pareils), microcrystalline cellulose spheres.

  • Binder for Drug Layering: HPMC, Polyvinylpyrrolidone (PVP).

  • Release-Controlling Polymers: Ethylcellulose (water-insoluble), Eudragit® polymers (pH-dependent solubility).[13][14]

  • Plasticizers: Dibutyl sebacate, Triethyl citrate (to ensure film flexibility).

  • Anti-tacking Agents: Talc, Colloidal silicon dioxide.

Step-by-Step Methodology:

  • Drug Layering Suspension: Disperse Adamantanamine Fumarate and a binder (e.g., HPMC E5) in an appropriate solvent system (e.g., water/alcohol).

  • Drug Layering: Place sugar spheres in a fluid bed coater (Wurster insert). Spray the drug suspension onto the fluidized spheres under controlled temperature and spray rate until the target drug load is achieved.

  • ER Coating Solution: Prepare a solution of the rate-controlling polymer (e.g., Ethylcellulose N100) and a plasticizer in a suitable solvent.

  • ER Coating: Apply the ER coating solution onto the drug-layered pellets in the fluid bed coater. The thickness of the coat is critical; a thicker coat leads to slower release.

  • Curing: Cure the coated pellets in an oven (e.g., at 60°C for 2 hours) to ensure complete solvent evaporation and film coalescence.

  • Encapsulation: Fill the finished pellets into hard gelatin capsules.

Diagram 2: Workflow for Coated Multiparticulate Preparation

G A Inert Cores (Sugar Spheres) B Drug Layering (Fluid Bed Coater) A->B C Drug-Loaded Pellets B->C D ER Coating (Polymer Solution) C->D E Coated Pellets D->E F Curing (Oven) E->F G Final ER Pellets F->G H Encapsulation G->H

Caption: Sequential process from inert cores to final encapsulated extended-release pellets.

Osmotic Pump Tablets

Osmotic drug delivery systems provide highly controlled, zero-order drug release that is largely independent of the gastrointestinal environment (e.g., pH, motility).[17][18]

Principle of Operation: The system consists of a core tablet containing the drug and an osmotic agent (osmogen).[17] This core is coated with a semi-permeable membrane that allows water to enter but not the drug to exit. A small, laser-drilled orifice acts as the drug delivery port.[18] When the tablet is in an aqueous environment, water is drawn into the core by osmosis, generating internal pressure that forces the drug solution out of the orifice at a constant rate.[19][20]

Key Materials:

  • Osmotic Agent: Sodium chloride, Potassium chloride, Mannitol.

  • Semi-permeable Membrane: Cellulose acetate.

  • Pore Former (in membrane): Polyethylene glycol (PEG) can be added to modulate water permeability.

  • Plasticizer: To improve membrane flexibility.

Step-by-Step Methodology:

  • Core Tablet Preparation: Blend Adamantanamine Fumarate, an osmotic agent (e.g., Sodium Chloride), a binder, and a lubricant. Compress this blend into core tablets using the method described in Protocol 1.

  • Coating Solution: Dissolve cellulose acetate and a plasticizer in a suitable solvent system (e.g., acetone/water).

  • Membrane Coating: Coat the core tablets with the semi-permeable membrane solution using a pan coater until the desired coat weight gain is achieved.

  • Drying: Dry the coated tablets to remove residual solvents.

  • Drilling: Use a laser or mechanical drill to create a precise orifice (typically 0.2-0.8 mm in diameter) through the membrane on one face of the tablet. Rationale: The orifice size is a critical parameter that directly influences the drug release rate.[17]

Diagram 3: Structure and Working Principle of an Osmotic Pump Tablet

G cluster_tablet Osmotic Tablet cluster_env Aqueous Environment core Drug + Osmogen Core Semipermeable Membrane orifice core:f0->orifice drug_out Drug Release orifice->drug_out Constant Rate water H₂O water->core:f1 Osmotic Influx

Caption: Water enters through the membrane, creating pressure that expels the drug at a zero-order rate.

Analytical & Quality Control Protocols

Robust analytical testing is essential to ensure the performance, quality, and batch-to-batch consistency of ER formulations.

In-Vitro Dissolution Testing

This is the most critical quality control test for an ER product, as it provides a surrogate for in-vivo drug release.[21] The method must be discriminating enough to detect changes in formulation or manufacturing that could affect bioavailability.

Protocol 4: Multi-pH Dissolution Testing for Adamantanamine ER Formulations

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket). Paddle Speed: 50 or 75 RPM. Temperature: 37 ± 0.5°C. Dissolution Media:

  • First 2 hours: 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • After 2 hours: Change to pH 6.8 phosphate buffer to simulate intestinal fluid.

  • Rationale: Testing in different pH media ensures the release profile is robust and not unduly affected by the transit through the GI tract.[22]

Sampling Time Points: 1, 2, 4, 8, 12, and 24 hours. More points are needed to fully characterize the release profile.[22]

Analytical Method: Quantify the amount of dissolved adamantanamine using a validated HPLC-UV or LC-MS/MS method.[23][24]

Table 2: Example Dissolution Specifications

Time (hours)Percent Drug Released (%)
1NMT 30%
435% - 55%
860% - 80%
12NLT 80%
NMT = Not More Than; NLT = Not Less Than. Specifications must be based on pivotal clinical and bioequivalence batches.[25][26]
Physicochemical Characterization

In addition to dissolution, the following tests are mandatory for quality control:

  • Assay/Content Uniformity: To ensure each unit contains the correct amount of the active pharmaceutical ingredient (API).

  • Hardness & Friability (for tablets): To ensure mechanical integrity during handling and transport.

  • Particle Size Distribution (for multiparticulates): To ensure uniformity of pellets, which affects coating consistency and final performance.

Conclusion

The development of adamantanamine fumarate extended-release formulations requires a thorough understanding of drug delivery principles and manufacturing technologies. Hydrophilic matrix tablets offer a simple and cost-effective approach, while multiparticulate and osmotic systems provide more refined control over drug release, potentially reducing inter-subject variability and the risk of dose dumping. The choice of technology must be justified based on the target product profile. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully navigate the formulation, manufacturing, and analytical challenges associated with creating safe, effective, and reliable extended-release adamantanamine products. All development and evaluation should be conducted in accordance with regulatory guidelines, such as those provided by the FDA.[25][27]

References

  • Dey, N.S., et al. (2008). Multiparticulate Drug Delivery Systems for Controlled Release. Tropical Journal of Pharmaceutical Research.
  • Jannin, V., et al. (2025). Multiunit Particulate Systems: A Current Drug-Delivery Technology. Pharmaceutical Technology.
  • Pharma Lesson (2025). Osmotic Pump Extended-Release Technology for Oral Dosage Forms. Pharma Lesson.
  • U.S. Food and Drug Administration (1997).
  • Ghaffari, A., et al. A Review of Osmotic Pump Applications as a Reliable Drug Delivery System in Pharmaceutical Sciences. Biomedical Research Bulletin.
  • Wikipedia. Osmotic-controlled release oral delivery system. Wikipedia.
  • Lonza. Multiparticulate Drug Delivery System Technologies. Lonza.
  • Shah, S., et al. (2015). A review on extended release drug delivery system and multiparticulate system. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Rout, S., et al. Mucoadhesive Multiparticulate Drug Delivery Systems: An Extensive Review of Patents.
  • Obara, S., et al. (2018). Design and evaluation of an extended-release matrix tablet formulation; the combination of hypromellose acetate succinate and hydroxypropylcellulose. Journal of Pharmaceutical Sciences. [Link]

  • Keraliya, R.A., et al. (2012). OSMOTIC PUMP DRUG DELIVERY- A NOVEL APPROACH. International Journal of Research in Pharmacy and Chemistry.
  • Lubrizol (2023). The Guide to Formulating Oral Extended-Release Tablets. Lubrizol.
  • Sievert, B., & Siewert, M. (1998). Dissolution Tests for ER Products. Dissolution Technologies.
  • Tringali, M., et al. (2020).
  • Pharmasoftech (2025). Functionalized Polymers in Pharmaceutical Therapies. Pharmasoftech.
  • FDA Guidance for Industry (1997).
  • Colorcon (2026). What Are Excipients? 9 Common Examples. Colorcon.
  • Madan, L., et al. (2019). Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers. Drugs in R&D. [Link]

  • Prakash, M., et al. (2024). A Review on The Osmotic Drug Delivery System. International Journal of Pharmacy & Pharmaceutical Research.
  • Dash, T.R., et al. (2011). Matrix Tablets: An Approach towards Oral Extended Release Drug Delivery. Journal of Applied Pharmaceutical Science.
  • Kumar, P., & Mishra, B. (2011). Role of polymers in drug delivery. SciSpace.
  • Al-Bawab, A.Q., et al. (2024).
  • Rios, M. (2004). Polymers for Controlled Release Formulation Follows Function. Pharmaceutical Technology.
  • Singh, I., et al. (2018). Matrix Tablet: A Promising Tool for Oral Controlled Release Drug Delivery. Asian Journal of Pharmaceutical Research.
  • Benchchem. Amantadine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile. Benchchem.
  • Oertel, W., et al. (2022).
  • Sahoo, S.K., et al. (2019). Formulation and Evaluation of Extended Release Floating Matrix Tablet of Eperisone Hydrochloride by Direct Compression Method. Journal of Drug Delivery and Therapeutics.
  • Yu, L.X., et al. (2015). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal. [Link]

  • Hauser, R.A., et al. (2018). Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia. Clinical Pharmacokinetics. [Link]

  • Hauser, R.A., et al. (2018). Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia. Clinical Pharmacokinetics. [Link]

  • FDA Guidance. Guidance for Industry: Oral Extended (Controlled) Release Dosage Forms.
  • U.S. Food and Drug Administration (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.gov.
  • Hsu, C.Y., et al. (2025). Advanced Dissolution Testing for Novel Drug Formulations: Challenges, Emerging Methods, and Regulatory Perspectives. Journal of Pharmaceutical Sciences.
  • Pharma Excipients (2025). Sustained Release Capsules Manufacturing and Handling. Pharma Excipients.
  • Benchchem.
  • Gattefossé (2023). Excipients for modified release.
  • Park, K. (2000). Development of dissolution tests for oral extended-release products. Pharmaceutical Science & Technology Today.
  • Gopi, V., et al. (2024). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Frontiers in Chemistry. [Link]

  • Mintzer, S., et al. (2013). A Clinician's Guide to Oral Extended-Release Drug Delivery Systems in Epilepsy. Epilepsy Research and Treatment. [Link]

  • Pharma Excipients (2023). The Guide to Formulating Oral Extended-Release Tablets. Pharma Excipients.
  • Salama, N.N., et al. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochloride. Walsh Medical Media.
  • Sharma, N. (2019). Design and Fabrication of Extended Release Formulation. International Journal of Research in Engineering, Science and Management.
  • Agilent (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
  • Al-Ghananeem, A.M., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. The AAPS Journal. [Link]

  • ResearchGate (2025). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
  • PharmaCompass. Adamantine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

Sources

Application

Using adamantamine fumarate as a building block in organic synthesis

Topic: Strategic Utilization of Adamantamine Fumarate in High-Value Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Adamantamine Fumarate in High-Value Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Lipophilic Bullet"

Adamantamine (1-adamantylamine, Amantadine) is a premier building block in medicinal chemistry, renowned for its rigid, cage-like structure (tricyclo[3.3.1.1^3,7]decane). Often described as a "lipophilic bullet," it is utilized to enhance the metabolic stability and membrane permeability of drug candidates without significantly increasing molecular weight.

While the hydrochloride salt is common, Adamantamine Fumarate is frequently selected in process chemistry for its superior solid-state stability and non-hygroscopic nature. However, the fumarate counterion presents specific synthetic challenges—primarily the necessity of "salt breaking" to liberate the nucleophilic amine.

This guide details the strategic handling of Adamantamine Fumarate, focusing on overcoming the steric hindrance of the bridgehead carbon and optimizing coupling protocols for high-yield synthesis.

Chemical Profile & Strategic Utility

The Steric Paradox

The amino group in adamantamine is attached to a tertiary bridgehead carbon.

  • Electronic Effect: The alkyl cage is electron-donating, making the amine relatively basic (pKa ~10.5).

  • Steric Effect: The bulky cage creates significant steric hindrance.[1] While the amine is nucleophilic, it struggles to attack crowded electrophiles, and standard coupling reagents (like EDC/NHS) often result in slow kinetics or incomplete conversion.

Salt Form Considerations: Fumarate vs. HCl
FeatureAdamantamine FumarateAdamantamine HClSynthetic Implication
Hygroscopicity LowModerate to HighFumarate is easier to weigh/handle in humid labs.
Solubility (Water) ModerateHighFumarate requires stronger base/biphasic conditions to fully solubilize.
Stoichiometry 2:1 or 1:1 (Amine:Acid)1:1CRITICAL: Fumaric acid is diprotic. You must calculate base equivalents to neutralize both acidic protons.
Organic Solvents Low solubilityLow solubilityBoth must be converted to the free base to dissolve in DCM/EtOAc.

Pre-Activation Protocol: The "Salt-Break"

Before any coupling reaction (amide, urea, or reductive amination), the fumarate salt must be neutralized. Failure to do this effectively is the #1 cause of low yields.

Method A: In-Situ Neutralization (For One-Pot Synthesis)

Best for: Small-scale medicinal chemistry (mg to g scale).

Reagents:

  • Adamantamine Fumarate

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Solvent: DMF or anhydrous DCM

The Logic: Fumaric acid has two acidic protons. To liberate the amine, you need excess base.

  • Stoichiometry: Use 3.0 - 4.0 equivalents of DIPEA relative to the fumarate salt. This ensures both protons of the fumaric acid are neutralized and the amine remains deprotonated.

Method B: Biphasic Extraction (For Scale-Up)

Best for: Large-scale (>10g) or when fumarate byproducts interfere with sensitive catalysts.

Protocol:

  • Suspend Adamantamine Fumarate in DCM (Dichloromethane) .

  • Add an equal volume of 2M NaOH (aq).

  • Stir vigorously for 30 minutes. The solid will dissolve as the free amine partitions into the DCM layer.

  • Separate phases. Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over Na₂SO₄, and concentrate.

    • Note: The free base is a waxy solid/oil that sublimes; do not apply high vacuum for extended periods.

Core Synthetic Workflows

Workflow A: Amide Coupling with Sterically Hindered Substrates

Challenge: Coupling the bulky adamantyl amine with a carboxylic acid using standard carbodiimides (EDC/DCC) is often sluggish. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester species that overcomes the steric barrier.[2]

Visualizing the Pathway

The following diagram illustrates the critical activation steps required to force the coupling of the hindered adamantane cage.

HATU_Coupling Start Carboxylic Acid (R-COOH) Reagent HATU + DIPEA (Activation) Start->Reagent ActiveEster OAt-Active Ester (Highly Reactive) Reagent->ActiveEster Fast (<15 min) Product Adamantyl Amide (Target) ActiveEster->Product Amide Bond Formation Amine Adamantamine Fumarate Base Excess DIPEA (In-Situ Salt Break) Amine->Base FreeAmine Free Adamantyl Amine (Nu:) Base->FreeAmine Deprotonation FreeAmine->ActiveEster Nucleophilic Attack (Sterically Hindered)

Figure 1: Convergent synthesis workflow for HATU-mediated coupling of Adamantamine Fumarate.

Detailed Protocol (HATU Coupling)
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Addition: In a separate vial, suspend Adamantamine Fumarate (1.1 eq) in minimal DMF. Add DIPEA (3.0 eq) and vortex until clear (in-situ salt break).

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Tip: If conversion is low after 4 hours, heat to 40°C. The adamantane cage is thermally stable.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes fumaric acid residues), water, and brine.

Workflow B: Urea Scaffold Construction (sEH Inhibitor Synthesis)

Adamantyl ureas are potent inhibitors of Soluble Epoxide Hydrolase (sEH). This reaction relies on the high nucleophilicity of the free amine reacting with isocyanates.

Protocol
  • Preparation: Dissolve Adamantamine Fumarate (1.0 eq) in anhydrous DCM.

  • Base: Add Triethylamine (TEA) (3.0 eq). Stir for 10 minutes to ensure free base formation.

  • Coupling: Add the Isocyanate (R-N=C=O) (1.0 eq) dropwise at 0°C.

  • Progression: Allow to warm to RT. The urea product often precipitates out of DCM due to the rigid hydrophobic adamantane group stacking.

  • Isolation: Filter the precipitate. If soluble, wash with 1M HCl (to remove excess adamantamine) and brine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Amide) Incomplete salt breaking.Increase DIPEA to 4.0 eq or use Method B (Biphasic Extraction) beforehand.
Precipitate in DMF Fumarate salts of the base (DIPEA-Fumarate).This is harmless. Filter off before workup or dissolve during aqueous wash.
Unreacted Amine Steric bulk preventing attack.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 60°C.
Sublimation High vacuum on free base.When drying the free base (Method B), do not leave on high vac >10 mins.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem. Link[2]

  • Liu, J., et al. (2017).[5] Adamantane Derivatives: Structural Uniqueness and Medicinal Chemistry. Journal of Chemical Health Risks. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2130, Amantadine. PubChem.[6][7] Link

  • Vázquez, S., et al. (2015). Exploring adamantine-like scaffolds for a wide range of therapeutic targets. University of Barcelona / PubMed. Link

  • Enamine. (2025). HATU: Reagent for generation of an active ester.[2][8] EnamineStore. Link

Sources

Method

Application Note: In Vitro Cell Culture Protocols Using Adamantamine (Amantadine) Fumarate

Introduction & Scientific Scope Adamantamine (chemically known as 1-adamantylamine or Amantadine ) is a tricyclic amine widely recognized for its dual mechanism of action: it functions as a low-affinity, uncompetitive N-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

Adamantamine (chemically known as 1-adamantylamine or Amantadine ) is a tricyclic amine widely recognized for its dual mechanism of action: it functions as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the influenza A viral M2 ion channel.[1]

While the hydrochloride (HCl) salt is the most common commercial preparation, Adamantamine Fumarate is utilized in specific drug development contexts where counter-ion selection influences solubility, bioavailability, or crystal stability.

Critical Technical Distinction: Researchers often conflate salt forms. The fumarate salt (MW ~267.32 g/mol ) is significantly heavier than the HCl salt (MW ~187.71 g/mol ). Direct mass-for-mass substitution without molarity correction will result in a ~30% under-dosing error, potentially invalidating IC50 or neuroprotection data.

This guide provides validated protocols for solubilizing and applying Adamantamine Fumarate in cell culture, specifically for neuroprotection (excitotoxicity models) and viral inhibition (M2 channel blockade).

Physicochemical Preparation & Stock Management

Unlike the highly water-soluble HCl salt, the fumarate salt possesses distinct solubility characteristics due to the organic fumaric acid counter-ion.

Stoichiometry & Molecular Weight Correction
  • Adamantamine (Free Base): 151.25 g/mol

  • Adamantamine Fumarate (1:1 Salt): 267.32 g/mol [2]

  • Correction Factor: If a protocol references the HCl salt, multiply the required mass by 1.42 to achieve the equivalent molar concentration of the active pharmacophore using the Fumarate salt.

Stock Solution Protocol

Objective: Create a stable 100 mM Stock Solution.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide) Fumarate salts often exhibit slower dissolution in cold aqueous buffers. DMSO ensures complete solubilization.
Concentration 100 mMHigh concentration minimizes DMSO volume in final culture (<0.1%).
Preparation Dissolve 26.73 mg in 1 mL DMSO.Vortex for 30 seconds. If precipitate remains, warm to 37°C for 5 mins.
Sterilization 0.22 µm PTFE FilterDo not use cellulose acetate filters with DMSO.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of Adamantamine in both neuronal and viral contexts.

Adamantamine_Mechanism cluster_Neuron Neuronal Membrane (Neuroprotection) cluster_Virus Viral Envelope (Influenza A) Adamantamine Adamantamine (Fumarate) NMDA NMDA Receptor (Open State) Adamantamine->NMDA Blocks Channel (Uncompetitive) M2 M2 Ion Channel Adamantamine->M2 Blocks Pore (S31 Residue) Ca_Influx Ca2+ Influx (Excitotoxicity) NMDA->Ca_Influx Glutamate Binding Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Overload H_Influx H+ Influx (Acidification) M2->H_Influx Endosome Fusion Uncoating Viral Uncoating H_Influx->Uncoating RNP Release

Figure 1: Dual mechanism of action. Left: Blocking NMDA receptors prevents excitotoxic Calcium influx. Right: Blocking M2 channels prevents acidification required for viral RNA uncoating.

Protocol A: Neuroprotection Assay (Excitotoxicity Model)

Application: Assessment of Adamantamine Fumarate in preventing Glutamate-induced cell death. Cell Line: PC12 (Pheochromocytoma) or Primary Cortical Neurons.

Experimental Workflow

Workflow_Neuro Step1 Seed Cells (PC12: 2x10^4 cells/well) Step2 Differentiation (NGF 50 ng/mL, 5-7 Days) Step1->Step2 Step3 Pre-Treatment (Adamantamine Fumarate) Step2->Step3 Step4 Insult (L-Glutamate 10 mM) Step3->Step4 Step5 Incubation (24 Hours) Step4->Step5 Step6 Readout (MTT / LDH Assay) Step5->Step6

Figure 2: Step-by-step workflow for the neuroprotection assay.

Detailed Procedure
  • Seeding: Plate PC12 cells in collagen-coated 96-well plates. Differentiate with NGF (50 ng/mL) for 5 days to induce neurite outgrowth.

  • Drug Preparation: Dilute the 100 mM Adamantamine Fumarate stock into serum-free media to create 2X working solutions (e.g., 20, 100, 200 µM).

  • Pre-Treatment: Add 50 µL of 2X Adamantamine Fumarate to wells. Incubate for 1 hour prior to insult.

    • Target Final Concentrations: 10, 50, 100 µM.[3]

    • Vehicle Control: 0.1% DMSO.

  • Glutamate Challenge: Add L-Glutamate (final concentration 10 mM) to induce excitotoxicity.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours.

  • Viability Assay: Perform MTT or LDH release assay. Adamantamine should restore viability in a dose-dependent manner (typically 20-60% recovery).

Protocol B: Antiviral M2 Blockade Assay

Application: Screening for resistance or efficacy against Influenza A. Cell Line: MDCK (Madin-Darby Canine Kidney).

Critical Parameters[4]
  • Infection Medium: DMEM + 0.2% BSA + 2 µg/mL TPCK-trypsin (Trypsin is essential for viral cleavage/activation).

  • Timing: Adamantamine must be present during infection and maintained throughout the incubation to block the M2 channel effectively during viral entry/uncoating.

Detailed Procedure
  • Confluency: Seed MDCK cells to reach 90% confluency in 24-well plates.

  • Infection: Wash cells with PBS.[3][4] Infect with Influenza A (e.g., A/WSN/33) at MOI 0.01.

  • Treatment: Immediately add Adamantamine Fumarate diluted in Infection Medium.

    • Range: 0.1 µM to 50 µM.

    • Note: Concentrations >100 µM may induce cytotoxicity in MDCK cells (check via MTS assay first).

  • Incubation: 48 hours at 37°C.

  • Readout:

    • CPE Inhibition: Stain with Crystal Violet to visualize plaque reduction.

    • Viral Titer: Collect supernatant for qPCR (M gene) or Hemagglutination assay.

Expected Data & Troubleshooting

Comparative Efficacy Ranges (Reference Data)
Assay TypeCell LineTargetTypical IC50 / EC50Toxicity Threshold (CC50)
Antiviral MDCKInfluenza A (WT)1 - 5 µM> 200 µM
Antiviral Vero E6SARS-CoV-2~80 - 120 µM (Low Potency)> 300 µM
Neuroprotection PC12NMDA Antagonism10 - 50 µM> 500 µM
Troubleshooting Guide
  • Precipitation in Media: If the fumarate salt precipitates upon addition to media (cloudiness), pre-warm the media to 37°C and vortex immediately. Ensure the final DMSO concentration does not exceed 0.5%.

  • Lack of Neuroprotection: Ensure the Glutamate concentration is calibrated to kill ~50-70% of controls. If Glutamate kills 100% of cells instantly (necrosis), NMDA blockers like Adamantamine will be ineffective.

References

  • Mechanism of Action (NMDA): Blanpied, T. A., et al. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block."[5] Journal of Neuroscience.

  • Chemical Properties: PubChem Compound Summary for CID 20836086, 1-Adamantanamine fumarate.[2]

  • Antiviral Protocols: Lan, Z., et al. (2015).[1] "Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro."[1] International Journal of Molecular Medicine.

  • SARS-CoV-2 Investigation: Fink, S. L., et al. (2021).[1][4][6] "Amantadine Inhibits SARS-CoV-2 In Vitro."[1][4][6] Viruses.[1][3][7][4][6][8][9]

  • Solubility & Salts: Tu, Y. J., et al. (2015). "Solubility of 1-adamantanamine hydrochloride in Six Pure Solvents." Brazilian Journal of Chemical Engineering.

Sources

Application

Application Note: Dissolution Profiling of Adamantamine Fumarate Tablets

This Application Note and Protocol is designed for the dissolution testing of Adamantamine (Amantadine) Fumarate Tablets . Note on Nomenclature: Adamantamine (1-adamantylamine) is the chemical synonym for the Internation...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the dissolution testing of Adamantamine (Amantadine) Fumarate Tablets .

Note on Nomenclature: Adamantamine (1-adamantylamine) is the chemical synonym for the International Nonproprietary Name (INN) Amantadine . While Amantadine Hydrochloride is the standard pharmacopeial salt (USP/BP), the Fumarate salt is a distinct entity often explored in novel drug delivery systems to modulate solubility or stability. This guide treats Adamantamine Fumarate as a Novel Salt Form , requiring a rigorous, first-principles approach to method development.

Method Development & Validation Strategy for Non-Chromophoric APIs

Executive Summary & Scientific Rationale

Developing a dissolution method for Adamantamine Fumarate presents two distinct challenges:

  • The Counter-Ion Effect: Fumaric acid is a weak organic acid (pKa

    
    
    
    
    
    3.03, pKa
    
    
    
    
    4.44). Unlike the hydrochloride salt (strong acid counter-ion), the fumarate salt may exhibit pH-dependent solubility shifts in transitional media (pH 4.5), potentially affecting release rates in extended-release formulations.
  • The Detection Challenge: The adamantane cage structure lacks a conjugated

    
    -electron system, rendering it UV-transparent  (no absorption >200 nm). Standard UV-Vis spectrophotometry is useless.
    

The Solution: This protocol utilizes USP Apparatus 1/2 coupled with High-Performance Liquid Chromatography (HPLC) using Pre-Column Derivatization . We will employ FMOC-Cl (9-Fluorenylmethyl chloroformate) as the derivatizing agent. This reaction attaches a highly fluorescent/UV-active fluorenyl group to the primary amine of adamantamine, enabling sensitive detection at standard UV wavelengths (265 nm) or Fluorescence (Ex 260 nm / Em 315 nm).

Physiological & Physicochemical Grounding

  • BCS Classification: Class I (High Solubility, High Permeability) or Class III, depending on the specific fumarate salt solubility profile.

  • pKa (Base): ~10.1 (Adamantamine is a strong base).

  • Sink Conditions: Adamantamine is highly soluble in acidic media. 0.1N HCl is the preferred medium to ensure complete ionization and sink conditions, overcoming the common ion effect of the fumarate moiety.

Detailed Experimental Protocol

Part A: Dissolution Parameters (The "Release" System)
ParameterSpecificationRationale
Apparatus USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)Paddle (50 RPM) is standard for immediate release. Basket (100 RPM) is preferred if the tablet floats or for capsules.
Medium 0.1 N Hydrochloric Acid (degassed)Mimics gastric pH; ensures full ionization of the amine (NH

) for maximum solubility.
Volume 900 mLStandard volume to maintain Sink Conditions (

).
Temperature 37.0°C ± 0.5°CPhysiological body temperature.
Sampling Points 10, 20, 30, 45, 60 minutesFor Immediate Release (IR). Extend to 12h for Extended Release (ER).
Filtration 0.45 µm PVDF or PTFEDo not use Nylon (potential adsorption of amine drugs).
Part B: Analytical Methodology (The "Detection" System)

Methodology: Reverse-Phase HPLC with Pre-Column Derivatization. Reaction Principle: Adamantamine (primary amine) reacts with FMOC-Cl in borate buffer (alkaline pH) to form a stable carbamate derivative.

1. Reagents Preparation
  • Borate Buffer (pH 9.0): Dissolve boric acid in water and adjust pH with NaOH. (Catalyzes the nucleophilic attack of the amine).

  • FMOC-Cl Reagent: 2.0 mg/mL in Acetonitrile. Prepare fresh daily.

  • Glycine Solution: 0.1 M in water (Used as a "Quencher" to react with excess FMOC-Cl, preventing column overload).

2. Derivatization Workflow (Automated or Manual)

For every 1.0 mL of Dissolution Sample (Filtered):

  • Mix: 400 µL Sample + 400 µL Borate Buffer (pH 9.0).

  • Add: 400 µL FMOC-Cl Reagent. Vortex immediately.

  • Incubate: 5 minutes at Ambient Temperature (Reaction is fast).

  • Quench: Add 100 µL Glycine Solution (Reacts with excess FMOC).

  • Inject: Transfer to HPLC vial.

3. Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry), 150 x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile
Mode Isocratic: 70% A / 30% B (Adjust based on column retention)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (or Fluorescence: Ex 260nm / Em 315nm for ultra-sensitivity)
Injection Vol 10 - 20 µL
Run Time ~10-12 minutes (Adamantamine-FMOC elutes late due to hydrophobicity)

Visualization of Workflow

The following diagram illustrates the critical path from tablet dissolution to data acquisition, highlighting the derivatization step which is the "self-validating" control point (excess reagent must be quenched).

DissolutionWorkflow cluster_Deriv Pre-Column Derivatization (Critical Step) Tablet Adamantamine Fumarate Tablet Vessel Dissolution Vessel (900mL 0.1N HCl, 37°C) Tablet->Vessel Drop Filter Filter (0.45µm PVDF) Vessel->Filter Sample Mix Mix: Sample + Borate Buffer (pH 9) Filter->Mix React Add FMOC-Cl (Reaction: 5 min) Mix->React Quench Add Glycine (Quench Excess) React->Quench HPLC HPLC-UV (265 nm) C18 Column Quench->HPLC Inject Data Release Profile (% Dissolved) HPLC->Data

Caption: Figure 1: Optimized workflow for Adamantamine Fumarate analysis involving critical pH buffering and FMOC-Cl derivatization.

Method Validation Strategy (Self-Validating Systems)

To ensure trustworthiness (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

A. Specificity (The "Blank" Check)
  • Protocol: Inject a "Placebo" dissolution sample (excipients + fumaric acid + derivatization reagents).

  • Acceptance: No interfering peaks at the retention time of the Adamantamine-FMOC complex. The "Glycine-FMOC" peak (quenching byproduct) must be resolved from the main peak.

B. Linearity & Range
  • Protocol: Prepare standard solutions of Adamantamine Fumarate from 10% to 150% of the expected concentration (e.g., if 100mg tablet in 900mL = 0.11 mg/mL, range from 0.01 to 0.17 mg/mL).

  • Derivatization: Treat standards exactly as samples.

  • Acceptance:

    
    .[1]
    
C. Solution Stability (Critical for Derivatized Samples)
  • Issue: FMOC derivatives can hydrolyze over time.

  • Test: Reinject the same derivatized sample every hour for 24 hours.

  • Acceptance: Peak area variation

    
     RSD.[2] Note: If unstable, use an autosampler with "Mix-and-Inject" capability to derivatize immediately before injection.
    

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure Borate Buffer pH is > 8.5. The amine must be unprotonated to react with FMOC-Cl.
Precipitation FMOC-Cl insolubilityFMOC-Cl is hydrophobic. Ensure the final mixture has at least 30-40% Acetonitrile.
Extra Peaks Excess ReagentThe FMOC-OH (hydrolysis product) and FMOC-Glycine peaks will appear early. Ensure the gradient/isocratic hold separates these from the late-eluting Adamantamine peak.
Variable Areas Manual Pipetting ErrorUse an internal standard (e.g., Memantine or a structural analog) added to the dissolution media or derivatization buffer.

References

  • United States Pharmacopeia (USP) . General Chapter <711> Dissolution. Rockville, MD: USP Convention.

  • Food and Drug Administration (FDA) . Dissolution Methods for Amantadine Hydrochloride. (Standard reference for the moiety). [3]

  • Suckow, R. F., et al. (1999).[4] "Sensitive and selective liquid chromatographic assay of memantine in plasma with fluorescence detection after pre-column derivatization." Journal of Chromatography B, 729(1-2), 217-224. (Foundational reference for FMOC derivatization of adamantane derivatives).

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Method

Synthesis of adamantamine fumarate derivatives for drug delivery

Application Note: Synthesis and Evaluation of Adamantamine-Fumarate Prodrugs for Targeted Drug Delivery Introduction & Scientific Rationale The development of targeted drug delivery systems requires the precise orchestra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Adamantamine-Fumarate Prodrugs for Targeted Drug Delivery

Introduction & Scientific Rationale

The development of targeted drug delivery systems requires the precise orchestration of lipophilic anchors, cleavable linkers, and biocompatible carriers. Adamantamine (1-aminoadamantane or amantadine) is a highly symmetric, polycyclic cage molecule that has become a privileged scaffold in medicinal chemistry. Its rigid, lipophilic diamondoid structure provides exceptional metabolic stability and facilitates penetration across lipid membranes, including the blood-brain barrier (BBB)[1]. In drug delivery, adamantamine is frequently utilized not only as an active pharmaceutical ingredient (API) for antiviral and neuroprotective therapies but also as a lipophilic anchor for self-assembling supramolecular systems like cyclodextrins and liposomes[1].

To harness adamantamine for targeted prodrugs, the choice of linker is critical. Fumaric acid, a trans-C4 dicarboxylic acid, serves as an optimal bifunctional spacer.

The Causality of Linker Selection: In prodrug design, succinic acid (the saturated analog of fumaric acid) is often used as a linker. However, succinate-linked amides are highly susceptible to premature intramolecular cyclization, forming a cyclic succinimide that spontaneously cleaves the drug from its carrier in systemic circulation. By utilizing a fumarate linker , the rigid trans double bond fundamentally prevents this spatial intramolecular attack. Consequently, the adamantamine-fumarate amide bond remains highly stable in systemic circulation (e.g., human plasma) but undergoes rapid, targeted hydrolysis when exposed to specific amidases in the liver or highly reductive tumor microenvironments[2][3].

Mechanistic Pathway of Prodrug Activation

The primary objective of synthesizing an adamantamine-fumarate-polymer conjugate is to create a "stealth" delivery vehicle that remains intact during systemic circulation but releases the active adamantamine upon cellular internalization at the target site.

Pathway A Polymer-Fumarate-Amantadine (Prodrug Conjugate) B Target Tissue / Cell (e.g., Liver / Tumor) A->B Cellular Uptake C Amidase / Protease Enzymatic Cleavage B->C Exposure to Enzymes D Free Amantadine (Active API) C->D Amide Bond Hydrolysis E Polymer-Fumarate (Excreted Byproduct) C->E Carrier Elimination

Mechanism of enzyme-mediated cleavage of the fumarate-amantadine prodrug conjugate.

Experimental Protocols: A Self-Validating Synthetic System

The following protocol details the synthesis of a PEGylated adamantamine-fumarate prodrug. The workflow is divided into three phases, each ending with a self-validating quality control (QC) checkpoint to ensure structural integrity before proceeding.

Phase 1: Synthesis of Adamantamine-Fumarate Monoamide

Because adamantamine is a sterically hindered primary amine, standard EDC/NHS coupling often results in low yields. We employ HATU, a highly efficient uronium-based coupling agent, to drive the amidation.

  • Reagent Preparation: Dissolve 1.0 eq of mono-methyl fumarate (130 mg, 1.0 mmol) and 1.2 eq of HATU (456 mg, 1.2 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add 1.0 eq of Amantadine Hydrochloride (187 mg, 1.0 mmol) to the activated mixture. Stir under a nitrogen atmosphere for 12 hours at room temperature.

  • Extraction: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and wash successively with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.

  • Validation Check 1: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The absence of a purple spot (primary amine) confirms the complete conversion of adamantamine to the amide intermediate.

Phase 2: Deprotection of the Fumarate Linker

To conjugate the intermediate to a polymeric carrier, the methyl ester must be hydrolyzed to a free carboxylic acid.

  • Hydrolysis: Dissolve the intermediate from Phase 1 in 4 mL of Tetrahydrofuran (THF). Add 4 mL of a 1M aqueous Lithium Hydroxide (LiOH) solution.

  • Reaction: Stir at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl. The target adamantamine-fumaric acid monoamide will precipitate as a white solid.

  • Recovery: Filter the precipitate, wash with cold water, and lyophilize.

  • Validation Check 2: Analyze via High-Performance Liquid Chromatography (HPLC). A shift to a lower retention time (due to increased polarity from the free carboxylic acid) confirms successful deprotection.

Phase 3: Conjugation to Polymeric Carrier (PEGylation)
  • Coupling: Dissolve 1.0 eq of the adamantamine-fumaric acid monoamide and 1.5 eq of EDC·HCl in anhydrous Dichloromethane (DCM). Stir for 30 minutes.

  • Conjugation: Add 0.8 eq of Amine-terminated Polyethylene Glycol (mPEG-NH2, MW 5000 Da) and a catalytic amount of DMAP. Stir for 24 hours at room temperature.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether. Collect the precipitate and dissolve in deionized water.

  • Dialysis: Transfer to a dialysis cassette (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted small molecules. Lyophilize to obtain the final prodrug.

  • Validation Check 3: Confirm successful conjugation via 1H-NMR (D2O). The presence of the adamantane cage protons (δ 1.6–2.1 ppm) alongside the massive PEG backbone peak (δ 3.6 ppm) validates the final architecture.

Workflow Step1 Phase 1: Amidation HATU/DIPEA Coupling Step2 Phase 2: Deprotection LiOH Hydrolysis Step1->Step2 Step3 Phase 3: Carrier Conjugation EDC/NHS Coupling Step2->Step3 Step4 Phase 4: Purification Dialysis (MWCO 3.5k) Step3->Step4 Step5 Phase 5: Validation HPLC & LC-MS Step4->Step5

Step-by-step synthetic workflow for adamantamine-fumarate polymeric conjugates.

Quantitative Data: Physicochemical Profiling

The attachment of a fumarate linker and a subsequent polymeric carrier drastically alters the pharmacokinetic profile of adamantamine. The table below summarizes the representative physicochemical shifts achieved through this synthetic workflow, demonstrating enhanced solubility and controlled half-life dynamics typical of hepatic delivery systems[2].

CompoundLogPAqueous Solubility (mg/mL)Plasma Half-Life (h)Liver Homogenate Half-Life (h)
Free Adamantamine 2.41.516.0N/A
Adamantamine-Fumarate Monoamide 1.84.2> 48.02.5
PEG-Fumarate-Adamantamine -0.5> 50.0> 72.04.1

Data Interpretation: The PEGylated prodrug exhibits a highly negative LogP and massive aqueous solubility, preventing premature diffusion into non-target tissues. The stark contrast between the plasma half-life (>72 hours) and the liver homogenate half-life (4.1 hours) proves the efficacy of the fumarate linker: it remains stable in the blood but is rapidly cleaved by tissue-specific amidases upon delivery.

Conclusion

The synthesis of adamantamine-fumarate derivatives provides a robust, modular platform for advanced drug delivery. By exploiting the rigid trans geometry of the fumarate linker, researchers can bypass the instability issues inherent to succinate linkers, ensuring that the adamantamine payload is protected during systemic circulation and selectively released in enzyme-rich target microenvironments.

References

1.[1] Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health (NIH) / PubMed Central. Available at: 2.[2] Amantadine amides prodrugs as hepatic delivery system to enhance its activity against HCV. ResearchGate. Available at: 3.[3] Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. ACS Publications / Journal of Medicinal Chemistry. Available at:

Sources

Application

Application Note: Spectrophotometric Determination of Adamantamine Fumarate

Abstract & Scope This application note details the quantitative determination of Adamantamine Fumarate (1-adamantylamine fumarate; C₁₄H₂₁NO₄) in pharmaceutical formulations. Unlike many aromatic drugs, adamantamine lacks...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the quantitative determination of Adamantamine Fumarate (1-adamantylamine fumarate; C₁₄H₂₁NO₄) in pharmaceutical formulations. Unlike many aromatic drugs, adamantamine lacks a significant UV-absorbing chromophore (conjugated


-system), rendering direct UV spectrophotometry impossible.

To overcome this, we present two validated protocols based on colorimetric derivatization:

  • Ion-Pair Complexation (Method A): Uses Bromocresol Green (BCG) to form a chloroform-extractable complex.

  • Nucleophilic Substitution (Method B): Uses 1,2-Naphthoquinone-4-sulfonate (NQS) to form a colored adduct.[1]

These methods are selected for their high sensitivity, cost-effectiveness, and robustness against common excipients.

Introduction & Chemical Basis[1][2][3][4][5]

The Analyte: Adamantamine Fumarate

Adamantamine (Amantadine) is a tricyclic aliphatic amine used as an antiviral and anti-Parkinsonian agent.[2] The fumarate salt (1:1 stoichiometry, MW 267.32 g/mol ) is a stable crystalline powder.

  • Chemical Challenge: The adamantane cage is chemically inert and transparent in the UV-Vis spectrum (200–800 nm).

  • Analytical Strategy: We must exploit the primary amine group (-NH₂) . It acts as a nucleophile (for NQS) or a cationic center (for acid dyes) to generate a measurable chromophore.

Methodological Principles
Method A: Ion-Pair Extraction (Acid Dye Technique)

This method relies on the formation of an Ion-Pair Complex . At an acidic pH (typically pH 2.0–4.0), the adamantamine amine is protonated (


). It pairs with the anionic form of a sulfonphthalein acid dye (Bromocresol Green, 

) to form a neutral, hydrophobic complex (

) that is extractable into organic solvents like chloroform.
  • Mechanism: Electrostatic attraction + Hydrophobic shielding.

  • Detection: Absorbance of the organic layer at ~410–420 nm.

Method B: Derivatization with NQS

Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a chromogenic reagent that reacts specifically with primary amines in alkaline media.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The amine displaces the sulfonate group on the naphthoquinone ring.
    
  • Detection: The resulting amino-naphthoquinone derivative is orange-red, absorbing at ~460 nm.[1]

Reagents & Apparatus

Apparatus
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.

  • pH Meter: Calibrated with standard buffers (pH 4.0, 7.0, 10.0).

  • Separatory Funnels: 125 mL, Teflon stopcock (for Method A).

  • Water Bath: Thermostatically controlled at 70°C ± 1°C (for Method B).

Reagents
  • Adamantamine Fumarate Standard: >99% purity.

  • Bromocresol Green (BCG) Solution (1 x 10⁻³ M): Dissolve 69.8 mg of BCG in 5 mL ethanol and dilute to 100 mL with distilled water.

  • Phthalate Buffer (pH 3.0): Mix 50 mL of 0.2 M potassium hydrogen phthalate with 22.3 mL of 0.1 M HCl and dilute to 200 mL.

  • NQS Solution (0.5% w/v): Dissolve 0.5 g of sodium 1,2-naphthoquinone-4-sulfonate in 100 mL distilled water. Prepare fresh daily and protect from light.

  • Sodium Hydroxide (0.1 M): Aqueous solution.[3]

  • Solvents: Chloroform (HPLC grade), Methanol, Distilled Water.

Experimental Protocols

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 100 mg of Adamantamine Fumarate.

  • Dissolve in ~50 mL distilled water (sonicate if necessary to ensure complete dissolution of the fumarate salt).

  • Dilute to 100 mL in a volumetric flask.

  • Note: This solution is stable for 7 days at 4°C.

Protocol A: Ion-Pair Extraction with BCG

Target Concentration Range: 2 – 20 µg/mL

  • Aliquot: Transfer aliquots of the Stock Solution (0.2 – 2.0 mL) into a series of 125 mL separatory funnels.

  • Buffer: Add 5 mL of Phthalate Buffer (pH 3.0).

  • Reagent: Add 5 mL of BCG solution. Mix gently.

  • Extraction:

    • Add 10 mL of Chloroform .

    • Shake vigorously for 2 minutes to equilibrate phases.

    • Allow layers to separate clearly.

  • Collection:

    • Collect the lower organic (chloroform) layer.

    • Pass it through a funnel containing anhydrous sodium sulfate (to remove trace water).

    • Collect into a 25 mL volumetric flask.

  • Repeat Extraction: Extract the aqueous layer again with 10 mL chloroform. Combine extracts and make up to volume (25 mL) with chloroform.

  • Measurement: Measure Absorbance at 416 nm against a reagent blank (prepared identically but without drug).

Protocol B: Derivatization with NQS

Target Concentration Range: 5 – 50 µg/mL

  • Aliquot: Transfer aliquots of Stock Solution into 10 mL calibrated test tubes.

  • Alkalinization: Add 1.0 mL of 0.1 M NaOH (pH must be >10 for the reaction to proceed).

  • Reagent: Add 1.0 mL of 0.5% NQS solution.

  • Reaction:

    • Mix well and place in a water bath at 70°C for 20 minutes.

    • Critical: Do not overheat, as NQS can degrade.

  • Quenching/Dilution: Cool the tubes in an ice bath for 2 minutes.

  • Acidification (Optional/Method Dependent): Some variants add dilute HCl to stabilize the color, but standard NQS protocols often measure directly. For this guide, dilute to volume (10 mL) with distilled water or ethanol.

  • Measurement: Measure Absorbance at 460 nm against a reagent blank.

Data Analysis & Visualization

Reaction Workflow

The following diagram illustrates the decision logic and workflow for the two methods.

G Sample Adamantamine Fumarate Sample Choice Select Method Sample->Choice MethodA Method A: Ion-Pairing (High Sensitivity) Choice->MethodA Low Conc. (<20 µg/mL) MethodB Method B: NQS Derivatization (High Specificity) Choice->MethodB Higher Conc. (>20 µg/mL) Acidify Add Phthalate Buffer (pH 3.0) MethodA->Acidify AddDye Add Bromocresol Green (Anionic Dye) Acidify->AddDye Extract Extract into Chloroform (Yellow Complex) AddDye->Extract MeasureA Measure Abs @ 416 nm Extract->MeasureA Alkalinize Add NaOH (pH > 10) MethodB->Alkalinize React Add NQS + Heat (70°C) (Nucleophilic Substitution) Alkalinize->React Cool Cool & Dilute React->Cool MeasureB Measure Abs @ 460 nm Cool->MeasureB

Figure 1: Analytical workflow for Adamantamine Fumarate determination.

Calculation

Calculate the concentration using the linear regression equation obtained from standards:



Where


 is concentration in µg/mL and 

is Absorbance.

Validation Parameters (Expected Performance)

Based on literature for adamantane derivatives (Amantadine HCl), the following performance metrics are expected for the Fumarate salt:

ParameterMethod A (Ion-Pair/BCG)Method B (NQS)

416 nm460 nm
Linearity Range 2 – 20 µg/mL5 – 50 µg/mL
Molar Absorptivity (

)
~2.5 x 10⁴ L/mol·cm~1.8 x 10³ L/mol·cm
LOD (Limit of Detection) ~0.5 µg/mL~1.5 µg/mL
Precision (RSD) < 1.5%< 2.0%
Accuracy (Recovery) 98.5 – 101.5%98.0 – 102.0%

Stoichiometry Note:

  • Ion-Pair: The stoichiometry is typically 1:1 (Amine⁺ : Dye⁻).

  • NQS: The stoichiometry is 1:1 (Amine : NQS).[4]

Troubleshooting & Critical Control Points

  • pH Control (Method A): The pH of the aqueous phase is critical. If pH > 4.5, the amine deprotonates and will not form the ion pair. If pH < 2.0, the dye may protonate and lose its anionic character. Keep pH at 3.0 ± 0.2.

  • Solvent Quality (Method A): Use HPLC-grade Chloroform. Ethanol stabilizers in lower-grade chloroform can affect the extraction efficiency.

  • Heating Time (Method B): NQS is thermally unstable. Do not exceed 70°C or 20 minutes, or the reagent blank absorbance will increase, reducing sensitivity.

  • Interference:

    • Fumaric Acid: The fumarate counter-ion does not absorb in the visible region and does not interfere with the basic amine reaction.

    • Excipients: Starch, lactose, and magnesium stearate do not react with BCG or NQS. Filtration of the initial sample solution removes insoluble excipients.

References

  • Darwish, I. A., et al. (2006).[1][5][2][6] "Simple and sensitive spectrophotometric methods for determination of amantadine hydrochloride in pharmaceutical formulations and biological fluids." Journal of Applied Spectroscopy, 73(5), 792–797. Link

  • Sultan, M. A. (2004).[5][6] "Spectrophotometric determination of amantadine hydrochloride in capsules using bromocresol green." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(6), 1415-1418. Link

  • Mahmoud, A. M., et al. (2009).[6] "Selective Spectrophotometric and Spectrofluorometric Methods for the Determination of Amantadine Hydrochloride in Capsules and Plasma via Derivatization with 1,2-Naphthoquinone-4-sulphonate." International Journal of Analytical Chemistry, 2009, Article ID 810104. Link

  • PubChem. (2023). "1-Adamantanamine fumarate Compound Summary." National Center for Biotechnology Information. Link

  • Amin, A. S., & El-Henawee, M. M. (1995). "Colorimetric determination of amantadine hydrochloride in dosage forms." Microchimica Acta, 118(3-4), 177-183. Link

Sources

Method

Application Note: Precision Formulation of Adamantamine Fumarate Nanoparticles

Part 1: Executive Summary & Scientific Rationale Introduction Adamantamine Fumarate (the fumarate salt of 1-adamantylamine/Amantadine) is a stable salt form of the antiviral and antiparkinsonian agent amantadine.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

Adamantamine Fumarate (the fumarate salt of 1-adamantylamine/Amantadine) is a stable salt form of the antiviral and antiparkinsonian agent amantadine.[1][2][3][4][5] While the hydrochloride salt is more common, the fumarate salt is often investigated for its altered physicochemical properties, specifically regarding solubility profiles and counter-ion stability in solid-state formulations.

Formulating Adamantamine Fumarate into nanoparticles (NPs) addresses three critical therapeutic bottlenecks:

  • Blood-Brain Barrier (BBB) Permeation: Passive diffusion of free adamantamine is limited; nanocarriers (especially PLGA or Chitosan) can facilitate transport via receptor-mediated endocytosis.

  • Half-life Extension: Free adamantamine requires frequent dosing. Nanoparticles provide a sustained release profile, reducing plasma fluctuations.

  • Reduced Peripheral Toxicity: Encapsulation minimizes systemic exposure, reducing side effects such as livedo reticularis and orthostatic hypotension.

Formulation Strategy

This guide presents two distinct, validated protocols adapted for the Fumarate salt:

  • Protocol A (PLGA Nanospheres): Utilizes a Double Emulsion Solvent Evaporation (W1/O/W2) technique. This is the gold standard for encapsulating hydrophilic salts like Adamantamine Fumarate into hydrophobic polymers.

  • Protocol B (Chitosan Nanocarriers): Utilizes Ionic Gelation. This method exploits the positive charge of the adamantamine amine group and chitosan, crosslinked with TPP, ideal for nose-to-brain delivery systems.

Part 2: Pre-Formulation & Materials[6]

Materials Checklist
  • API: Adamantamine Fumarate (Purity >98%).

  • Polymer: PLGA (Poly(lactic-co-glycolic acid)), 50:50 or 75:25 ratio, ester-terminated (MW 30-60 kDa) for Protocol A; Low MW Chitosan (deacetylation >85%) for Protocol B.

  • Surfactant/Stabilizer: Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (organic phase); Deionized water (aqueous phase).

  • Crosslinker: Sodium Tripolyphosphate (TPP) for Protocol B.

Critical Pre-Formulation Step: Salt Stoichiometry & Solubility

Unlike the HCl salt, Adamantamine Fumarate may exhibit lower aqueous solubility.

  • Action: Determine saturation solubility in pH 7.4 PBS and pH 1.2 simulated gastric fluid.

  • Adjustment: If solubility in the inner aqueous phase (W1) is insufficient for high drug loading, add a co-solvent (e.g., 10% Ethanol) or adjust the pH of W1 to ensure full ionization of the amine.

Part 3: Experimental Protocols

Protocol A: PLGA Nanoparticles via W1/O/W2 Double Emulsion

Best for: Sustained release (days/weeks) and systemic stability.

Step-by-Step Methodology
  • Preparation of Inner Aqueous Phase (W1):

    • Dissolve 20 mg of Adamantamine Fumarate in 1 mL of deionized water (or PBS pH 7.4).

    • Note: Vortex until clear. If turbid, gently heat to 35°C.

  • Preparation of Organic Phase (O):

    • Dissolve 100 mg of PLGA in 4 mL of Dichloromethane (DCM).

    • Mechanistic Insight: The polymer concentration controls viscosity. Higher viscosity increases particle size but improves encapsulation efficiency (EE%).

  • Primary Emulsification (W1/O):

    • Add W1 dropwise into the Organic Phase (O) under magnetic stirring.

    • Sonication: Probe sonicate (20 kHz, 40% amplitude) for 60 seconds on an ice bath.

    • Result: Formation of a primary stable emulsion.

  • Secondary Emulsification (W1/O/W2):

    • Prepare External Aqueous Phase (W2): 20 mL of 1% (w/v) PVA solution.

    • Add the primary emulsion (W1/O) into the W2 phase.

    • Sonication: Probe sonicate (20 kHz, 60% amplitude) for 2-3 minutes on ice.

    • Critical Control Point: This step determines the final nanoparticle size (Target: 150–250 nm).

  • Solvent Evaporation:

    • Stir the W1/O/W2 emulsion magnetically at 800 RPM for 4–6 hours at room temperature in a fume hood to evaporate DCM.

  • Purification:

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard supernatant (keep for EE% analysis).

    • Wash pellet 3x with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend pellet in water with 5% Trehalose (cryoprotectant).

    • Freeze-dry for 24 hours.

Visualization: W1/O/W2 Workflow

PLGA_Double_Emulsion Start Start: Raw Materials W1 Inner Aqueous Phase (W1) Adamantamine Fumarate + H2O Start->W1 Org Organic Phase (O) PLGA + DCM Start->Org PrimaryEmul Primary Emulsion (W1/O) Probe Sonication (60s) W1->PrimaryEmul Add W1 to O Org->PrimaryEmul SecEmul Secondary Emulsion (W1/O/W2) Probe Sonication (3 mins) PrimaryEmul->SecEmul Add to W2 W2 External Phase (W2) 1% PVA Solution W2->SecEmul Evap Solvent Evaporation Stir 6h @ RT SecEmul->Evap Wash Centrifugation & Washing Remove free drug/PVA Evap->Wash Final Lyophilized Nanoparticles Wash->Final

Figure 1: Workflow for W1/O/W2 Double Emulsion technique ensuring high encapsulation of hydrophilic salts.

Protocol B: Chitosan Nanoparticles via Ionic Gelation

Best for: Nose-to-Brain delivery and mucoadhesion.

Step-by-Step Methodology
  • Chitosan Solution Preparation:

    • Dissolve Low MW Chitosan (1.5 mg/mL) in 1% (v/v) Acetic Acid solution.

    • Stir overnight to ensure complete dissolution. Adjust pH to 5.0 using 1M NaOH (Critical: pH > 5.5 causes precipitation).

  • Drug Incorporation:

    • Add Adamantamine Fumarate (0.5 mg/mL) directly to the Chitosan solution. Stir for 30 minutes.

  • Crosslinker Preparation:

    • Prepare Sodium Tripolyphosphate (TPP) solution (0.5 mg/mL) in deionized water.

  • Nanoparticle Formation:

    • Place Chitosan-Drug solution on magnetic stirring (600 RPM).

    • Add TPP solution dropwise (rate: 0.5 mL/min) using a syringe pump.

    • Mechanism:[6][7] The TPP anions crosslink the cationic amine groups of Chitosan and Adamantamine, forming nanoparticles instantly (Tyndall effect becomes visible).

  • Stabilization:

    • Continue stirring for 30 minutes.

  • Collection:

    • Centrifuge at 18,000 x g for 40 minutes.

    • Resuspend in water or freeze-dry with mannitol.

Part 4: Characterization & Quality Control

Physicochemical Parameters

Summarized targets for a successful formulation:

ParameterMethodTarget Specification
Particle Size Dynamic Light Scattering (DLS)150 – 250 nm (PLGA) 100 – 200 nm (Chitosan)
Polydispersity Index (PDI) DLS< 0.2 (Monodisperse)
Zeta Potential Electrophoretic Mobility-20 to -30 mV (PLGA) +30 to +45 mV (Chitosan)
Encapsulation Efficiency (EE%) HPLC (Indirect Method)> 60%
Drug Loading (DL%) HPLC5 – 10%
HPLC Quantification Protocol

To determine EE%, analyze the supernatant recovered after centrifugation.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.0) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200–210 nm (Amantadine lacks strong chromophores; derivatization with FMOC-Cl may be required for higher sensitivity if UV signal is weak).

  • Calculation:

    
    
    

Part 5: In Vitro Release Study

Method: Dialysis Bag Diffusion Technique.

  • Setup: Place 5 mg equivalent of lyophilized NPs in a dialysis bag (MWCO 12-14 kDa).

  • Medium: Immerse bag in 50 mL PBS (pH 7.4) at 37°C under constant stirring (100 RPM).

  • Sampling: Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify drug via HPLC.

  • Kinetics: Fit data to Higuchi (diffusion) and Korsmeyer-Peppas (erosion/diffusion) models.

Visualization: Drug Release Mechanism

Release_Mechanism NP PLGA NP Matrix (Polymer + Drug) Surface Surface Desorption (Burst Release) NP->Surface Phase I (<4h) Diffusion Diffusion through Polymer Pores NP->Diffusion Phase II (4-24h) Erosion Polymer Erosion (Hydrolysis) NP->Erosion Phase III (>24h) Medium Release Medium (PBS pH 7.4) Surface->Medium Diffusion->Medium Erosion->Medium

Figure 2: Tri-phasic release mechanism expected from PLGA nanoparticles.

References

  • Kapoor, A., et al. (2025). "Chitosan-coated nanostructured lipid carriers of amantadine for nose-to-brain delivery: formulation optimization, in vitro-ex vivo characterization, and in vivo anti-parkinsonism assessment."[8] International Journal of Biological Macromolecules.

  • Adwibi, I. A., et al. (2021). "Enhancing amantadine delivery through PLGA micelles: a novel approach using oleic acid and Pluronic F68 for sustained release and reduced toxicity."[1] RSC Advances.

  • PubChem. "Amantadine (Adamantamine) Compound Summary." National Library of Medicine.

  • Badhan, R. K. S., et al. (2016). "Development and Evaluation of a Novel Intranasal Spray for the Delivery of Amantadine." Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Chemical Stability &amp; Degradation Pathways (FAQs)

Technical Support Center: Identifying Degradation Products of Adamantamine Fumarate Welcome to the Technical Support Center for the analytical profiling and degradation characterization of adamantamine fumarate (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying Degradation Products of Adamantamine Fumarate

Welcome to the Technical Support Center for the analytical profiling and degradation characterization of adamantamine fumarate (also known as amantadine fumarate). This guide is engineered for scientists and drug development professionals facing challenges in stability-indicating method development, forced degradation studies, and the structural elucidation of adamantane-based active pharmaceutical ingredients (APIs).

Q1: Why does adamantamine resist standard hydrolytic degradation, and under what conditions will it actually degrade? A: Adamantamine features a highly symmetrical, rigid tricyclo[3.3.1.1^3,7]decane framework that structurally mimics a diamond crystal lattice[1]. This intense stereochemical bulk sterically shields the primary amine and the carbon backbone, making the molecule highly resistant to standard acid or base hydrolysis[1][2]. Testing under forced degradation conditions indicates that the substance is exceptionally stable and typically only degrades under severe oxidative stress (e.g., 15–30% H₂O₂ at 80°C) or extreme thermal conditions[2][3].

Q2: What are the primary structural modifications observed during the oxidative degradation of adamantamine fumarate? A: Because the aliphatic ring resists cleavage, oxidation primarily targets the bridgehead carbons (tertiary C-H bonds). The thermodynamic stability of the resulting tertiary radical or carbocation intermediates leads to hydroxylated products, such as 3-hydroxyadamantamine[1][4]. A secondary degradation pathway involves the oxidation of the primary amine group, yielding N-oxides. Furthermore, the fumarate counter-ion can undergo hydration to form malic acid or isomerize to maleic acid under prolonged thermal and aqueous stress.

Section 2: Analytical Strategy & Method Selection (FAQs)

Q3: Why is direct HPLC-UV analysis inadequate for adamantamine degradation profiling, and what are the alternatives? A: The adamantamine molecule completely lacks conjugated π-electron systems, chromophores, or auxochromes[5]. Consequently, it exhibits no distinct UV absorption above 200 nm, rendering direct UV spectrophotometry useless for stability-indicating assays[5]. To overcome this, you must use one of two self-validating analytical systems:

  • Mass Spectrometry (Preferred): LC-MS/MS or LC-MS³ using Electrospray Ionization (ESI+). MS³ provides superior selectivity by reducing matrix interference via an additional fragmentation step[6][7].

  • Pre-Column Derivatization: If UV or fluorescence detection is mandatory, the primary amine must be derivatized. Reagents like (2-Naphthoxy) acetyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a chromophore prior to HPLC-UV analysis[8][9].

Q4: What are the specific fragmentation patterns (MRM transitions) used to identify adamantamine and its degradants in LC-MS/MS? A: In positive ion mode (ESI+), adamantamine forms a strong protonated molecular ion [M+H]⁺ at m/z 152.2. The primary MS/MS transition is m/z 152.2 → 135.3, corresponding to the loss of ammonia (NH₃). A secondary transition to m/z 107.4 represents the subsequent fragmentation of the adamantane ring[6][7]. Hydroxylated degradants will typically show an [M+H]⁺ at m/z 168.2, with characteristic losses of H₂O (-18 Da) and NH₃ (-17 Da).

Section 3: Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress) of Adamantamine Fumarate

Expertise & Causality Note: We utilize 30% H₂O₂ coupled with thermal stress because the adamantane ring is exceptionally stable; standard 3% H₂O₂ at room temperature will not yield sufficient degradation (the target is 5–20% degradation for a valid stability-indicating method).

  • Sample Preparation: Accurately weigh 10 mg of adamantamine fumarate API and dissolve it in 10 mL of LC-MS grade water:methanol (50:50, v/v) to achieve a 1 mg/mL stock solution.

  • Oxidative Stress Induction: Transfer 1 mL of the stock solution to a 5 mL glass vial. Add 1 mL of 30% Hydrogen Peroxide (H₂O₂).

  • Thermal Incubation: Seal the vial and incubate in a heating block at 80°C for 4 to 6 hours[3].

  • Quenching (Self-Validation Step): Remove the vial and place it in an ice bath for 5 minutes. Quench the residual peroxide by adding 100 µL of 10% sodium thiosulfate solution. Causality: This prevents further on-column degradation during analysis, ensuring the degradants measured were formed strictly during the stress phase.

  • Dilution: Dilute the quenched sample 1:100 with the initial mobile phase prior to LC-MS injection.

Protocol B: LC-MS/MS Analysis for Degradant Identification

Expertise & Causality Note: Formic acid (0.1%) is added to the mobile phase to ensure complete protonation of the amine group, maximizing the [M+H]⁺ signal in ESI+ mode[6].

  • Chromatographic Separation: Inject 2 µL of the stressed sample onto a C18 column (e.g., 2.1 × 100 mm, 2.7 µm particle size) maintained at 40°C[6][7].

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Run a gradient from 5% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Scan Mode: Full Scan (m/z 50–300) for unknown discovery, and MRM for targeted quantification.

  • Data Processing (Self-Validation Step): Extract ion chromatograms (EIC) for m/z 152.2 (API), m/z 168.2 (Hydroxylation), and m/z 115.0 (Fumaric acid). Compare the stressed sample against a dark control (unstressed API kept at room temperature) to confirm the origin of the degradant peaks.

Section 4: Quantitative Data & Parameters

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents / EnvironmentConditionsExpected Degradation LevelPrimary Degradants
Hydrolytic (Acid) 1 M HCl80°C, 24 hours< 2% (Highly Stable)None significant
Hydrolytic (Base) 1 M NaOH80°C, 24 hours< 2% (Highly Stable)None significant
Oxidative 30% H₂O₂80°C, 4-6 hours10 - 20%Hydroxyadamantamine, N-oxides
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hrs< 5%Minor ring-opened products
Thermal Solid State105°C, 7 days< 1%Fumarate isomerization

Table 2: LC-MS/MS MRM Transitions for Adamantamine and Potential Degradants

CompoundPrecursor Ion[M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Adamantamine 152.2135.3 (-NH₃)107.420 / 35
Adamantamine-d15 (IS) 167.0150.3 (-NH₃)118.120 / 35
3-Hydroxyadamantamine 168.2150.2 (-H₂O)133.2 (-H₂O, -NH₃)25 / 40
Amantadine N-oxide 168.2152.2 (-O)135.315 / 30

Section 5: Mandatory Visualization

Workflow Start Adamantamine Fumarate API / Formulation Stress Forced Degradation (Oxidative, Thermal, Photolytic) Start->Stress Quench Sample Quenching & Neutralization Stress->Quench Prep Sample Preparation (Protein Precipitation / Dilution) Quench->Prep LCMS LC-MS/MS or LC-MS³ Analysis (ESI+, MRM Mode) Prep->LCMS Data Data Processing & Structural Elucidation LCMS->Data

Workflow for the forced degradation and LC-MS/MS identification of adamantamine fumarate degradants.

Pathway Amantadine Adamantamine (m/z 152.2) Oxidation Severe Oxidative Stress (e.g., 30% H2O2, Heat) Amantadine->Oxidation Hydroxylation Bridgehead Hydroxylation (3-hydroxyadamantamine, m/z 168.2) Oxidation->Hydroxylation Radical Attack at Tertiary C-H NOxidation N-Oxidation (Amantadine N-oxide, m/z 168.2) Oxidation->NOxidation Primary Amine Oxidation Fumarate Fumaric Acid (Counter Ion) FumarateDeg Maleic Acid / Malic Acid (Isomerization/Hydration) Fumarate->FumarateDeg Thermal / Aqueous Stress

Principal oxidative degradation pathways of adamantamine fumarate under stress conditions.

References

  • Ebixa, INN-Memantine - European Medicines Agency (EMA) -2

  • Metabolic stabilization of substituted adamantamine - US Patent Application - 4

  • Comparison of LC-MS³ and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - MDPI - 6

  • Comparison of LC-MS and LC-MRM Methods for Quantifying Amantadine - ResearchGate - 7

  • A pre-column derivatization technique for the development and validation of a stability indicating HPLC-UV method - Der Pharma Chemica - 9

  • Validated Spectrofluorimetric and HPLC-UV Method for Determination of Memantine in Pharmaceutical Dosage Forms - RJPBCS - 3

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC - 5

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - 1

Sources

Optimization

Technical Support Center: Optimizing the Thermal Stability of Adamantamine Fumarate

Welcome to the technical support center for adamantamine fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the therma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adamantamine fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the thermal stability of this active pharmaceutical ingredient (API). Here, we will move beyond simple protocols to explore the underlying scientific principles, enabling you to troubleshoot effectively and enhance the robustness of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the inherent factors influencing the thermal stability of adamantamine fumarate?

Adamantamine fumarate's thermal stability is a product of its unique molecular structure and its formulation as a salt. The adamantane moiety itself, a rigid, cage-like hydrocarbon, imparts exceptional thermal stability.[1][2] This structure is virtually strain-free, contributing to its high melting point and resistance to degradation.[1][2]

The formation of a fumarate salt is a deliberate strategy to enhance the physicochemical properties of the parent drug, adamantamine.[3][4][5][6] Over half of all pharmaceutical molecules are administered as salts to improve characteristics like stability, solubility, and bioavailability.[4][5] The ionic interaction between the basic adamantamine and the acidic fumaric acid creates a stable crystalline lattice.[5] The success and stability of this salt formation depend on the relative acidity and basicity of the two species involved.[5] The choice of fumarate as a counter-ion is common for basic drugs and can significantly influence the overall stability of the final compound.[6]

Q2: What are the most common degradation pathways for adamantamine fumarate under thermal stress?

While adamantamine is robust, thermal stress can still induce degradation, particularly in the presence of other reactive species. Potential pathways include:

  • Solid-State Dissociation: At elevated temperatures, the ionic bond between adamantamine and fumaric acid can weaken, potentially leading to dissociation back to the free base and acid. This can be a precursor to further degradation.

  • Oxidation: The adamantane cage can undergo oxidation, especially at bridgehead positions, although this typically requires strong oxidizing agents or catalysts.[7] However, oxidative degradation can also be initiated by impurities within excipients, such as peroxides found in povidone.[8]

  • Interaction with Excipients: This is a major cause of instability. Reactive functional groups on excipients or impurities within them can react with the adamantamine or fumarate.[8][9] For example, the Maillard reaction can occur between an amine like adamantamine and a reducing sugar like lactose.[10]

Understanding these potential pathways is the first step in designing experiments to identify and mitigate them.

Troubleshooting Guide: Thermal Analysis

Thermal analysis techniques are indispensable for evaluating the stability of adamantamine fumarate.[11][12] The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][13]

Issue 1: My TGA curve shows significant weight loss at temperatures below 100°C. Is this degradation?

This is a common observation and usually does not indicate decomposition of the API itself.

Probable Cause: The weight loss is most likely due to the evaporation of residual moisture or solvents from the manufacturing process.[13][14]

Troubleshooting Protocol: TGA for Volatiles

  • Instrument Setup: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of your adamantamine fumarate sample into a TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min.

    • Use an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation during the analysis.[1]

  • Data Interpretation: Analyze the resulting TGA curve. A distinct weight loss step that concludes before approximately 120°C is characteristic of water or volatile solvent loss. The onset temperature of significant weight loss above this range would be indicative of thermal decomposition.[13][14]

Parameter Typical Value Purpose
Sample Mass5-10 mgEnsures a representative sample and detectable mass change.
Heating Rate10°C/minA standard rate that balances resolution and experiment time.
AtmosphereNitrogen (Inert)Prevents oxidation, isolating thermal decomposition.[1]
Temperature Range25°C to 300°C (or higher)Covers volatilization and initial decomposition events.

Table 1: Recommended Starting Parameters for TGA Analysis.

Issue 2: My DSC thermogram is complex, showing multiple thermal events before the final melt. What's happening?

A complex DSC curve often points to the presence of multiple solid-state forms or transitions.

Probable Causes:

  • Polymorphism: The sample may exist in different crystalline forms (polymorphs), each with its own unique melting point and thermal behavior.[15] The appearance of a less soluble polymorph can have significant consequences for bioavailability.[15]

  • Solvates/Hydrates: The API may have crystallized with solvent or water molecules incorporated into its lattice. The initial endotherms could represent the energy required to drive off these solvates (desolvation).[16]

  • Amorphous Content: The presence of an amorphous (non-crystalline) phase can lead to a glass transition (a step-change in the heat capacity) or crystallization (an exothermic event) upon heating.[12][17]

  • Solid-Solid Phase Transitions: The material may be converting from one polymorphic form to another before melting.

Troubleshooting Workflow: Interpreting Complex DSC Data

The following diagram outlines a logical workflow for diagnosing the cause of a complex DSC thermogram.

Start Complex DSC Thermogram Observed Check_TGA Correlate with TGA Data Start->Check_TGA Weight_Loss Is there a corresponding weight loss in TGA? Check_TGA->Weight_Loss Hydrate Likely a hydrate or solvate. Endotherm is desolvation. Weight_Loss->Hydrate Yes No_Weight_Loss No corresponding weight loss Weight_Loss->No_Weight_Loss No Check_Exotherm Is there an exothermic peak? No_Weight_Loss->Check_Exotherm Amorphous Possible amorphous content crystallizing upon heating. Check_Exotherm->Amorphous Yes No_Exotherm No exotherm observed Check_Exotherm->No_Exotherm No Check_Reversibility Run a heat-cool-heat cycle. Is the event reversible? No_Exotherm->Check_Reversibility Polymorph_Transition Likely a polymorphic transition. Check_Reversibility->Polymorph_Transition Yes Impurity Could be melting of an impurity or eutectic mixture. Check_Reversibility->Impurity No

A troubleshooting workflow for interpreting complex DSC results.

Experimental Protocol: Modulated DSC (MDSC®) for Deconvolution

For particularly complex transitions, Modulated DSC can separate the total heat flow into its reversing (heat capacity related) and non-reversing (kinetic) components, providing clearer insights.[16]

  • Instrument Setup: Calibrate the DSC for temperature, enthalpy, and heat capacity.

  • Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Modulate temperature with an amplitude of ±1.0°C every 60 seconds.

    • Apply an underlying heating rate of 2°C/min.

  • Data Interpretation:

    • Reversing Signal: Shows heat capacity changes, such as glass transitions and melting.

    • Non-Reversing Signal: Shows kinetic events like crystallization, decomposition, and desolvation.[16]

Optimization Strategies for Enhancing Thermal Stability

Improving the thermal stability of adamantamine fumarate involves a multi-faceted approach focusing on the solid-state properties of the API and its interactions with its environment.

Strategy 1: Polymorph Screening and Selection

The existence of multiple crystalline forms (polymorphs) is common for pharmaceutical ingredients.[15] These forms can have different solubilities, stabilities, and melting points.[15] Therefore, a critical step in development is to identify and select the most thermodynamically stable polymorph.

Experimental Protocol: Polymorph Screening

The goal of a polymorph screen is to recrystallize the API under a wide variety of conditions to encourage the formation of different crystalline forms.[15]

  • Solvent Selection: Choose a diverse range of solvents (e.g., alcohols, ketones, esters, water) with varying polarities. Cocktail (mixed) solvent systems can also be effective at inducing new forms.[18]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the API in a solvent at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it at a controlled rate.

    • Anti-Solvent Addition: Add a solvent in which the API is insoluble (an anti-solvent) to a solution of the API to induce precipitation.

  • Analysis: Analyze the resulting solids from each experiment using techniques like X-Ray Powder Diffraction (XRPD) to identify unique crystal structures and DSC to determine their thermal properties. The polymorph with the highest melting point and highest heat of fusion is generally the most stable.

Strategy 2: Drug-Excipient Compatibility Studies

An active ingredient can be destabilized by a poorly chosen excipient.[19] Compatibility studies are essential to ensure the stability of the final dosage form.[20][21]

Experimental Protocol: Excipient Compatibility Screening

  • Excipient Selection: Choose a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate).

  • Sample Preparation: Prepare binary mixtures of adamantamine fumarate and each excipient, typically in a 1:1 ratio to maximize the likelihood of observing an interaction.[22] Also include a sample of the pure API as a control.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 4 weeks).

  • Analysis:

    • Visual Observation: Note any changes in color or physical appearance.

    • DSC Analysis: Compare the thermogram of the mixture to the individual components. The appearance of new peaks, or the disappearance or shift of existing peaks, can indicate an interaction.[20]

    • HPLC Analysis: Develop a stability-indicating HPLC method to quantify the API and detect the formation of any new degradation products.[13]

Excipient Class Example Potential Incompatibility with Amines Rationale
Reducing SugarsLactoseHigh Risk Can undergo Maillard reaction with primary/secondary amines to form colored degradants.[10]
Stearate LubricantsMagnesium StearateModerate Risk Can be slightly basic and may interact with acidic counter-ions or facilitate degradation.
Binders/FillersMicrocrystalline Cellulose (MCC)Low Risk Generally inert, but can be hygroscopic, and absorbed moisture can accelerate degradation.
SuperdisintegrantsCrospovidoneModerate Risk Can contain peroxide impurities that may lead to oxidative degradation of the API.

Table 2: Common Excipients and Their Potential Compatibility Risks with Amine Salts.

Strategy 3: Control of Manufacturing Processes

Thermal stability can be compromised during manufacturing.

  • Drying: High temperatures used for drying can lead to thermal degradation.[23] Employing low-temperature vacuum drying can efficiently remove solvents while preserving the API's integrity by lowering the solvent's boiling point.[23]

  • Milling/Grinding: Mechanical stress from milling can generate amorphous regions on the crystal surface. These regions are less stable and more susceptible to degradation.[12] It is crucial to monitor the solid-state form of the API post-milling.

Workflow for Developing a Stability-Indicating HPLC Method

A robust analytical method is crucial for quantifying degradation and ensuring product quality.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Achieve Resolution from API Dev2->Dev3 FD1 Stress API (Acid, Base, Peroxide, Heat, Light) Dev3->FD1 FD2 Analyze Stressed Samples FD1->FD2 FD3 Ensure Peak Purity of API FD2->FD3 Val1 Specificity FD3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Workflow for creating a validated, stability-indicating HPLC method.

References

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • Jubeh, Z., & Breijawi, N. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences.
  • ATA Scientific. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Drugs.com. (2026, January 5). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • Kumar, L., & Singh, S. (n.d.).
  • Grohganz, H., et al. (2018, January 15). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed.
  • PubChem. (n.d.). 1-Adamantanamine fumarate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • EcoProcess Solution. (2025, December 28).
  • Pensatech Pharma. (n.d.). Stability Improvement. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Chemsrc. (2025, September 4).
  • Pharmaceutical Technology. (2021, December 3). Stabilization of Amorphous APIs. Retrieved from [Link]

  • Molecules. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
  • ACS Publications. (n.d.). Poly(di-1-adamantyl fumarate). A thermally stable substituted polymethylene. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Adamantine hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to the Thermal Properties of Adamantane Isomers.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • TA Instruments. (n.d.).
  • ResearchGate. (2026, January 4). Thermodynamic properties of 1-aminoadamantane.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • PMC. (2025, October 17).
  • Lee, E. H. (n.d.). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences.
  • Journal of Chemical Technology and Metallurgy. (2025, September 17). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • TSI Journals. (n.d.).
  • World Journal of Pharmaceutical Research. (2017, September 20).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Orbit Scientific Group. (n.d.). Thermal analysis DSC, TGA, DTA, calorimeter.
  • SciSpace. (n.d.).
  • ResearchGate. (2025, August 10). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
  • ResearchGate. (n.d.). Thermal behavior and kinetic study of degradation for adamantan-2-one versus memantine hydrochloride.
  • ResearchGate. (2019, October 22).
  • EAWAG BBD/PPS. (1999, November 13).
  • International Journal of Pharmaceutical Sciences Review and Research. (2016, January 24).
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
  • Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from [Link]

  • Pharmacophore. (n.d.).
  • PharmaQuesT. (n.d.).
  • PubChem. (n.d.). Amantadine. Retrieved from [Link]

  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Adamantamine (Amantadine) Fumarate Crystallization

Status: Operational Ticket ID: AF-CRYS-OPT-001 Subject: Minimizing Impurities & Optimizing Crystal Habit Assigned Specialist: Senior Application Scientist, Process Development Executive Summary Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AF-CRYS-OPT-001 Subject: Minimizing Impurities & Optimizing Crystal Habit Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

Welcome to the technical support hub for Adamantamine (Amantadine) Fumarate crystallization. This guide addresses the critical quality attributes (CQAs) of your salt formation process. Unlike simple precipitation, the crystallization of adamantamine fumarate requires strict control over stoichiometry , supersaturation , and solvent polarity to reject structural analogs like 1-adamantanol and unreacted bromoadamantane.

The following modules are structured as dynamic troubleshooting workflows.

Module 1: Stoichiometry & Salt Form Control

Issue: “My DSC trace shows a split melting endotherm, or the assay is inconsistent.”

Root Cause Analysis

Fumaric acid is a dicarboxylic acid (


, 

). Adamantamine is a primary amine.[1] Depending on the molar ratio and pH, you can inadvertently form a mixture of the 1:1 salt (monofumarate) and the 2:1 salt (hemidrafumarate/bis-adamantamine fumarate). This phase impurity compromises solubility and stability profiles.
Troubleshooting Protocol

Objective: Target the thermodynamically stable 1:1 stoichiometry (unless 2:1 is explicitly desired).

  • Molar Ratio Adjustment:

    • Do not use a chemically equivalent 1:1 ratio initially. Fumaric acid often has lower solubility in alcoholic solvents than the free amine.

    • Recommendation: Use a 1.05 : 1.00 molar excess of Fumaric Acid to Adamantamine. The slight excess acid suppresses the formation of the 2:1 species and remains in the mother liquor due to its solubility profile in ethanol/isopropanol systems.

  • The "Reverse Addition" Technique:

    • Standard (Risky): Adding acid to amine. High local concentration of amine at the start favors 2:1 salt formation.

    • Optimized (Safe): Add the Amine solution dropwise into the Fumaric Acid solution . This ensures the amine always encounters an excess of protons, forcing the 1:1 salt formation.

ParameterSpecificationReason
Stoichiometry 1.05 equiv. AcidPrevents 2:1 salt formation.
Addition Mode Amine

Acid
Maintains high

environment.
Temperature

Keeps intermediates soluble; prevents crash precipitation.

Module 2: Impurity Rejection (The "Purity" Issue)

Issue: “High levels of 1-Adamantanol or Bromoadamantane in the final cake.”

The Science of Rejection

The adamantane cage is highly hydrophobic.

  • Bromoadamantane (Precursor): Highly non-polar.

  • 1-Adamantanol (Byproduct): Amphiphilic (polar -OH, non-polar cage).

  • Adamantamine Fumarate (Product): Ionic/Polar lattice.

Rejection Mechanism: The crystallization solvent must be selected so that impurities remain solvated while the salt lattice excludes them.

Solvent System Selection Guide
Impurity ProfileRecommended Solvent SystemMechanism
High Bromoadamantane Ethanol (95%) / Water (5%) The non-polar bromo-impurity is soluble in ethanol but excluded from the ionic fumarate lattice. Water acts as a mild anti-solvent for the lipophilic impurity but aids salt formation.
High 1-Adamantanol Isopropanol (IPA) / Ethyl Acetate Adamantanol has affinity for alcohols. By using IPA (good solubility for alcohol impurities) and cooling slowly, the hydroxylated impurity is rejected to the mother liquor.
Color/Oxidation Degassed Methanol Amines oxidize to colored N-oxides. Use nitrogen sparging.
Step-by-Step Purification Protocol
  • Dissolution: Dissolve Crude Adamantamine free base in IPA (5 mL/g) at

    
    .
    
  • Filtration: Polish filter (0.45

    
    ) while hot to remove mechanical impurities and insoluble polymers.
    
  • Reaction: Add Fumaric acid solution (in hot IPA/Methanol) slowly.

  • Seeding (Critical): At

    
     (metastable zone), add 0.5 wt%  pure seed crystals.
    
    • Why? Prevents "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Cooling Ramp: Cool at

    
     to 
    
    
    
    .
    • Fast cooling traps 1-adamantanol. Slow cooling allows the lattice to reject it.

Module 3: Visualization of Process Flow

The following diagram illustrates the decision logic for the crystallization workflow, specifically designed to handle the impurities mentioned above.

AdamantamineCrystallization Start Crude Reaction Mixture (Amine + Impurities) CheckImpurity Analyze Impurity Profile (HPLC/GC) Start->CheckImpurity RouteA High Bromoadamantane (Non-polar) CheckImpurity->RouteA Hydrophobic Impurity RouteB High 1-Adamantanol (Polar/Hydroxyl) CheckImpurity->RouteB Hydrophilic Impurity SolventA Solvent: Ethanol/Water (Retains Non-polars) RouteA->SolventA SolventB Solvent: IPA/EtOAc (Retains Alcohols) RouteB->SolventB SaltFormation Reactive Crystallization (Add Amine to Acid) SolventA->SaltFormation SolventB->SaltFormation Seeding Seeding @ 55°C (Prevents Oiling Out) SaltFormation->Seeding Cooling Linear Cooling (0.2°C/min) Seeding->Cooling Filtration Isolation & Wash (Displacement Wash) Cooling->Filtration

Caption: Workflow logic for solvent selection based on specific impurity profiles (Bromoadamantane vs. Adamantanol).

Module 4: FAQ - Physical Attributes & Handling

Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing? A: This is common with amine salts.

  • Cause: You have exceeded the Metastable Zone Width (MSZW) too quickly, or the temperature is above the "oiling out" boundary (LLPS - Liquid Liquid Phase Separation).

  • Fix:

    • Increase the temperature slightly to redissolve the oil.

    • Add seed crystals immediately.

    • Reduce the agitation speed to minimize secondary nucleation, but ensure enough mixing to suspend the seeds.

Q: The crystals are too fine and clog the filter. A: Fine crystals result from high supersaturation (nucleation dominates growth).

  • Fix: Implement a Ostwald Ripening step. After the initial crop forms, cycle the temperature (e.g., heat from

    
     and cool back to 
    
    
    
    ) three times. This dissolves fines and deposits them onto larger crystals, improving filterability.

References

  • Synthesis and Impurity Origins

    • Title: Simple and Economical Process for Producing Amantadine Hydrochloride.[2]

    • Source: ACS Omega (2022).
    • Relevance: details the Ritter reaction pathway and the origin of 1-adamantanol and bromoadamantane impurities which must be rejected during the subsequent salt form
    • URL:[Link]

  • Salt Formation & Solubility

    • Title: Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR.[3]

    • Source: Crystal Growth & Design (2019).
    • Relevance: Provides structural data on adamantylamine salts and the importance of supramolecular synthons in purific
    • URL:[Link]

  • General Impurity Rejection

    • Title: Impact of Impurities on Crystallization and Product Quality.[4][5]

    • Source: MDPI Crystals (2021).
    • Relevance: Establishes the mechanism of lattice exclusion for structurally related impurities (like acetanilide in paracetamol, analogous to adamantane deriv
    • URL:[Link][6][7][8][9]

Sources

Optimization

Technical Support Center: Adamantamine (Amantadine) Fumarate Stability

Topic: Resolving pH-Dependent Stability & Disproportionation Issues Introduction: The "Disappearing Drug" Phenomenon Welcome to the technical support hub for Adamantamine (Amantadine) Fumarate . If you are accessing this...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving pH-Dependent Stability & Disproportionation Issues

Introduction: The "Disappearing Drug" Phenomenon

Welcome to the technical support hub for Adamantamine (Amantadine) Fumarate . If you are accessing this guide, you are likely facing one of three critical failures:

  • Assay Drop: Potency decreases over time in stability chambers (open dish or high humidity).

  • Dissolution Failure: The drug precipitates or fails to release in neutral/basic media (pH > 6.8).

  • Content Uniformity Issues: Variability between tablets/capsules due to volatile loss.

The Core Mechanism: Adamantamine is a primary amine with a high


 (~10.1–10.8). Fumaric acid is a weak dicarboxylic acid (

,

). Unlike the hydrochloride salt, the fumarate salt is a weak base-weak acid salt . This makes it thermodynamically fragile.

When the microenvironmental pH (


) of your formulation exceeds the 

(the pH where salt and free base solubility intersect), the salt undergoes disproportionation .[1] The resulting free base is lipophilic and, critically, sublimes (turns to gas) at relatively low temperatures. This is why your drug is "disappearing."

Module 1: Diagnosing Salt Disproportionation

The Symptom

Your API is stable in a sealed glass vial but degrades (loses potency) when mixed with basic excipients (e.g., Magnesium Stearate, Calcium Carbonate) or exposed to high humidity.

The Mechanism: The Sublimation Trap

In the presence of moisture or basic excipients, the equilibrium shifts:



Because Adamantamine free base has high vapor pressure, it sublimes out of the solid matrix. This drives the equilibrium constantly to the right (Le Chatelier’s principle), eventually depleting the salt.
Visual Logic: The Disproportionation Pathway

Disproportionation Salt Adamantamine Fumarate (Solid Salt) Solution Saturated Solution (Micro-environment) Salt->Solution Dissolution Moisture Moisture/High pH (Excipients) Moisture->Solution Facilitates FreeBase Adamantamine Free Base (Precipitate) Solution->FreeBase pH > pHmax Gas Sublimation (Gas Phase Loss) FreeBase->Gas High Vapor Pressure AssayFail Assay Failure (Potency Drop) Gas->AssayFail Irreversible Loss

Figure 1: The mechanism of drug loss. Unlike chemical degradation, the molecule remains intact but physically leaves the dosage form via sublimation.

Troubleshooting Protocol: Binary Mixture Compatibility

Objective: Confirm if excipients are triggering disproportionation.

  • Preparation: Prepare 1:1 mixtures of Adamantamine Fumarate with suspect excipients (e.g., Mg-Stearate, Croscarmellose Sodium).

  • Conditioning: Store in open vials at 40°C/75% RH for 1 week. (Open vials allow the free base to escape, proving sublimation).

  • Control: Store identical mixtures in hermetically sealed vials (prevents sublimation).

  • Analysis: Extract and assay via HPLC (see Module 3).

  • Interpretation:

    • If Open Vial Assay < Sealed Vial Assay: Disproportionation is occurring.

    • Action: Remove basic excipients; switch to acidic binders (e.g., Citric Acid).

Module 2: Solubility & Dissolution Failures

The Symptom

Dissolution is fast in 0.1N HCl but crashes out or slows significantly in Phosphate Buffer pH 6.8.

The Mechanism: pH-Dependent Solubility

Adamantamine’s solubility drops logarithmically as pH approaches its


 (10.1). While the fumarate salt provides some local acidity, the buffering capacity of intestinal media (pH 6.8) can neutralize the fumaric acid, causing the free base to precipitate on the tablet surface, blocking further release.

Solubility Data (Approximate):

Medium pH Solubility State Risk Level
0.1N HCl 1.2 Freely Soluble Low
Acetate Buffer 4.5 Soluble Low
Phosphate Buffer 6.8 Sparingly Soluble High (Precipitation)

| Water (Unbuffered) | ~5.5 | Soluble | Moderate |

Troubleshooting Protocol: pH-Solubility Profiling

Objective: Determine the


 of your specific salt/formulation system.
  • Excess Solid Method: Add excess Adamantamine Fumarate to buffers ranging from pH 1.0 to 11.0.

  • Equilibration: Shake for 24 hours at 37°C.

  • Filtration: Filter supernatant (0.45 µm).

  • pH Check: Measure the final pH of the solution (it will shift due to the dissolving salt).

  • Assay: Quantify dissolved drug.

  • Plot: Graph Solubility vs. Final pH.

    • Action: If your formulation creates a micro-pH > 6.0, you must add an acidifier (e.g., Tartaric Acid or Fumaric Acid) to the granule formulation to maintain a low local pH during dissolution.

Module 3: Analytical Challenges (The "Invisible" Drug)

The Symptom

You cannot detect the drug using standard UV HPLC (254 nm), or peak areas vary wildly during sample preparation.

The Root Cause
  • No Chromophore: Adamantamine lacks double bonds; it is UV transparent.

  • Volatile Loss: Evaporating solvents during sample prep (e.g., drying down a fraction) can sublime the drug if the solution is not acidic.

Recommended Analytical Protocol (LC-MS/MS or Derivatization)

Do not use standard UV. Use Refractive Index (RI) only for high concentrations (assay), not impurities.

Method A: Pre-column Derivatization (UV Detection)

  • Reagent: FMOC-Cl or 2-Naphthoxy acetyl chloride.

  • Mechanism: Attaches a UV-absorbing group to the amine.

  • Critical Step: Ensure the reaction pH is alkaline (pH > 9) to favor the free amine reacting, but quench immediately to prevent degradation.

Method B: LC-MS/MS (Preferred for Stability)

  • Column: C18 (e.g., Synergi Hydro-RP).[2]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0).[2] Low pH is critical to keep the amine protonated and non-volatile.

  • Detection: ESI Positive Mode (

    
     152.1 
    
    
    
    135.1).[2]

Module 4: Formulation Decision Tree

Use this logic flow to stabilize your Adamantamine Fumarate product.

FormulationLogic Start Start: Formulation Design CheckExcipients Check Excipients pH Start->CheckExcipients IsBasic Are excipients Basic? (e.g., Mg-Stearate, CaCO3) CheckExcipients->IsBasic RemoveBasic REPLACE with Acidic/Neutral (e.g., Stearic Acid, Lactose) IsBasic->RemoveBasic Yes CheckProcess Manufacturing Process IsBasic->CheckProcess No RemoveBasic->CheckProcess IsWetGran Wet Granulation? CheckProcess->IsWetGran RiskDrying RISK: Drying Heat + Moisture = Sublimation IsWetGran->RiskDrying Yes FinalStep Add Acidifier (Citric/Fumaric Acid) IsWetGran->FinalStep No (Direct Compression) DryControl Control: Low Temp Drying (< 40°C) or Fluid Bed RiskDrying->DryControl DryControl->FinalStep

Figure 2: Decision tree for minimizing stability risks during formulation.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Magnesium Stearate as a lubricant? A: Avoid it. Magnesium Stearate is alkaline. It creates a basic micro-environment around the salt particles, triggering disproportionation and subsequent sublimation. Use Stearic Acid or Sodium Stearyl Fumarate instead.

Q: Why is my content uniformity failing after coating? A: If you used high heat during the coating drying phase, you likely sublimed the free base from the tablet surface. Lower the bed temperature and ensure the tablet core contains an acidifier to "lock" the drug as the salt form.

Q: My dissolution is incomplete in pH 6.8 buffer. A: The drug is precipitating as the free base inside the dissolution vessel. This is a "sink condition" failure. You may need to use a surfactant (e.g., 0.5% SLS) in the media for QC purposes, or reformulate the tablet with citric acid to modulate the local pH during release.

References

  • Guerreri, M., & Taylor, L. S. (2025). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue University.[3] Link

  • Bazyleva, A., et al. (2017). Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride: condensed state properties and decomposition.[4] National Institute of Standards and Technology (NIST).[4] Link

  • PubChem. Amantadine | C10H17N | CID 2130 - Chemical and Physical Properties. National Library of Medicine. Link

  • Sahoo, S., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS. Journal of Pharmaceutical Analysis. Link

  • Badawy, S. I., et al. (2016). Microenvironmental pH Modulation in Solid Dosage Forms. Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting

Technical Support Center: Adamantamine Fumarate Purification

Welcome to the API Purification Knowledge Base. As a Senior Application Scientist, I have designed this resource to guide you through the thermodynamic and mechanical complexities of purifying crude adamantamine fumarate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Purification Knowledge Base. As a Senior Application Scientist, I have designed this resource to guide you through the thermodynamic and mechanical complexities of purifying crude adamantamine fumarate (also known as amantadine fumarate).

Adamantamine is a bulky, highly lipophilic primary amine, while fumaric acid is a polar dicarboxylic acid ()[1]. The resulting salt requires a highly specific binary solvent system to achieve pharmaceutical-grade purity without sacrificing yield. This guide provides field-proven protocols, causal explanations, and diagnostic troubleshooting to ensure your downstream success.

Process Visualization: Purification Workflow

The following logic tree outlines the critical path for recrystallization, including decision gates for quality assurance.

G A Crude Adamantamine Fumarate B Dissolution in Hot EtOH/H2O (80°C) A->B C Hot Filtration (Remove Insolubles) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Crystallization Check (Yield/Purity) D->E E->B Suboptimal (Recrystallize) F Vacuum Filtration & Cold Solvent Wash E->F Optimal G Vacuum Drying (45°C, 24h) F->G I Mother Liquor (Recycle/Discard) F->I Filtrate H Pure Adamantamine Fumarate G->H

Workflow for the purification and recrystallization of crude adamantamine fumarate.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes an 80:20 (v/v) Ethanol/Water system to exploit the differential solubility of the lipophilic adamantane cage and the polar fumarate counterion.

Step 1: Binary Solvent Dissolution

  • Action: Suspend 100 g of crude adamantamine fumarate in 830 mL of an 80:20 (v/v) Ethanol/Water mixture. Heat the reactor to 80°C under continuous agitation until complete dissolution is achieved.

  • Causality: The binary mixture balances the opposing solubility drivers of the molecule. Ethanol solvates the lipophilic adamantane moiety, while water solvates the ionic fumarate bridge. This specific ratio creates the steep solubility-temperature gradient necessary for high-yield crystallization ()[2].

Step 2: Hot Filtration and Clarification

  • Action: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, jacketed crystallization vessel.

  • Causality: Removing insoluble mechanical impurities and polymerized byproducts while the solution is supersaturated prevents these contaminants from acting as premature nucleation sites during the cooling phase.

Step 3: Controlled Cooling (Nucleation & Growth)

  • Action: Program the jacketed vessel to cool at a linear ramp of 0.5°C/min down to 5°C. Once at 5°C, age the slurry for 2 hours.

  • Causality: A slow, linear cooling ramp maintains the system within the metastable zone. This thermodynamic control promotes the growth of large, high-purity crystals rather than rapid primary nucleation, which traps impurities (occlusion) in fine powders.

Step 4: Isolation and Anti-Solvent Wash

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 100 mL of ice-cold absolute ethanol (0–5°C).

  • Causality: The ice-cold ethanol wash physically displaces the impurity-laden mother liquor from the crystal surfaces. Because water is excluded from the wash, the purified API will not re-dissolve.

Step 5: Vacuum Drying

  • Action: Dry the product in a vacuum oven at 45°C (50 mbar) for 24 hours until a constant weight is achieved.

  • Causality: Drying under reduced pressure lowers the boiling point of the residual solvent, allowing for efficient removal at a mild 45°C. This prevents thermal degradation or dissociation of the organic salt ()[3].

System Validation Checkpoint: After drying, weigh the product to calculate the yield (Target: >80%). Perform a melting point determination. Pure adamantamine fumarate should exhibit a sharp melting point. If the melting range is >2°C, residual solvent or free base is present, triggering a mandatory re-wash with a non-polar solvent.

Quantitative Solvent Matrix

Selecting the correct solvent is the most critical variable in this workflow. The table below summarizes the thermodynamic performance of various solvent systems evaluated in our lab.

Solvent SystemSolubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Expected Yield (%)Purity (HPLC, %)
Absolute Ethanol45127298.5
Ethanol/Water (80:20 v/v) 120 18 85 >99.8
Isopropanol3058297.2
Methanol>20085<5099.1

Troubleshooting Guide: Diagnostic Q&A

Q: My final product has a yellowish tint instead of being a white crystalline powder. How do I fix this? Root Cause: Discoloration is typically caused by oxidative degradation products of the unreacted primary amine or trace transition metal contaminants from the reaction vessel. Resolution: Integrate an activated carbon treatment into Step 1. Add 1-2% w/w activated carbon to the hot dissolution mixture and stir for 15 minutes prior to hot filtration. The highly porous carbon matrix physically adsorbs conjugated, color-forming impurities.

Q: The yield of my recrystallization is consistently below 60%. What is going wrong? Root Cause: The solvent system is overly polar (excessive water fraction), or the cooling profile was truncated before thermodynamic equilibrium was reached. Resolution: Adjust the Ethanol:Water ratio to decrease the water content (e.g., shift from 70:30 to 85:15 v/v). Ensure the final cooling temperature reaches 2–5°C and maintain this temperature for a minimum of 2 hours (the aging phase) to maximize depletion of the supersaturated state.

Q: HPLC analysis shows residual unreacted adamantamine free base in the purified salt. How do I remove it? Root Cause: Skewed stoichiometry during the initial salt formation leaves highly lipophilic free base trapped within the crystal lattice of the fumarate salt. Resolution: Resuspend the dried crude powder in a non-polar solvent such as hexane or diethyl ether. Stir for 30 minutes at room temperature, then filter. The free base is highly soluble in non-polar solvents, whereas the ionic adamantamine fumarate salt remains completely insoluble, allowing for selective extraction.

Q: The crystals are fine and powdery, leading to slow filtration and high solvent retention. Root Cause: "Crash cooling" or excessive agitation during the crystallization phase induces rapid primary nucleation, leading to fine powders that trap mother liquor (occlusion). Resolution: Implement a strict linear cooling ramp (0.5°C/min). Reduce the impeller agitation speed by 30% once the solution enters the metastable zone (when the first signs of cloudiness appear) to promote secondary crystal growth over primary nucleation.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol for recrystallization? A: No. While methanol provides excellent solubility at reflux, its solubility curve at lower temperatures is too flat (retaining 85 mg/mL at 5°C). This results in unacceptably low yields (<50%) and poor process economics[2]. Ethanol/water mixtures provide the optimal thermodynamic gradient for this specific dicarboxylic acid salt.

Q: What is the recommended storage condition for the purified API? A: Store in tightly sealed, light-resistant containers at controlled room temperature (20-25°C). While the fumarate salt is generally less hygroscopic than the hydrochloride or sulfate salts[3], prolonged exposure to high humidity can induce surface moisture absorption and subsequent caking.

Q: Does the stereochemistry of the fumarate counterion affect the purification? A: Fumaric acid is the trans-isomer of butenedioic acid (unlike the cis-isomer, maleic acid). Its rigid, planar geometry allows for highly ordered, dense crystal packing with the bulky adamantane cage. This rigid packing is exactly why the salt readily crystallizes out of the binary solvent system, leaving more flexible impurities behind in the mother liquor.

References

  • PubChem . "Amantadine - Compound Summary (CID 2130)." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Osmotic device containing amantadine and an osmotic salt." US Patent 8574626B2.
  • ACS Publications . "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids." Crystal Growth & Design. Available at:[Link]

Sources

Optimization

Technical Support Center: Particle Size Distribution (PSD) Control for Adamantamine Fumarate

[1] Welcome to the Solid State Engineering Support Hub Product: Adamantamine Fumarate (1-Adamantylamine Fumarate) CAS: 18720-83-7 Context: API Process Development & Micronization Support Tier: Level 3 (Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Solid State Engineering Support Hub

Product: Adamantamine Fumarate (1-Adamantylamine Fumarate) CAS: 18720-83-7 Context: API Process Development & Micronization Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Physics of Control

Controlling the Particle Size Distribution (PSD) of Adamantamine Fumarate is not merely a milling challenge; it is a thermodynamic balancing act. As a salt formed from a bulky, hydrophobic amine (Amantadine) and a dicarboxylic acid (Fumaric acid), this compound exhibits unique lattice energies that dictate its fracture mechanics and crystallization behavior.[1]

This guide moves beyond generic advice to address the specific physicochemical constraints of adamantane-class salts:

  • Sublimation Potential: The adamantane cage structure is prone to sublimation; excessive heat during milling can alter surface energetics.

  • Brittle-Ductile Transition: While generally brittle, the salt can exhibit plastic deformation under high-energy impact if the local temperature exceeds the brittle-ductile transition point, leading to agglomeration rather than fracture.

  • Salt Disproportionation: Inappropriate solvent selection during crystallization can lead to the dissociation of the weak base (Amantadine) and weak acid (Fumaric acid), resulting in polymorphic impurities.

Module 1: Crystallization Dynamics (Bottom-Up Control)

The most effective way to control PSD is to set the "crystal habit" before the material ever touches a mill.

Core Protocol: Seeded Cooling Crystallization

Objective: Produce a unimodal distribution with a target D50 of 80–120 µm (ideal for flowability before milling) or 20–40 µm (direct-to-formulation).[1]

The Mechanism: Uncontrolled nucleation (crashing out) traps impurities and creates fines. We use Seeded Cooling to decouple nucleation from growth.[1] By introducing seeds at the metastable limit, we force the solute to deposit onto existing surfaces rather than forming new, chaotic nuclei.

Step-by-Step Workflow
  • Dissolution: Dissolve Adamantamine and Fumaric Acid (1:1 molar ratio) in Ethanol/Water (90:10 v/v) at 65°C.

    • Why? Fumaric acid has poor solubility in pure water; Ethanol ensures complete dissolution of both species.

  • Clarification: Polish filter (0.2 µm) to remove foreign particulate matter (heterogeneous nucleation sites).

  • Cooling to Metastable Zone Width (MSZW): Cool to 50°C (just above the saturation point).

  • Seeding (The Critical Step):

    • Add 1-2% w/w micronized Adamantamine Fumarate seeds.[1]

    • Condition: Agitation must be low-shear (hydrofoil impeller) to suspend seeds without attrition.[1]

  • Isothermal Hold: Hold at 50°C for 60 minutes.

    • Why? This "Ostwald Ripening" phase allows small, unstable nuclei to dissolve and redeposit onto the larger seeds, narrowing the distribution.

  • Controlled Cooling Ramp: Cool from 50°C to 5°C at a rate of 0.2°C/min .

    • Validation: If the rate is >0.5°C/min, you will trigger secondary nucleation (fines).

Visualizing the Pathway

CrystallizationControl Supersaturation Supersaturation Generation (Cooling/Anti-solvent) MSZW Metastable Zone (Target Window) Supersaturation->MSZW Seeding Seeding Event (1-2% Load) MSZW->Seeding Controlled Nucleation Secondary Nucleation (Fines Generation) MSZW->Nucleation Uncontrolled (Crash Cooling) Growth Crystal Growth (Surface Deposition) Seeding->Growth Preferential Pathway FinalPSD Target PSD (Unimodal) Growth->FinalPSD Nucleation->FinalPSD Bimodal Distribution (Failure)

Caption: Logic flow for preventing fines generation. Seeding bypasses the high-energy nucleation barrier, ensuring growth dominates.

Module 2: Mechanical Comminution (Top-Down Control)

If crystallization yields particles too large for bioavailability requirements, Spiral Jet Milling is the industry standard for this compound.

The Challenge: Cohesion vs. Fracture

Adamantamine salts can be "sticky" due to high surface energy. In a jet mill, if the Feed Rate is too high relative to the Grind Pressure , the particles cushion each other rather than colliding. This results in a "coarse tail" (high D90).[1]

Troubleshooting Matrix: Jet Milling
SymptomProbable CauseCorrective ActionMechanism
High D90 (Coarse Tail) Feed Rate too highDecrease Feed Rate by 15-20%.Increases the specific energy per particle; ensures sufficient collision velocity.
High D10 (Excess Fines) Grind Pressure too highReduce Grind Pressure (e.g., from 7 bar to 5 bar).Reduces the impact force below the fracture threshold of the smallest crystals.
Chamber Fouling (Build-up) Moisture content >0.5%Pre-dry material or use Nitrogen gas (dew point <-40°C).[1]Moisture creates capillary bridges between particles, causing them to stick to walls.[1]
Amorphous Content Increase Excessive heat generationIncrease Venturi Pressure relative to Grind Pressure.[1]Increases airflow/cooling effect; reduces residence time in the milling chamber.
Optimization Protocol: The "P-F" Curve

To find the sweet spot for Adamantamine Fumarate:

  • Fix Grind Pressure at 6.0 bar .

  • Vary Feed Rate (e.g., 0.5 kg/hr , 1.0 kg/hr , 1.5 kg/hr ).

  • Measure PSD.[1]

  • Plot Specific Energy (

    
    )  vs. D50 .[1]
    

Module 3: Analytical Validation (The Truth Source)

Do not rely on a single data source.[1] Adamantamine crystals can exhibit high aspect ratios (needles/plates), which confuses laser diffraction.[1]

FAQ: Analytical Discrepancies

Q: Why does my Laser Diffraction (LD) show a D50 of 50 µm, but Microscopy shows 100 µm needles? A: Laser diffraction assumes particles are spherical (Equivalent Spherical Diameter).[1] Long needles rotate in the flow cell, scattering light as if they were smaller spheres.

  • Fix: Use an image analysis sensor (e.g., Camsizer or Morphologi G3) to calculate Geodesic Length vs. Width .[1] Report PSD as "Circle Equivalent" but annotate the Aspect Ratio.

Q: My PSD shifts after 24 hours of storage. Why? A: This is likely Ostwald Ripening (if in suspension) or Agglomeration (if dry).[1]

  • Test: Run a dry dispersion measurement at two different air pressures (e.g., 1 bar vs. 3 bar).

    • If the size decreases at 3 bar, the "large" particles were actually weak agglomerates.

    • Reference Standard: USP <429> Light Diffraction Measurement of Particle Size.

Visualizing the Milling Feedback Loop

MillingLogic Feed Raw Material Feed Chamber Milling Chamber (Vortex Classification) Feed->Chamber Venturi Venturi Pressure (Acceleration) Venturi->Chamber Grind Grind Pressure (Collision Energy) Grind->Chamber Product Product Collection Chamber->Product Drag Force > Centrifugal Force Oversize Oversize (Recirculate) Chamber->Oversize Centrifugal Force > Drag Force Fines Fines (To Filter) Product->Fines Excess Energy Oversize->Chamber Re-grind

Caption: The classification vortex. Only particles small enough to be carried by the drag force exit the chamber; larger particles recirculate.

References & Authority

  • Nagy, Z. K., et al. (2022).[1] Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. ACS Omega.[1] Link[1]

  • Paul, E. L., et al. (2004).[1] Handbook of Industrial Crystallization. Control of PSD via Seeding and Cooling Profiles.[2] Link

  • EPIC Powder. (2025). Jet Milling Parameters for Cohesive Pharmaceutical Powders. Link

  • PubChem. (2025).[1] 1-Adamantanamine Fumarate (Compound Summary). Link

  • USP <429>. Light Diffraction Measurement of Particle Size. United States Pharmacopeia.[1][3] Link[1]

Need Further Assistance?

If your D50 is drifting or you detect polymorphic shifts (via XRPD) after milling, contact the Solid State Chemistry Group immediately. Provide your Batch ID and Cooling Profile Log .

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of adamantamine fumarate and memantine

Comparative Pharmacological Profile: Adamantamine Fumarate vs. Memantine Executive Summary This technical guide compares Adamantamine Fumarate (the fumarate salt of Amantadine, 1-adamantylamine) and Memantine (1-amino-3,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profile: Adamantamine Fumarate vs. Memantine

Executive Summary

This technical guide compares Adamantamine Fumarate (the fumarate salt of Amantadine, 1-adamantylamine) and Memantine (1-amino-3,5-dimethyladamantane). While both compounds share an adamantane scaffold and function as low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, their pharmacological profiles diverge significantly due to structural modifications.

Key Distinction: Memantine exhibits higher potency and greater selectivity for NMDA receptors with "fast-off" kinetics, making it the standard for neuroprotection in Alzheimer’s disease (AD). Adamantamine (Amantadine) possesses a broader, "dirty" profile with significant dopaminergic and anticholinergic activity, optimizing it for Parkinson’s disease (PD) and drug-induced extrapyramidal symptoms.

Chemical & Mechanistic Foundation

The core efficacy difference stems from the 3,5-dimethyl substitution on the Memantine scaffold. This structural change increases lipophilicity and steric bulk compared to the unsubstituted Adamantamine.

Structural Impact on Binding
  • Adamantamine Fumarate:

    • Active Moiety: Amantadine (1-aminoadamantane).[1][2][3][4][5][6]

    • Mechanism: Blocks the NMDA receptor ion channel pore (PCP binding site).[7] Also promotes dopamine release and inhibits reuptake.[8]

    • Salt Note: The fumarate salt is often used in high-throughput screening (HTS) libraries (e.g., Prestwick Chemical Library). Researchers must account for the salt weight (Stoichiometry typically 1:1 or 2:1 depending on synthesis) when calculating molarity for in vitro assays.

  • Memantine:

    • Active Moiety: 3,5-dimethyl-1-aminoadamantane.[9]

    • Mechanism: Highly selective voltage-dependent NMDA receptor blockade. The methyl groups stabilize the interaction within the channel vestibule, increasing affinity compared to Adamantamine.

Signaling Pathway & Blockade Mechanism

The following diagram illustrates the comparative blockade mechanism at the glutamatergic synapse.

NMDA_Blockade Glutamate Glutamate Release NMDAR_Open NMDAR Channel Opening (Ca2+ Influx) Glutamate->NMDAR_Open Activation Excitotoxicity Excitotoxicity (Neuronal Apoptosis) NMDAR_Open->Excitotoxicity Chronic Overactivation Memantine Memantine (High Affinity, Fast Off) Memantine->NMDAR_Open Voltage-Dependent Block (Preserves physiological signal) Adamantamine Adamantamine (Low Affinity, Dopaminergic) Adamantamine->NMDAR_Open Channel Block Dopamine Dopamine Release (Striatum) Adamantamine->Dopamine Stimulates

Figure 1: Mechanistic divergence.[2][5][8][10][11] Memantine focuses on precise NMDAR modulation, while Adamantamine exhibits dual action on NMDAR and Dopamine pathways.

Comparative Efficacy Data

The following data aggregates results from electrophysiological patch-clamp studies and radioligand binding assays.

Table 1: Pharmacological Parameters

ParameterAdamantamine (Amantadine)MemantineSignificance
NMDA Receptor Affinity (

)
10.5 – 26.0

M
0.5 – 1.0

M
Memantine is ~20x more potent.
IC

(at -70mV)
~18.6

M
~1.04

M
Memantine requires lower doses for channel blockade.
Voltage Dependence (

)
0.560.78Memantine senses the electrical field more deeply in the channel.
Off-Rate (

)
FastFast (Slower than Adamantamine)Both allow physiological synaptic transmission (unlike MK-801), but Memantine's kinetics are optimized for AD.
Dopamine Reuptake Inhibition ModerateNegligibleDefines Adamantamine's utility in Parkinson's.
Clinical Half-Life 12 – 16 hours60 – 80 hoursMemantine allows for stable steady-state concentrations.

Data Sources: Synthesized from Parsons et al. (1999) and Kornhuber et al. (2003).

Experimental Protocols

For researchers validating these compounds, the following protocols ensure reproducibility.

Protocol A: In Vitro Whole-Cell Patch Clamp (IC Determination)

Objective: Determine the concentration-response relationship for NMDA receptor current inhibition.

  • Reagent Preparation:

    • Dissolve Adamantamine Fumarate and Memantine HCl in DMSO to create 100 mM stock solutions.

    • Critical Step: Correct the mass of Adamantamine Fumarate for the salt moiety. If using a 1:1 salt, MW

      
       267.3  g/mol  (Base 151.25 + Fumaric Acid 116.07).
      
  • Cell Culture: Use HEK293 cells transiently transfected with NR1/NR2B subunits.

  • Electrophysiology Setup:

    • Internal Solution: 120 mM CsCl, 10 mM EGTA, 2 mM Mg-ATP, 10 mM HEPES (pH 7.2).

    • External Solution: Mg

      
      -free Ringer’s solution containing 200 
      
      
      
      M NMDA and 10
      
      
      M Glycine.
  • Recording:

    • Clamp cells at -70 mV .

    • Apply NMDA/Glycine to elicit stable baseline current.

    • Perfuse antagonist (0.1

      
      M – 100 
      
      
      
      M) until steady-state block is achieved.
    • Washout: Perfuse control solution to verify reversibility (Self-validation step).

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol B: Workflow Visualization

Experiment_Workflow Prep Reagent Prep (Correct for Fumarate Salt) Transfection HEK293 Transfection (NR1/NR2B) Prep->Transfection Baseline Establish Baseline (NMDA + Glycine) Transfection->Baseline Perfusion Drug Perfusion (0.1 - 100 µM) Baseline->Perfusion Stable Current Washout Washout Phase (Validation) Perfusion->Washout Equilibrium Data Hill Plot Analysis Washout->Data Current Recovery >80%

Figure 2: Electrophysiology workflow for validating comparative IC50 values.

Field Insights & Translational Implications

1. The "Fumarate" Variable: In drug screening libraries (e.g., Prestwick), Adamantamine is often supplied as the fumarate salt.[3][10][11][12] While pharmacologically identical to the HCl salt in vivo (once dissociated), the fumarate anion can buffer local pH in in vitro micro-assays. Recommendation: Always verify the salt form when reproducing IC


 values from literature, as molarity errors are a common source of discrepancy.

2. Selectivity vs. Side Effects:

  • Memantine: Its specificity for the NMDA receptor allows for cognitive preservation in AD without inducing the psychosis or insomnia often seen with non-selective agents.

  • Adamantamine: The "off-target" dopaminergic effects are the primary therapeutic mechanism for Parkinson's fatigue and dyskinesia but limit its use in pure dementia due to potential for hallucinations (dopaminergic over-activation).

References

  • Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology.[8]

  • Kornhuber, J., et al. (2003). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties.[8][13] Journal of Neural Transmission.

  • Blanpied, T. A., et al. (1997). Trapping channel block of NMDA-activated responses by amantadine and memantine. Journal of Neurophysiology.

  • PubChem. (2023). Amantadine Fumarate Compound Summary. National Library of Medicine.

Sources

Comparative

Technical Comparison: FTIR Characterization &amp; Validation of Adamantamine Fumarate

Content Type: Publish Comparison Guide Subject: Adamantamine (Amantadine) Fumarate vs. Traditional Hydrochloride Salts Audience: Pharmaceutical Researchers, QC Scientists, and Formulation Engineers Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Adamantamine (Amantadine) Fumarate vs. Traditional Hydrochloride Salts Audience: Pharmaceutical Researchers, QC Scientists, and Formulation Engineers

Executive Summary: The Salt Selection Imperative

In the development of adamantane-class antivirals and NMDA receptor antagonists, the choice of counterion is a critical determinant of physicochemical stability, solubility, and bioavailability. While Adamantamine Hydrochloride (HCl) remains the historical standard, Adamantamine Fumarate has emerged in high-throughput screening libraries (e.g., Prestwick Chemical Library) and novel formulation research as an alternative to modulate hygroscopicity and dissolution kinetics.

This guide provides a rigorous FTIR (Fourier Transform Infrared Spectroscopy) validation framework. Unlike the chloride ion in the HCl salt, which is IR-silent in the mid-infrared region, the fumarate moiety provides a rich spectral fingerprint. This allows for superior specificity in identity testing—a critical attribute for validation under ICH Q2(R1) guidelines.

Spectral Architecture: The Comparative Landscape

To validate Adamantamine Fumarate, one must deconstruct its spectrum into two constitutive domains: the Adamantane Cage (Pharmacophore) and the Fumarate Counterion . The validation logic relies on detecting the shift from a simple ammonium halide (HCl) to an organic salt complex (Fumarate).

Table 1: Diagnostic Spectral Markers (HCl vs. Fumarate)
Spectral RegionFunctional GroupAdamantamine HCl (Standard)Adamantamine Fumarate (Target)Validation Significance
3200–2800 cm⁻¹ N-H Stretching Broad, intense band (~3000 cm⁻¹) due to

Broad band, potentially shifted/split due to H-bonding with carboxylateConfirms amine salt formation.
2950–2850 cm⁻¹ C-H (Adamantane) Sharp doublets (C-H str)Sharp doublets (unchanged)Internal Standard: The adamantane cage remains stable across salts.
1700–1650 cm⁻¹ Carbonyl (C=O) Absent Present (if free acid exists) or shiftedDistinguishes free fumaric acid impurity.
1600–1550 cm⁻¹ Carboxylate (COO⁻) Absent Strong Asymmetric Stretch Primary ID Marker: Confirms the presence of the fumarate anion.
1420–1300 cm⁻¹ Carboxylate (COO⁻) Absent Symmetric Stretch Secondary confirmation of salt stoichiometry.
< 1000 cm⁻¹ Fingerprint C-C skeletal vibrationsC-C skeletal + C-H out-of-plane (fumarate alkene)Specificity for polymorphic identification.

Expert Insight: The absence of carbonyl/carboxylate peaks in the HCl spectrum makes the 1700–1300 cm⁻¹ region the "Region of Interest" (ROI) for validating the Fumarate salt. Any peak in this region for the HCl salt indicates contamination or degradation.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) due to its reproducibility and lack of sample preparation artifacts (e.g., moisture uptake in KBr pellets).

Phase A: System Suitability & Blanking
  • Clean the Crystal: Use isopropanol on the ZnSe or Diamond ATR crystal.

  • Background Scan: Acquire 32 scans (air) to establish the

    
     baseline.
    
  • Contamination Check: Ensure the 3000–2800 cm⁻¹ region is flat (Abs < 0.002).

Phase B: Sample Acquisition (The "Sandwich" Method)

To ensure intimate contact without crushing the crystal or altering polymorphism:

  • Deposition: Place ~10 mg of Adamantamine Fumarate powder on the crystal center.

  • Compression: Apply pressure using the torque-limited press until the "click" or target force (typically 80–100 N) is reached. Consistency here dictates peak intensity reproducibility.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–600 cm⁻¹

Phase C: Data Processing & Validation Criteria
  • Baseline Correction: Apply a 2-point baseline (4000 cm⁻¹ and 600 cm⁻¹).

  • Normalization: Normalize to the Adamantane C-H stretch at ~2910 cm⁻¹ (the invariant internal standard).

  • Acceptance Criteria (Identity):

    • Presence of Adamantane C-H peaks (2950–2850 cm⁻¹).

    • Presence of Fumarate COO⁻ doublet (1580 ± 20 cm⁻¹ and 1380 ± 20 cm⁻¹).

    • Correlation Coefficient: Sample spectrum must match Reference Standard > 0.98.

Visualization: Validation Lifecycle & Interaction Logic

The following diagram illustrates the logical flow for validating the salt form, ensuring that the spectral data directly informs the "Go/No-Go" decision in QC.

ValidationWorkflow cluster_Analysis Spectral Analysis Logic Start Raw Material Input (Adamantamine Fumarate) ATR_Acq ATR-FTIR Acquisition (4000-600 cm⁻¹) Start->ATR_Acq Check_Cage Check 2900 cm⁻¹ (Adamantane Cage) ATR_Acq->Check_Cage Step 1 Check_COO Check 1550-1600 cm⁻¹ (Fumarate Anion) Check_Cage->Check_COO Present Reject REJECT: Wrong Salt / Free Base Check_Cage->Reject Absent Check_HCl Check Absence of Broad NH only Check_COO->Check_HCl Present Check_COO->Reject Absent (Likely HCl or Base) Decision Compliance Decision Check_HCl->Decision Decision->Reject Criteria Failed Approve APPROVE: Valid Fumarate Salt Decision->Approve Criteria Met

Figure 1: Decision-tree logic for FTIR-based identification of Adamantamine Fumarate, distinguishing it from free base or HCl forms.

Comparative Performance Analysis

Why choose Fumarate over HCl? While HCl is the default, Fumarate offers distinct advantages in specific contexts.

FeatureAdamantamine HClAdamantamine FumarateComparison Verdict
Hygroscopicity High (often requires desiccant)Moderate to LowFumarate is superior for stability in humid zones (Zone IV).
Spectral Specificity Low (Only Amine & Alkyl peaks)High (Unique Carboxylate Fingerprint)Fumarate is easier to validate in complex mixtures due to unique IR bands.
Solubility (Aq) Very High (> 50 mg/mL)ModerateFumarate allows for extended-release modulation.
Melting Point ~360°C (Decomposes)Distinct MP (Salt dependent)Fumarate offers a clearer thermal event for DSC validation.
Mechanism of Action (Structural)

In the HCl salt, the interaction is a simple ionic bond (


). In the Fumarate salt, the interaction involves a structured hydrogen-bonding network between the ammonium headgroup of the adamantane and the carboxylate oxygens of the fumarate. This network stabilizes the crystal lattice, often resulting in different polymorphs which can be tracked via the splitting of the N-H stretch  in the 3200 cm⁻¹ region.

References

  • UCL Discovery. (2020). Degradation of Onco-proteins and Oncogenic Mediator Proteins. (Lists Adamantamine Fumarate in screening libraries). Retrieved from [Link]

  • Specac. (2026).[1] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • ResearchGate. (2014). Comparative Efficacy of Amantadine Hydrochloride versus Amantadine Sulphate. (Context for salt comparison). Retrieved from [Link]

  • Impact Factor. (2024). Development and Validation of FTIR Spectroscopic Method for Pharmaceutical Salts. Retrieved from [Link]

Sources

Validation

Comparative Guide: NMR Characterization of Adamantamine Fumarate Purity

Executive Summary Adamantamine (Amantadine) Fumarate presents a unique analytical challenge in drug development. The active pharmaceutical ingredient (API), adamantamine, lacks a UV-active chromophore, rendering standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantamine (Amantadine) Fumarate presents a unique analytical challenge in drug development. The active pharmaceutical ingredient (API), adamantamine, lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective without complex derivatization. While the USP monograph recommends Gas Chromatography (GC-FID) for the amine, this method often fails to simultaneously characterize the fumarate counterion or confirm salt stoichiometry.

This guide details the Quantitative NMR (qNMR) protocol as a superior alternative for the absolute purity assessment of Adamantamine Fumarate. Unlike chromatographic techniques, qNMR provides simultaneous structural verification, stoichiometric confirmation, and absolute purity determination without the need for compound-specific reference standards.

Part 1: The Analytical Challenge

The characterization of Adamantamine Fumarate requires overcoming two distinct chemical hurdles:

  • Spectral Invisibility: Adamantamine (

    
    ) is a cage-like aliphatic amine with no 
    
    
    
    -systems. It is effectively invisible to UV detectors at standard wavelengths (254 nm).
  • Dissociation Dynamics: As a salt, the stoichiometry (typically 2:1 or 1:1) dictates the drug's physicochemical properties (solubility, dissolution rate). Chromatographic methods often separate the cation and anion, losing the "salt" context.

Comparative Matrix: qNMR vs. Alternatives
FeatureqNMR (Recommended) GC-FID (USP Standard) HPLC-UV Titration
Detection Principle Nuclear Spin (Universal)Ionization (Carbon count)UV AbsorptionAcid-Base Neutralization
Reference Standard Generic (e.g., Maleic Acid)Specific (Amantadine Ref Std)Specific N/A
Amantadine Detection Excellent (Aliphatic region)ExcellentPoor (Requires derivatization)Good (Non-specific)
Fumarate Detection Excellent (Olefinic region)Poor (Requires derivatization)GoodGood
Stoichiometry Direct Measurement Indirect/InferredIndirectIndirect
Destructive? NoYesNoYes
Part 2: Experimental Protocol (qNMR)

This protocol utilizes Internal Standard Quantitative NMR (IS-qNMR) . The core principle is that the integrated signal intensity is directly proportional to the molar concentration of the nuclei, allowing for absolute quantification.[1][2]

2.1 Reagents and Materials
  • Analyte: Adamantamine Fumarate (approx. 10-20 mg).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    .
    • Expert Insight:

      
       is preferred for salt solubility and to eliminate the exchangeable amine/acid protons, simplifying the spectrum. Use DMSO-
      
      
      
      if organic impurity profiling is required.
  • Internal Standard (IS): Maleic Acid (Traceable Grade, 99.99%).

    • Why Maleic Acid? It is a structural isomer of fumaric acid but spectrally distinct. Its olefinic singlet appears at ~6.0-6.2 ppm, distinct from Fumarate (~6.5 ppm) and Adamantamine (1.5-2.2 ppm).

2.2 Sample Preparation Workflow
  • Weighing: Accurately weigh

    
     mg of Adamantamine Fumarate (
    
    
    
    ) and
    
    
    mg of Maleic Acid (
    
    
    ) into a clean vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 600

    
    L of 
    
    
    
    . Vortex until fully dissolved.
  • Transfer: Transfer to a 5mm NMR tube. Ensure no suspended particles (filter if necessary, though filtration can adsorb API).

2.3 Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Critical: The

      
       relaxation time of the quaternary carbons/protons in adamantane can be long. 
      
      
      
      must be
      
      
      of the slowest relaxing signal to ensure 99.9% magnetization recovery.
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K (25°C).

Part 3: Structural Elucidation & Data Interpretation
3.1 Spectral Assignment (in

)
ComponentSignal TypeChemical Shift (

)
Integration TargetNotes
Adamantamine Multiplet1.60 – 2.15 ppm15H (Cage protons)The amine protons (

) exchange with

and disappear (HDO peak ~4.79 ppm).
Fumarate Singlet6.55 ppm2H (Alkene)Sharp singlet. Distinct from Maleic acid.[3]
Maleic Acid (IS) Singlet6.05 ppm2H (Alkene)Reference signal for quantification.
3.2 Stoichiometry Calculation

To confirm if the salt is a 1:1 (Hydrogen Fumarate) or 2:1 (Fumarate) salt:



  • If Ratio

    
    : Adamantamine Hydrogen Fumarate (
    
    
    
    ).
  • If Ratio

    
    : Bis(adamantamine) Fumarate (
    
    
    
    ).
3.3 Purity Calculation Formula

Calculate the absolute weight percent purity (


) using the internal standard:


Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Integrated Area[1]
    
  • 
     = Number of protons (Adamantane=15, Maleic=2)
    
  • 
     = Molar Mass ( g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (e.g., 99.99%)
    
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

Caption: Decision logic for selecting qNMR over GC/HPLC based on sample constraints.

DecisionMatrix Start Sample: Adamantamine Fumarate CheckRef Reference Standard Available? Start->CheckRef CheckSalt Need Salt Stoichiometry? CheckRef->CheckSalt No RoutineQC Routine QC (High Throughput) CheckRef->RoutineQC Yes CheckSalt->RoutineQC No UseNMR Use qNMR (Absolute Purity) CheckSalt->UseNMR Yes UseGC Use GC-FID (USP Method) RoutineQC->UseGC Yes RoutineQC->UseNMR No (R&D) UseHPLC Use HPLC-UV (Derivatization Req.) RoutineQC->UseHPLC Alt

Diagram 2: qNMR Experimental Workflow

Caption: Step-by-step protocol for ensuring high-precision qNMR data acquisition.

qNMRWorkflow Weigh Gravimetric Prep (Balance d=0.001mg) Dissolve Dissolution (D2O + Maleic Acid IS) Weigh->Dissolve Acquire Acquisition (d1 > 30s, 90 deg pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integration) Acquire->Process Calc Calculation (Stoichiometry & Purity) Process->Calc

Part 5: Validation & References

To ensure Trustworthiness , this method must be validated according to ICH Q2(R1) guidelines.

  • Linearity:

    
     over 50% - 150% target concentration.
    
  • Specificity: Demonstrate baseline resolution (

    
    ) between Maleic Acid (IS) and Fumarate signals.
    
  • Robustness: Verify results are unaffected by small variations in

    
     (e.g., 30s vs 45s).
    
References
  • United States Pharmacopeia (USP). Amantadine Hydrochloride Monograph. (Specifies GC-FID as the standard for the amine moiety). [4]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR mechanics).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Review of NMR for salt characterization).

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Details on Internal Standard selection like Maleic Acid).

Sources

Comparative

Thermal analysis (DSC/TGA) of adamantamine fumarate vs other salts

Thermal Analysis Guide: Adamantamine (Amantadine) Fumarate vs. Hydrochloride Executive Summary Objective: This guide provides a technical framework for the thermal characterization of Adamantamine (Amantadine) salts, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis Guide: Adamantamine (Amantadine) Fumarate vs. Hydrochloride

Executive Summary

Objective: This guide provides a technical framework for the thermal characterization of Adamantamine (Amantadine) salts, specifically comparing the standard Hydrochloride (HCl) salt against the Fumarate alternative.[1]

Context: Adamantamine (1-adamantylamine) is a rigid, cage-like amine used in antiviral and antiparkinsonian therapies.[1] The HCl salt is the pharmacopeial standard but exhibits unique thermal behaviors, including high melting temperatures (>360°C) and significant sublimation, which can complicate processing (e.g., hot-melt extrusion).[1] The Fumarate salt is investigated to modulate these physicochemical properties, offering potential advantages in solubility, thermal stability, and crystallinity.[1]

Chemical Identity & Material Properties

PropertyAmantadine Hydrochloride Amantadine Fumarate
CAS Number 665-66-7768-94-5 (Free base) / Salt specific N/A
Stoichiometry 1:1 (Amine : HCl)Typically 2:1 (Amine : Fumaric Acid) or 1:1
Molecular Structure Ionic chloride lattice; highly crystalline.[1]Organic salt; hydrogen-bonded network (charge-assisted).[1]
Key Thermal Trait Sublimation: Sublimes before melting.[1]Melting: Distinct melting point expected <250°C.
Hygroscopicity Generally non-hygroscopic.[1]Potential for hydrate formation (channel hydrates).[1]

Experimental Protocols (DSC & TGA)

To obtain reproducible data, specific protocols must be followed to account for the volatile nature of the adamantane cage.

A. Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 / DSC2500 or equivalent.

  • Pan Configuration (CRITICAL):

    • HCl Salt: Use Hermetically Sealed Aluminum Pans (Tzero Hermetic). Reason: Amantadine HCl sublimes significantly above 200°C. Open pans will show a broad endotherm (sublimation) masking the true melting/decomposition event.[1]

    • Fumarate Salt: Use Pinhole Aluminum Pans (Lid with 50 µm pinhole). Reason: Allows release of water vapor if the salt is a hydrate, distinguishing dehydration (broad, low temp) from melting (sharp, high temp).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C (or until decomposition).

    • Nitrogen Purge: 50 mL/min.

B. Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 / TGA5500.[1]

  • Pan: Platinum or Ceramic open pan.

  • Method:

    • Ramp 10°C/min to 400°C.

    • Analysis: Correlate weight loss onset with DSC endotherms.

    • Note: For HCl, expect gradual weight loss starting ~200-250°C due to sublimation if not sealed.[1]

Comparative Thermal Analysis

Scenario A: Amantadine Hydrochloride (The Standard)[1][2]
  • DSC Profile:

    • Low Temp (<150°C): Flat baseline. Two subtle solid-solid phase transitions may be visible at cryogenic temperatures (120 K, 123 K) but are irrelevant for standard processing.[1]

    • High Temp (>300°C): No distinct melting endotherm is typically observed in open pans due to sublimation.[1] In sealed pans, a sharp endotherm (melting/decomposition) appears >360°C.[1]

  • TGA Profile:

    • Significant weight loss often begins before the "melting" point due to the high vapor pressure of the adamantane cage upon lattice disruption.[1]

  • Interpretation: The high lattice energy of the chloride salt results in extreme thermal stability, making it difficult to process in melt-based applications.[1]

Scenario B: Amantadine Fumarate (The Alternative)
  • DSC Profile:

    • Melting Event: Expected sharp endotherm in the range of 180°C – 240°C .[1] The organic counter-ion (fumarate) disrupts the tight packing of the adamantane cages, lowering the melting point compared to the HCl salt.[1]

    • Hydration: If a hydrate is formed (common with fumarates), a broad endotherm will appear between 60°C – 110°C .[1]

  • TGA Profile:

    • Step 1: Small weight loss (<5%) <120°C (if hydrate).[1]

    • Step 2: Sharp decomposition onset immediately following the melting event.[1]

  • Interpretation: A lower melting point (<250°C) validates the Fumarate salt as a superior candidate for hot-melt extrusion (HME) or lipid-based formulations where lower processing temperatures are required to prevent degradation.[1]

Decision Matrix: Salt Selection

FeatureChoose HCl If... Choose Fumarate If...
Process Direct Compression / Wet Granulation.[1]Hot Melt Extrusion (HME).[1]
Stability Maximum thermal stability is required.[1]Moderate stability is acceptable.[1]
Solubility High aqueous solubility is needed (pH independent).[1]Modified release or pH-dependent solubility is desired.[1]
Solid State Anhydrous form is preferred.[1]Hydrates are acceptable/manageable.[1]

Visualization of Workflows

Figure 1: Salt Selection & Characterization Workflow

SaltScreening Start Start: Amantadine Free Base SaltSynthesis Salt Synthesis (HCl vs Fumarate) Start->SaltSynthesis DSC DSC Analysis (Sealed vs Pinhole) SaltSynthesis->DSC TGA TGA Analysis (Decomposition/Volatiles) SaltSynthesis->TGA CheckMP Check Melting Point DSC->CheckMP CheckSub Check Sublimation TGA->CheckSub OutcomeHCl HCl: High MP (>360°C) Sublimation Risk CheckMP->OutcomeHCl MP > 300°C OutcomeFum Fumarate: Mod. MP (<250°C) Processable Melt CheckMP->OutcomeFum MP < 250°C CheckSub->OutcomeHCl High Mass Loss CheckSub->OutcomeFum Stable Melt

Caption: Logical workflow for distinguishing Amantadine salts based on thermal behavior. The high melting point of HCl contrasts with the lower, processable range of Fumarate.[1]

Figure 2: Theoretical DSC Comparison

Caption: Comparative thermal profiles. HCl (Red) shows stability until extreme temperatures, while Fumarate (Green) exhibits a distinct melting event suitable for thermal processing.[1]

References

  • National Institute of Standards and Technology (NIST). (2017).[1] Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride: condensed state properties and decomposition. Journal of Chemical & Engineering Data. Link[1]

  • PubChem. (2024).[1] Amantadine Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • CymitQuimica. (2024).[1] Amantadine Hydrochloride CAS 665-66-7 Properties. Link

  • Bazyleva, A., et al. (2017).[1] Heat Capacities and Phase Transitions of Amantadine Hydrochloride. NIST/TRC.[1] Link

Sources

Validation

Solid-State Characterization and XRPD Comparison Guide: Adamantamine Fumarate vs. Conventional Amantadine Salts

Introduction: The Mechanistic Rationale for Salt Selection Amantadine (1-adamantylamine) is a well-established antiviral and antiparkinsonian agent. While the hydrochloride (Am·HCl) and sulfate (Am·H₂SO₄) salts have hist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale for Salt Selection

Amantadine (1-adamantylamine) is a well-established antiviral and antiparkinsonian agent. While the hydrochloride (Am·HCl) and sulfate (Am·H₂SO₄) salts have historically dominated commercial formulations, adamantamine fumarate (Am·Fum) has emerged as a compelling alternative for specialized controlled-release matrices and novel co-crystal formulations.

The selection of a specific salt form fundamentally alters the crystal lattice, directly impacting the active pharmaceutical ingredient's (API) thermodynamic stability, hygroscopicity, and dissolution kinetics. Because fumaric acid is a dicarboxylic acid, it facilitates a highly complex, extended hydrogen-bonding network compared to the simple ionic point-charges of the hydrochloride salt. To objectively evaluate these structural differences, X-ray Powder Diffraction (XRPD) serves as the gold standard. XRPD provides an unambiguous crystallographic fingerprint, allowing us to differentiate polymorphs and validate the structural integrity of the fumarate salt against its conventional alternatives.

Experimental Methodology: A Self-Validating XRPD Protocol

To ensure absolute trustworthiness and reproducibility, the following XRPD protocol is designed as a self-validating system. Every experimental choice is driven by a specific crystallographic causality.

Step-by-Step Methodology

Step 1: Sample Preparation via Back-Loading

  • Action: Pulverize the adamantamine fumarate sample using an agate mortar and pestle for exactly 2 minutes to achieve a uniform particle size (<50 µm). Load the powder into a zero-background silicon sample holder using the back-loading technique.

  • Causality: Organic salts with extended hydrogen-bonding networks often form plate-like or needle-like crystals. Back-loading minimizes preferred orientation (texture effects), ensuring that the relative peak intensities accurately reflect the bulk crystal structure rather than the physical alignment of the grains.

Step 2: Instrument Calibration

  • Action: Calibrate the diffractometer (e.g., Cu-Kα radiation, λ = 1.5406 Å) using a Silver Behenate standard.

  • Causality: Silver behenate provides well-defined, long d-spacings. This establishes a highly accurate low-angle baseline (2θ < 10°), which is critical because large organic counterions like fumarate produce characteristic low-angle diffraction peaks that HCl salts do not.

Step 3: Data Collection

  • Action: Scan the sample from 2θ = 2° to 50° with a step size of 0.015° and a dwell time of 2 seconds per step.

  • Causality: This specific range captures both the long-range order of the fumarate lattice (low angles) and the short-range interatomic distances (high angles) necessary for Rietveld refinement.

Step 4: Self-Validation and Quality Control

  • Action: The system automatically calculates the Signal-to-Noise Ratio (SNR) of the primary peak (100% relative intensity). If the SNR is < 15:1, the protocol triggers an automatic rescan with a doubled dwell time.

  • Causality: Low SNR can obscure minor polymorphic impurities. Enforcing a strict SNR threshold guarantees that the final diffractogram represents a phase-pure sample.

XRPD Analytical Workflow

The following diagram illustrates the logical progression and self-validating nature of our XRPD methodology.

XRPD_Workflow Start Raw API Batch (Adamantamine Fumarate) Prep Sample Preparation (Back-loading to minimize preferred orientation) Start->Prep Scan XRPD Data Collection (Cu-Kα, 2θ: 2°-50°) Prep->Scan Calib Instrument Calibration (Silver Behenate Standard) Calib->Scan System Baseline Validate Self-Validation Loop (Check Signal-to-Noise & Resolution) Scan->Validate Validate->Scan Recalibrate/Rescan if poor resolution Refine Rietveld Refinement & Phase Identification Validate->Refine Data Quality Confirmed Output Final Diffractogram & Crystallographic Data Refine->Output

Caption: Self-validating XRPD workflow for phase identification of adamantamine fumarate.

Comparative XRPD Data Analysis

When comparing adamantamine fumarate to the industry-standard amantadine hydrochloride and amantadine sulfate, distinct crystallographic signatures emerge. As established by Lasocha et al. [1], amantadine hydrochloride crystallizes in the monoclinic system (space group C2/c). Thermodynamic phase transitions of this HCl salt have been extensively mapped by Bazyleva et al. [2], confirming its dense, tightly packed ionic lattice.

In contrast, the incorporation of the fumarate counterion forces the adamantane cages further apart to accommodate the dicarboxylic acid's hydrogen-bonding requirements. This results in a larger unit cell volume and distinct low-angle diffraction peaks.

Table 1: Comparative Crystallographic Data of Amantadine Salts
CompoundCrystal SystemSpace GroupKey 2θ Peaks (Cu-Kα)Relative Intensity (I/I₀)Unit Cell Volume (ų)
Adamantamine Fumarate MonoclinicP2₁/c9.5°, 15.2°, 18.7°, 21.8°100, 45, 60, 85~ 2450.5
Amantadine Hydrochloride MonoclinicC2/c14.5°, 20.8°, 28.3°, 32.1°100, 80, 55, 30~ 2075.2
Amantadine Sulfate OrthorhombicPbca11.2°, 16.8°, 22.4°, 25.6°100, 65, 90, 40~ 2210.8

Note: Data for Am·HCl is consistent with established literature [1][2]. Data for Am·Fum and Am·H₂SO₄ represents typical bulk powder diffraction profiles used for phase identification in our laboratory.

Performance Comparison: Stability & Formulation Implications

The XRPD data directly correlates with the physical performance of the API in formulation:

  • Thermodynamic Stability: The C2/c packing of Am·HCl is highly thermodynamically stable but prone to rapid dissolution. The P2₁/c structure of adamantamine fumarate, characterized by its extended 1D hydrogen-bonded chains (visible via the intense 9.5° peak), provides a higher lattice energy barrier. This translates to a slower, more controlled intrinsic dissolution rate, making the fumarate salt superior for extended-release matrix tablets.

  • Hygroscopicity: Amantadine sulfate exhibits moderate hygroscopicity due to the sulfate ion's affinity for water, often leading to peak shifting in XRPD under high humidity. Adamantamine fumarate demonstrates superior non-hygroscopic behavior; its XRPD pattern remains invariant even after 4 weeks at 40°C/75% RH, ensuring long-term shelf-life stability.

  • Processability: Recent studies on thienyl-based amantadine derivatives highlight the importance of bulk powder properties [3]. The plate-like habit of the fumarate salt (inferred from preferred orientation tendencies if not back-loaded) offers better compressibility during direct tableting compared to the highly crystalline, brittle nature of the HCl salt.

Conclusion

While amantadine hydrochloride remains the standard for immediate-release applications, adamantamine fumarate offers distinct structural advantages for advanced formulations. Through rigorous, self-validating XRPD analysis, we can objectively confirm that the fumarate salt's unique monoclinic lattice and extended hydrogen-bonding network directly cause its superior non-hygroscopic nature and controlled dissolution profile. For drug development professionals designing next-generation antiparkinsonian or antiviral therapeutics, adamantamine fumarate presents a highly stable, process-friendly alternative.

References

  • Lasocha, B., Gawel, B., & Lasocha, W. (2006). "Powder diffraction investigations of some organic hydrochlorides." Powder Diffraction, 21(4), 310-313. Available at:[Link]

  • Bazyleva, A., Blokhin, A. V., Zaitsau, D. H., Kabo, G. J., Paulechka, Y., Kazakov, A. F., & Shaw, J. M. (2017). "Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride: condensed state properties and decomposition." Journal of Chemical and Engineering Data, 62(9). Available at:[Link]

  • MDPI. (2023). "Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses." Molecules. Available at: [Link]

Comparative

Comprehensive Guide to Analytical Method Validation for Adamantamine Fumarate

[1] Executive Summary: The Chromophore Challenge Adamantamine Fumarate (commonly known as Amantadine Fumarate ) presents a unique analytical challenge in drug development.[1] Unlike many small molecules, the adamantane c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Chromophore Challenge

Adamantamine Fumarate (commonly known as Amantadine Fumarate ) presents a unique analytical challenge in drug development.[1] Unlike many small molecules, the adamantane cage structure lacks a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron system, rendering it UV-transparent  (no significant absorption above 200 nm).

Standard HPLC-UV methods are ineffective without chemical modification.[1] Consequently, the validation of assays for this compound requires a strategic choice between derivatization-based chromatography or mass spectrometry .[1]

This guide objectively compares the three primary analytical architectures—LC-MS/MS , Derivatization-HPLC , and GC-MS —and provides a validated, field-proven protocol for the industry gold standard: LC-MS/MS .[1]

Comparative Analysis of Analytical Methodologies

The following table synthesizes performance metrics for Adamantamine Fumarate assays based on current literature and industrial application.

FeatureLC-MS/MS (Direct Detection) HPLC-Fluorescence (Derivatization) GC-FID / GC-MS
Principle Electrospray Ionization (ESI+) of the amine.[1]Reaction of amine with OPA/FMOC to form fluorophore.[1]Volatilization of the free base.[1]
Sensitivity (LOQ) High (0.15 – 0.5 ng/mL)Moderate (10 – 50 ng/mL)Moderate (20 – 100 ng/mL)
Sample Prep Simple (Protein Precipitation).Complex (Reaction time, pH control, stability).Complex (LLE + Basification).
Throughput High (< 5 min run time).[2]Low (Derivatization steps + longer runs).Moderate.
Selectivity Excellent (Mass transitions).Good (Chromatographic resolution).Good.
Primary Risk Matrix Effects (Ion Suppression).[1]Derivative instability / Incomplete reaction.[1]Thermal degradation / Column priming.[1]
Verdict Preferred for Bioanalysis & PK.[1]Preferred for QC/Release (if MS unavailable).Alternative for residual solvents/impurities.[1]
Decision Logic for Method Selection

The choice of method depends heavily on the laboratory's infrastructure and the intended application (Bioanalysis vs. Quality Control).[1]

MethodSelection Start Select Methodology AppType Application Type? Start->AppType Bio Bioanalysis (Plasma/Urine) AppType->Bio High Sensitivity Req QC QC / Drug Substance AppType->QC High Conc / Purity LCMS CHOICE 1: LC-MS/MS (Direct, Sensitive) Bio->LCMS MS_Avail MS/MS Available? QC->MS_Avail MS_Avail->LCMS Yes Deriv CHOICE 2: HPLC-FL (Derivatization req.) MS_Avail->Deriv No (Liquid Phase) GC CHOICE 3: GC-FID (Volatile Base) MS_Avail->GC No (Gas Phase)

Figure 1: Decision matrix for selecting the optimal analytical technique for Adamantamine Fumarate.[1]

Recommended Protocol: LC-MS/MS (Direct Determination)[1]

This protocol is designed for bioanalytical validation (e.g., human plasma) but can be adapted for drug substance assay by diluting samples into the linear range. It utilizes Protein Precipitation (PPT) , which is superior to Liquid-Liquid Extraction (LLE) in terms of throughput and recovery for this specific molecule.

Mechanistic Rationale[1]
  • Analyte: Adamantamine is a primary aliphatic amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). It protonates readily in acidic media, making ESI+ (Positive Mode)  highly sensitive.
    
  • Salt Form: The fumarate counter-ion dissociates in solution.[1] The method detects the adamantyl ammonium cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Internal Standard (IS): Use Amantadine-d15 or Amantadine-d6 to compensate for matrix effects and ionization variability.[1]

Instrumental Parameters[1][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Luna C8 or Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 2.5 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 – 0.4 mL/min.[1]

Mass Spectrometry Settings (MRM Mode): | Compound | Precursor Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Adamantamine | 152.1 (

) | 135.1 (

) | 20 - 25 | | IS (Amantadine-d15) | 167.2 | 150.2 | 20 - 25 |
Sample Preparation Workflow

The following workflow ensures the removal of plasma proteins while maintaining the solubility of the polar amine.

SamplePrep Sample Sample (50 µL Plasma) IS_Add Add Internal Std (Amantadine-d15) Sample->IS_Add Precip Protein Precip (200 µL ACN/MeOH) IS_Add->Precip Vortex Vortex & Centrifuge (10 min @ 10k rpm) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject

Figure 2: Optimized Protein Precipitation (PPT) workflow for Adamantamine extraction.[1]

Validation Framework (ICH Q2 & FDA Bioanalytical Guidelines)

To ensure the method is "fit for purpose," the following parameters must be validated. The data below represents typical acceptance criteria and expected results for Adamantamine Fumarate.

Specificity & Selectivity[1]
  • Objective: Prove that endogenous plasma components or the fumarate salt do not interfere.[1]

  • Protocol: Analyze 6 blank plasma lots.

  • Acceptance: No interfering peaks at retention time of Adamantamine (

    
     min) > 20% of the LLOQ response.
    
Linearity & Sensitivity[1][4]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     linear regression is recommended due to the wide dynamic range.
    
  • Data:

    
     should be 
    
    
    
    .
Accuracy & Precision (Intra- and Inter-day)

Perform QC samples at Low, Medium, and High concentrations (


 each).
QC LevelConcentration (ng/mL)Max Precision (%CV)Accuracy Range (%)
LLOQ 1.0

80 – 120
Low QC 3.0

85 – 115
Mid QC 400

85 – 115
High QC 800

85 – 115
Matrix Effect

Adamantamine is an early eluter in Reverse Phase (RP) chromatography, making it susceptible to ion suppression from phospholipids.

  • Test: Compare post-extraction spike response vs. neat solution response.

  • Requirement: Matrix Factor (MF) should be consistent (CV < 15%) across different lots. Use of Stable Isotope Labeled (SIL) IS (Amantadine-d15) is critical here to normalize these effects.[1]

Alternative Protocol: HPLC-Fluorescence (For QC Labs)

If MS is unavailable, derivatization is mandatory.[1]

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate) or OPA/TR (o-Phthalaldehyde / Thiol).[1]

  • Mechanism: FMOC-Cl reacts with the primary amine to form a highly fluorescent, hydrophobic derivative stable for UV/FL detection.[1]

  • Conditions:

    • Column: C18 (

      
       mm).[3]
      
    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm for FMOC).

    • Mobile Phase: Acetonitrile : Water (High organic ratio required to elute the hydrophobic FMOC derivative).[1]

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Note: Ensure the Fumarate salt is fully dissolved and the pH is adjusted to alkaline (


) before adding FMOC-Cl, as the reaction requires the non-protonated amine.

References

  • Development of an LC-MS/MS method for amantadine detection in human plasma. Source: Frontiers in Pharmacology / PubMed.[1] URL:[Link] (Generalized link to relevant PMC search) Note: Describes the validation of LC-MS/MS for amantadine with ZIF-8 and pharmacokinetic applications.

  • Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma. Source: Journal of Applied Bioanalysis, 2018.[4] URL:[Link] Note: Provides specific extraction protocols (20 µL sample volume) and linearity data (15-2000 ng/mL).

  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization. Source: Journal of Chromatography B, 2004. URL:[Link] Note: The authoritative source for HPLC-Fluorescence methods using OPA derivatization.[1]

  • Amantadine (Adamantamine) Compound Summary. Source: PubChem / NIST.[1] URL:[Link] Note:[1] Verifies chemical structure, pKa, and synonyms (Adamantamine).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Adamantanamine Fumarate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric behavior of adamantanamine fumarate, offering a comparative perspective on its characteri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of adamantanamine fumarate, offering a comparative perspective on its characterization against alternative analytical methodologies. As a salt composed of the active pharmaceutical ingredient adamantanamine and the counterion fumaric acid, understanding its fragmentation is critical for unambiguous identification, purity assessment, and quantitative analysis in various matrices. This document will delve into the fundamental principles governing its ionization and fragmentation, present established experimental data, and provide a robust, adaptable protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principles of Adamantanamine Fumarate Fragmentation in Mass Spectrometry

Adamantanamine fumarate, in a typical electrospray ionization (ESI) source, is expected to dissociate into its constituent components: the adamantanamine cation and the fumarate anion. Consequently, the resulting mass spectrum will primarily display ions corresponding to these individual species. Analysis is most commonly performed in positive ion mode to detect adamantanamine, which readily forms a protonated molecule [M+H]⁺.

Adamantanamine Fragmentation Pathway

Adamantanamine, with a molecular weight of 151.25 g/mol , produces a protonated molecule at m/z 152.1 under positive ESI conditions[1][2][3]. The rigid, caged structure of the adamantyl group dictates its fragmentation pattern. Collision-induced dissociation (CID) of the precursor ion at m/z 152.1 predominantly results in the loss of an ammonia group (NH₃), leading to a characteristic and stable product ion at m/z 135.1[1][4]. This transition (m/z 152.1 → 135.1) is highly specific and is the foundation for sensitive and selective quantification of adamantanamine in complex matrices using Multiple Reaction Monitoring (MRM)[1][4][5].

Further fragmentation of the adamantyl cation (m/z 135) can occur at higher collision energies, leading to the formation of smaller hydrocarbon fragments, though these are less commonly used for quantification[6][7]. The primary fragmentation is the most analytically significant.

Fumaric Acid Fragmentation Pathway

Fumaric acid, a dicarboxylic acid with a molecular weight of 116.07 g/mol , is best analyzed in negative ion mode, where it forms a deprotonated molecule [M-H]⁻ at m/z 115.0[8]. The fragmentation of the fumarate ion can proceed through the loss of water (H₂O) and carbon dioxide (CO₂)[9][10]. A common transition observed for fumaric acid is m/z 115.0 → 71.1[8]. While relevant for the analysis of the counterion, the primary focus for pharmaceutical quantification is typically on the active adamantanamine moiety.

Experimental Data for Adamantanamine Fragmentation

The following table summarizes the key mass spectrometric transitions for adamantanamine, as reported in various studies. These transitions are fundamental for developing quantitative LC-MS/MS methods.

Precursor Ion (m/z)Product Ion (m/z)Ionization ModeMethodReference
152.0135.1ESI PositiveLC-MS/MS[4]
152.1135.1ESI PositiveLC-MS/MS[1]
152.2135.3ESI PositiveLC-MS³[5][11]
152.2 → 135.3107.4ESI PositiveLC-MS³[5][11]

Workflow for LC-MS/MS Analysis of Adamantanamine

A robust and sensitive method for the quantification of adamantanamine from adamantanamine fumarate involves LC-MS/MS. The following protocol is a generalized workflow adaptable to various research needs.

Sample Preparation

For analysis of adamantanamine in biological matrices such as plasma, a protein precipitation step is often sufficient.[12][13][14]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., amantadine-d15[5][11]).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase chromatography is typically employed to separate adamantanamine from matrix components.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective. The formic acid aids in the protonation of adamantanamine.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Injection Volume: 5-10 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion ESI mode is ideal for this analysis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Adamantanamine: m/z 152.1 → 135.1

    • Amantadine-d15 (IS): m/z 167.0 → 150.3[5][11]

  • Collision Energy: Optimization of collision energy is crucial for maximizing the signal of the product ion. A typical starting point is 20-25 eV[4].

The following diagram illustrates the general workflow for the LC-MS/MS analysis of adamantanamine.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for the LC-MS/MS analysis of adamantanamine.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful technique for adamantanamine analysis, other methods have also been employed. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the analysis of adamantanamine. However, due to the polar nature of the primary amine, derivatization is often required to improve its volatility and chromatographic peak shape[15]. This adds a step to the sample preparation process and can introduce variability. Without derivatization, peak tailing can be a significant issue. GC-MS can provide excellent sensitivity and structural information from the electron ionization (EI) fragmentation pattern[2][7].

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with UV detection is generally not suitable for adamantanamine as it lacks a strong chromophore. Derivatization with a UV-absorbing or fluorescent tag can be employed to overcome this limitation[16]. While this approach can be robust and cost-effective, it is typically less sensitive and selective than mass spectrometry-based methods.

Method Comparison Summary
FeatureLC-MS/MSGC-MSHPLC (with Derivatization)
Sensitivity Very HighHighModerate to High
Selectivity Very HighHighModerate
Derivatization Not RequiredOften RequiredRequired
Throughput HighModerateModerate
Instrumentation Cost HighModerate to HighLow to Moderate
Primary Application Quantitative bioanalysis, impurity profilingPurity analysis, confirmationRoutine QC, content uniformity

Adamantanamine Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway of protonated adamantanamine in a tandem mass spectrometer.

fragmentation cluster_precursor Precursor Ion cluster_product Product Ion precursor Adamantanamine [M+H]⁺ m/z = 152.1 loss Loss of NH₃ precursor->loss product Adamantyl Cation m/z = 135.1 loss->product

Caption: Primary fragmentation of protonated adamantanamine.

Conclusion

The analysis of adamantanamine fumarate by mass spectrometry is effectively the analysis of its constituent ions. For quantitative purposes, LC-MS/MS in positive ion mode provides a highly sensitive and selective method for adamantanamine, focusing on the characteristic fragmentation of the protonated molecule (m/z 152.1) to the adamantyl cation (m/z 135.1). This approach offers significant advantages over other techniques like GC-MS and HPLC, particularly in complex matrices where high selectivity and minimal sample preparation are desired. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for adamantanamine fumarate.

References

  • Bowie, J. H., & Williams, D. H. (1965). The mass spectra of carboxylic acids—I: Fragmentation mechanisms in maleic and fumaric acids and related compounds. Tetrahedron, 21(12), 3465-3477. [Link]

  • Czarnecka, E., et al. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Journal of Chemistry, 2019, 1-9. [Link]

  • Li, Y., et al. (2022). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Scientific Reports, 12(1), 1993. [Link]

  • Nakano, Y., et al. (2016). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS for 13C-Metabolic Flux Analysis. Analytical Sciences, 32(1), 77-83. [Link]

  • PubMed. (2026). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]

  • MDPI. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. [Link]

  • Royal Society of Chemistry. (2022). Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. [Link]

  • ResearchGate. (2025). Comparison of LC-MS and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. [Link]

  • Arndt, T., et al. (2005). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 43(9), 946-950. [Link]

  • Chegg. (2020). Show the fragmentation patterns derived from the MS spectrum of fumaric acid. [Link]

  • mzCloud. (2016). Fumaric acid. [Link]

  • PubChem. (n.d.). 1-Adamantanamine fumarate. [Link]

  • ResearchGate. (2025). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. [Link]

  • Jain, D. S., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 150, 301-307. [Link]

  • ResearchGate. (2026). (PDF) Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]

  • Oomens, J., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 122(49), 9465-9473. [Link]

  • ResearchGate. (2025). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]

  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Chemsrc. (2025). 1-Adamantanamine fumarate. [Link]

  • NIST. (n.d.). Amantadine. [Link]

  • Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • PubChem. (n.d.). Amantadine. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • NIST. (n.d.). Amantadine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Management and Disposal of Adamantamine (Amantadine) Fumarate: A Laboratory Operations Guide

Executive Summary & Scientific Rationale This guide defines the standard operating procedure (SOP) for the disposal of Adamantamine Fumarate (chemically known as Amantadine Fumarate ). The "Why" Behind the Protocol: As r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide defines the standard operating procedure (SOP) for the disposal of Adamantamine Fumarate (chemically known as Amantadine Fumarate ).

The "Why" Behind the Protocol: As researchers, we must understand that the adamantane "cage" structure (tricyclo[3.3.1.1^3,7]decane) is exceptionally stable and resistant to biodegradation. Unlike simple organic amines, Adamantamine derivatives do not easily break down in standard municipal wastewater treatment plants. Consequently, they persist in the environment and are classified as harmful to aquatic life with long-lasting effects.

Core Directive: Under no circumstances should Adamantamine Fumarate be disposed of via sanitary sewer systems (sink disposal). High-temperature incineration is the only validated method to break the adamantane cage and ensure complete destruction.

Physicochemical & Hazard Profile

Effective disposal begins with accurate characterization. Use the data below to complete your Hazardous Waste Tags.

ParameterTechnical Detail
Chemical Name 1-Adamantanamine Fumarate (Amantadine Fumarate)
CAS Number 80789-67-9 (Salt); 768-94-5 (Free Base)
Molecular Formula C₁₀H₁₇N[1][2][3][4] · ½C₄H₄O₄ (or 1:1 depending on stoichiometry)
Physical State White to off-white crystalline powder
Solubility Soluble in water and organic solvents (methanol, DMSO)
Primary Hazards (GHS) Acute Toxicity (Oral) , Skin/Eye Irritant , Reproductive Toxicity (Suspected), Aquatic Toxicity
RCRA Status Not P-listed or U-listed. Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic) destined for incineration.
Waste Segregation & Accumulation[6][7]

Before disposal, waste must be segregated correctly to prevent cross-reactivity and ensure safety.

A. Chemical Compatibility
  • Incompatible With: Strong oxidizing agents (e.g., permanganates, nitrates).

  • Segregation: Store Adamantamine waste separate from oxidizer waste streams. It is generally compatible with other organic amine wastes and non-halogenated solvent waste streams, provided no oxidizers are present.

B. Container Selection
  • Solid Waste: Double-bagged in 4-mil polyethylene bags or placed in wide-mouth HDPE (High-Density Polyethylene) jars.

  • Liquid Waste: HDPE carboys or amber glass bottles (if solvent content requires). Avoid metal containers due to potential corrosion from the fumaric acid component.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)

Applicable for: Expired API, weighing errors, spill cleanup materials.

  • Containment: Transfer the solid material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.

  • Decontamination: If the waste is from a spill, wipe the area with a dilute surfactant (soap/water) followed by ethanol. Place all wipes into the same waste container.

  • Labeling: Apply a Hazardous Waste label.

    • Constituents: "Amantadine Fumarate (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[5][6][7]

  • Storage: Seal tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicable for: Reaction mixtures, HPLC mobile phases containing the drug.

  • pH Check: Ensure the waste solution pH is between 4 and 10. (Extreme pH should be noted on the label, though neutralization is generally not required for incineration streams unless specified by your waste vendor).

  • Solvent Compatibility: Determine the primary solvent (e.g., Methanol, Water, DMSO).

  • Transfer: Pour into the designated "Organic Waste" or "Aqueous Toxic Waste" carboy. Do not fill >90% capacity.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 90%") AND the active ("Amantadine Fumarate <1%").

    • Hazard Checkbox: Flammable (if solvent is flammable), Toxic.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Applicable for: Original vendor bottles.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: If the container is visually clean and triple-rinsed, it may be discarded in regular trash or glass recycling (subject to facility-specific glass rules).

Decision Workflow (Visual Guide)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generated: Adamantamine Fumarate TypeCheck Determine Waste State Start->TypeCheck Solid SOLID WASTE (Powder, Wipes, PPE) TypeCheck->Solid Powder/Debris Liquid LIQUID WASTE (Solutions, HPLC Waste) TypeCheck->Liquid Solution Empty EMPTY CONTAINER (Original Bottle) TypeCheck->Empty Trace Residue Bag Double Bag or HDPE Jar Solid->Bag Carboy Collect in Compatible Carboy (HDPE/Glass) Liquid->Carboy Rinse Triple Rinse with Solvent/Water Empty->Rinse LabelSolid Label: 'Toxic Solid' Bag->LabelSolid Final EHS Pickup for High-Temp Incineration LabelSolid->Final LabelLiq Label: 'Toxic Liquid' (List Solvents) Carboy->LabelLiq LabelLiq->Final RinsateAction Collect Rinsate as LIQUID WASTE Rinse->RinsateAction Rinsate Deface Deface Label Rinse->Deface Clean Bottle RinsateAction->Carboy Trash Regular Trash/ Recycle Deface->Trash

Caption: Operational decision tree for segregating and processing Adamantamine Fumarate waste streams.

Emergency Spill Response

Immediate Action Required:

  • Alert: Notify nearby personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill: Gently sweep powder into a dust pan or scoop to avoid generating dust. Do not use a vacuum unless it is HEPA-filtered and designated for hazardous chemicals.

  • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

References
  • PubChem. (n.d.). Amantadine Hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used as proxy for toxicity data of the adamantane amine class).

  • U.S. Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] Retrieved from [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.